Ethyl 8-bromooctanoate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 8-bromooctanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19BrO2/c1-2-13-10(12)8-6-4-3-5-7-9-11/h2-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBTQVPMVWAEGAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10295187 | |
| Record name | Ethyl 8-bromooctanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10295187 | |
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Molecular Weight |
251.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29823-21-0 | |
| Record name | Octanoic acid, 8-bromo-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29823-21-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 100182 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029823210 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 29823-21-0 | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100182 | |
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| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl 8-bromooctanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10295187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Octanoic acid, 8-bromo-, ethyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Ethyl 8-bromooctanoate
CAS Number: 29823-21-0
This technical guide provides a comprehensive overview of Ethyl 8-bromooctanoate, a versatile organic compound widely utilized as a key intermediate in various chemical syntheses.[1][2][3] It is particularly significant in the fields of pharmaceutical and agrochemical development due to its unique structure, which incorporates both a reactive bromine atom and an ester functional group.[1][2][3] This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, synthesis, applications, and safety protocols.
Physicochemical Properties
This compound, also known by synonyms such as 8-Bromooctanoic acid ethyl ester and Ethyl 8-bromocaprylate, is a colorless to light yellow liquid.[1][4][5] Its key physical and chemical data are summarized in the table below for easy reference.
| Property | Value |
| CAS Number | 29823-21-0[1][6] |
| Molecular Formula | C₁₀H₁₉BrO₂[1][6] |
| Molecular Weight | 251.16 g/mol [1][7] |
| Appearance | Colorless to light yellow clear liquid[1][4] |
| Density | 1.194 g/cm³[1][5] |
| Boiling Point | 267.1°C at 760 mmHg[1]; 123°C at 3 mmHg[5] |
| Flash Point | 139.5°C[1][5] |
| Refractive Index | 1.462[1][5] |
| Purity | Typically ≥98% or >99.0%[1][4][6] |
| Solubility | Insoluble in water, soluble in organic solvents. |
| Storage | Store at 2°C - 8°C in a cool, dry place[8] |
Applications in Research and Drug Development
This compound is a valuable building block in organic synthesis and medicinal chemistry.[9] Its bifunctional nature allows for a wide range of chemical transformations.
-
Pharmaceutical Intermediate: The compound is extensively used in the synthesis of active pharmaceutical ingredients (APIs).[1][2][10] Its terminal bromine atom is an excellent site for nucleophilic substitution, enabling the attachment of various functional groups to build more complex molecules.[1][3] It is a key precursor in the development of novel therapeutics, including histone deacetylase (HDAC) inhibitors for cancer research, where its eight-carbon chain serves as an optimal linker.[9] It also plays a role in synthesizing anti-inflammatory, anti-cancer, and antiviral medications.[11]
-
Agrochemical Synthesis: In the agrochemical industry, it serves as an intermediate for producing herbicides, fungicides, and insecticides.[2][10]
-
Organic Synthesis: It is a fundamental raw material for creating long-chain alcohols, other esters, and heterocyclic compounds.[1] The bromine can be substituted to introduce amines, alkoxides, or thiols, making it a versatile starting material for a variety of derivatives.[3]
-
Flavor and Fragrance: The compound also finds applications as a flavoring agent in the food industry and in the formulation of fragrances for perfumes and cosmetics.[10]
Experimental Protocols: Synthesis of this compound
A common and direct method for synthesizing this compound is the Fischer esterification of 8-bromooctanoic acid with ethanol (B145695), using a strong acid as a catalyst.[9][12]
Objective: To synthesize this compound via Fischer esterification.
Materials:
-
8-bromooctanoic acid (1 equivalent)
-
Anhydrous ethanol (used as reactant and solvent)
-
Concentrated sulfuric acid (catalytic amount, e.g., 0.1 equivalents)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of 8-bromooctanoic acid (e.g., 5.0 g, 22 mmol) in absolute ethanol (100 mL) in a round-bottom flask, slowly add concentrated sulfuric acid (e.g., 0.36 mL).[12]
-
Heat the reaction mixture to reflux with stirring for approximately 3 hours.[12] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.[12]
-
Remove the excess ethanol using a rotary evaporator.
-
Dissolve the residue in a suitable organic solvent like ethyl acetate.
-
Transfer the solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.[12]
-
Dry the organic layer over an anhydrous drying agent such as magnesium sulfate or sodium sulfate.[12][13]
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound as a clear oil.[12] Further purification can be achieved by vacuum distillation if necessary.
Visualizations
Caption: Fischer esterification of 8-bromooctanoic acid.
Caption: Experimental workflow for synthesis.
Safety and Handling
This compound is classified as a hazardous substance and requires careful handling in a well-ventilated area or fume hood.[8][14]
-
Hazard Statements:
-
Precautionary Measures:
-
Disposal: Dispose of the chemical in accordance with local, state, and federal regulations. The material can be sent to a licensed chemical destruction plant or disposed of via controlled incineration.[15] Do not discharge into sewer systems.[15]
References
- 1. innospk.com [innospk.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. This compound | 29823-21-0 | TCI AMERICA [tcichemicals.com]
- 5. chembk.com [chembk.com]
- 6. scbt.com [scbt.com]
- 7. This compound | C10H19BrO2 | CID 264813 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. aksci.com [aksci.com]
- 9. This compound [benchchem.com]
- 10. nbinno.com [nbinno.com]
- 11. dataintelo.com [dataintelo.com]
- 12. This compound synthesis - chemicalbook [chemicalbook.com]
- 13. 8-Bromooctanoic acid synthesis - chemicalbook [chemicalbook.com]
- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 15. chemicalbook.com [chemicalbook.com]
Ethyl 8-bromooctanoate physical properties
An In-depth Technical Guide to the Physical Properties of Ethyl 8-bromooctanoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of this compound (CAS No: 29823-21-0). This compound is a versatile intermediate used in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[1][2] Its utility as a research reagent stems from its reactive bromo group, which allows for various substitution and coupling reactions.[1] A thorough understanding of its physical characteristics is essential for its proper handling, application in synthetic protocols, and purification.
Core Physical and Chemical Properties
The physical properties of this compound have been compiled from various sources to provide a reliable reference. This compound is typically a clear, colorless to pale yellow oil.[1][3][4]
Data Presentation: Quantitative Properties
The following table summarizes the key quantitative physical properties of this compound.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₉BrO₂ | [1][3][5] |
| Molecular Weight | 251.16 g/mol | [1][3][5] |
| Density | 1.194 g/cm³ at 25°C | [1][3][6] |
| Boiling Point | 267.1°C at 760 mmHg 120-123°C at 3 mmHg | [3][7] [1][6][8] |
| Refractive Index (n_D) | 1.462 - 1.463 at 20°C | [3][6][8] |
| Flash Point | 139.5°C | [3][6] |
| Vapor Pressure | 0.00831 mmHg at 25°C | [3][6][8] |
| Solubility | Slightly soluble in DMSO and Ethyl Acetate. | [3][6][9] |
| Storage Temperature | 2-8°C, Sealed in a dry environment. | [3][10][11] |
Experimental Protocols
Accurate determination of physical properties is fundamental in chemical research. The following sections detail standard experimental methodologies for measuring the key properties of liquid compounds like this compound.
Protocol 1: Determination of Boiling Point (Thiele Tube Method)
The Thiele tube method is a convenient technique for determining the boiling point of small quantities of a liquid.[12] The boiling point is defined as the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.[13]
Apparatus:
-
Thiele tube
-
High-temperature thermometer (e.g., -10 to 360°C)
-
Small test tube (fusion tube)
-
Capillary tube (sealed at one end)
-
Heat-stable mineral oil or silicone oil
-
Bunsen burner or micro-burner
-
Stand and clamp
Procedure:
-
Sample Preparation: Fill the small test tube to a depth of about 2-3 cm with this compound.
-
Capillary Insertion: Place the capillary tube into the test tube with the sealed end pointing upwards.[12][13]
-
Assembly: Attach the test tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.
-
Heating: Insert the assembly into the Thiele tube, which should be filled with oil to just above the side-arm. The thermometer bulb and sample should be immersed in the oil.[13]
-
Observation: Gently heat the side arm of the Thiele tube.[13] Convection currents will ensure uniform temperature distribution. As the temperature rises, air trapped in the capillary tube will bubble out.
-
Boiling Point Identification: Continue heating until a rapid and continuous stream of bubbles emerges from the open end of the capillary tube.[12][13]
-
Measurement: Turn off the heat and allow the apparatus to cool slowly. The boiling point is the temperature at which the stream of bubbles stops and the liquid is drawn back into the capillary tube.[13] Record this temperature.
Protocol 2: Determination of Density (Pycnometer Method)
The density of a liquid is its mass per unit volume. Using a pycnometer, or density bottle, allows for a precise measurement of volume, leading to an accurate density determination.[14] It is crucial to maintain a constant temperature as density is temperature-dependent.[14]
Apparatus:
-
Pycnometer (density bottle) of a known volume (e.g., 10 or 25 mL)
-
Analytical balance (accurate to ±0.001 g)
-
Thermometer
-
Constant temperature water bath
Procedure:
-
Mass of Empty Pycnometer: Thoroughly clean and dry the pycnometer. Measure and record its mass (m₁) on the analytical balance.
-
Mass of Pycnometer with Water: Fill the pycnometer with distilled water of a known temperature and insert the stopper. Ensure no air bubbles are trapped and that excess water is wiped from the outside. Record the mass (m₂).
-
Mass of Pycnometer with Sample: Empty and dry the pycnometer again. Fill it with this compound at the same temperature. Record the mass (m₃).
-
Calculation:
-
Mass of water = m₂ - m₁
-
Volume of pycnometer = (Mass of water) / (Density of water at the measurement temperature)
-
Mass of this compound = m₃ - m₁
-
Density of this compound = (Mass of this compound) / (Volume of pycnometer)
-
Protocol 3: Determination of Refractive Index (Abbe Refractometer)
The refractive index is a dimensionless number that describes how light propagates through a substance. It is a characteristic property that is useful for identifying and assessing the purity of a sample.
Apparatus:
-
Abbe Refractometer
-
Constant temperature water circulator
-
Light source (typically sodium D-line, 589 nm)
-
Dropper
-
Soft tissue paper
-
Standard liquid for calibration (e.g., distilled water)
Procedure:
-
Calibration: Turn on the refractometer and the light source. Connect the water circulator to the prisms and set it to the desired temperature (e.g., 20°C). Calibrate the instrument by placing a few drops of distilled water on the prism and adjusting until the known refractive index of water is read.
-
Sample Application: Open the prisms and clean them carefully with a soft tissue and a suitable solvent (e.g., ethanol (B145695) or acetone), then allow them to dry. Using a clean dropper, place 2-3 drops of this compound onto the surface of the lower prism.[15]
-
Measurement: Close the prisms firmly. Look through the eyepiece and turn the adjustment knob until the field of view is divided into a light and a dark section.
-
Sharpening the Boundary: If a colored band appears at the boundary, turn the compensator dial until the boundary becomes a sharp, achromatic line.[15]
-
Reading: Adjust the main knob to center the sharp boundary line precisely on the crosshairs of the eyepiece.[15]
-
Record Value: Read the refractive index value directly from the instrument's scale. Record the temperature at which the measurement was taken.
Mandatory Visualization
The following diagram illustrates the logical workflow for the physical characterization of an this compound sample.
Caption: Workflow for the physical property characterization of this compound.
References
- 1. Buy this compound | 29823-21-0 [smolecule.com]
- 2. nbinno.com [nbinno.com]
- 3. 8-BROMOOCTANOIC ACID ETHYL ESTER CAS 29823-21-0 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 4. This compound | 29823-21-0 [sigmaaldrich.com]
- 5. This compound | C10H19BrO2 | CID 264813 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chembk.com [chembk.com]
- 7. Page loading... [guidechem.com]
- 8. echemi.com [echemi.com]
- 9. This compound | 29823-21-0 [chemicalbook.com]
- 10. biosynth.com [biosynth.com]
- 11. 29823-21-0|this compound|BLD Pharm [bldpharm.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 14. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]
- 15. davjalandhar.com [davjalandhar.com]
An In-Depth Technical Guide to Ethyl 8-bromooctanoate: Chemical Structure and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 8-bromooctanoate is a bifunctional organic compound that serves as a versatile building block in a multitude of synthetic applications. Its structure, featuring a terminal bromine atom and an ethyl ester group, allows for a diverse range of chemical transformations. This guide provides a comprehensive overview of the chemical structure, physical properties, and reactivity of this compound, including detailed experimental protocols and an exploration of its role as an inhibitor of the NF-κB signaling pathway.
Chemical Structure and Properties
This compound is a linear aliphatic ester with a bromine atom at the terminus of the C8 alkyl chain. This unique structure imparts both lipophilicity and reactivity, making it a valuable intermediate in organic synthesis.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₁₉BrO₂ | [1][2] |
| Molecular Weight | 251.16 g/mol | [1][2] |
| IUPAC Name | This compound | [1] |
| CAS Number | 29823-21-0 | [1][2] |
| Appearance | Colorless to light yellow clear liquid | [2] |
| Boiling Point | 267.1 °C at 760 mmHg | [2] |
| Density | 1.194 g/cm³ | [2] |
| Flash Point | 139.5 °C | [2] |
| SMILES | CCOC(=O)CCCCCCCBr | [1] |
Reactivity and Synthetic Applications
The reactivity of this compound is primarily centered around the terminal alkyl bromide, which is susceptible to nucleophilic substitution reactions (Sₙ2). The ester functionality, while generally less reactive, can undergo hydrolysis or transesterification under appropriate conditions. This dual functionality makes it a key intermediate in the synthesis of a wide array of more complex molecules, including long-chain alcohols, other esters, and various heterocyclic compounds.[3]
Nucleophilic Substitution Reactions
The primary alkyl bromide in this compound is an excellent electrophile for Sₙ2 reactions, allowing for the introduction of a variety of functional groups.
The reaction with sodium azide (B81097) provides a straightforward route to the corresponding azide, a versatile precursor for amines and triazoles.
Experimental Protocol: Synthesis of Ethyl 8-azidooctanoate
-
Materials: this compound, sodium azide (NaN₃), N,N-dimethylformamide (DMF), diethyl ether, water, saturated aqueous sodium bicarbonate solution, brine, anhydrous magnesium sulfate.
-
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add sodium azide (1.5 eq) to the solution.
-
Heat the reaction mixture to 60-70 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).[4]
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing water and extract with diethyl ether (3x).
-
Combine the organic extracts and wash successively with water, saturated aqueous sodium bicarbonate solution, and brine.[4]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by vacuum distillation to obtain ethyl 8-azidooctanoate.
-
Table 2: Typical Reaction Parameters for the Synthesis of 1-azidooctane (B1266841) from 1-bromooctane (B94149) (Adaptable for Ethyl 8-azidooctanoate)
| Parameter | Value | Reference(s) |
| Reactant Ratio (NaN₃:Bromoalkane) | 1.5 equivalents | [4] |
| Solvent | N,N-Dimethylformamide (DMF) | [4][5] |
| Reaction Temperature | 60-70 °C | [4] |
| Reaction Time | 12-24 hours | [4] |
| Typical Yield | > 90% | [4] |
This compound can be used to synthesize ethers via the Williamson ether synthesis, where it acts as the alkylating agent for an alkoxide or phenoxide nucleophile. This reaction proceeds via an Sₙ2 mechanism.[1][6]
Experimental Protocol: Synthesis of Ethyl 8-phenoxyoctanoate (Adapted from a similar substrate)
-
Materials: this compound, phenol (B47542), potassium carbonate (K₂CO₃), acetonitrile, diethyl ether, 1 M sodium hydroxide (B78521) (NaOH), water, brine, anhydrous magnesium sulfate.
-
Procedure:
-
To a round-bottom flask, add phenol (1.0 eq), potassium carbonate (1.5 eq), and acetonitrile.
-
Stir the mixture at room temperature for 15 minutes.
-
Add this compound (1.0 eq) to the reaction mixture.
-
Heat the mixture to reflux (approximately 82 °C) and maintain for 4-6 hours, monitoring by TLC.[7]
-
Cool the reaction to room temperature, filter the solid potassium carbonate, and wash with acetonitrile.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with 1 M NaOH (2x), water (2x), and brine (1x).[7]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the crude product.
-
Purify the product by silica (B1680970) gel column chromatography.
-
Malonic Ester Synthesis
This compound can serve as an alkylating agent in the malonic ester synthesis to produce substituted carboxylic acids. The enolate of diethyl malonate acts as the nucleophile, attacking the electrophilic carbon of the C-Br bond.[8][9]
Experimental Protocol: Alkylation of Diethyl Malonate with this compound (First step of a multi-step synthesis)
-
Materials: Diethyl malonate, sodium ethoxide, absolute ethanol, this compound, diethyl ether, water, brine, anhydrous sodium sulfate.
-
Procedure:
-
Prepare a solution of sodium ethoxide by dissolving sodium metal in absolute ethanol.
-
To this solution, add diethyl malonate (1.0 eq) dropwise with stirring.
-
Heat the mixture to 50 °C and slowly add this compound (1.0 eq).
-
Reflux the reaction mixture for 4-6 hours.[10]
-
After cooling, pour the mixture into water and extract with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the alkylated malonic ester.
-
Role in NF-κB Signaling Inhibition
Recent studies have highlighted the potential of this compound as an inhibitor of the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor involved in inflammation, immunity, and cell survival. Its dysregulation is implicated in various diseases, including cancer and inflammatory disorders.
This compound is described as a lipophilic brominated compound that binds to the bromodomains of the NF-κB protein, thereby inhibiting its transcriptional activity. Bromodomains are protein modules that recognize acetylated lysine (B10760008) residues on histones and other proteins, playing a crucial role in chromatin remodeling and gene transcription. The bromodomain and extra-terminal (BET) family of proteins, particularly BRD4, are key regulators of NF-κB activity. BRD4 binds to acetylated RelA, a subunit of NF-κB, stabilizing it in the nucleus and promoting the transcription of NF-κB target genes.[11]
Small molecule inhibitors, such as JQ1, have been shown to competitively bind to the acetyl-lysine binding pocket of BET bromodomains, displacing BRD4 from chromatin and subsequently downregulating NF-κB target gene expression.[12][13] It is proposed that this compound acts in a similar manner, with its brominated tail interacting with the bromodomain. This interaction likely interferes with the recognition of acetylated lysines on histones or NF-κB itself, leading to the disruption of the transcriptional complex and a reduction in the expression of pro-inflammatory and pro-survival genes.
Conclusion
This compound is a highly valuable and versatile chemical intermediate. Its bifunctional nature allows for a wide range of synthetic transformations, making it a key component in the synthesis of diverse organic molecules. Furthermore, its emerging role as an inhibitor of the NF-κB signaling pathway opens up new avenues for its application in drug discovery and development, particularly in the areas of oncology and inflammatory diseases. The detailed protocols and mechanistic insights provided in this guide are intended to support researchers and scientists in harnessing the full potential of this important compound.
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. benchchem.com [benchchem.com]
- 11. Affinity Map of Bromodomain Protein 4 (BRD4) Interactions with the Histone H4 Tail and the Small Molecule Inhibitor JQ1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Selective inhibition of BET bromodomains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Selective inhibition of BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Synthesis of Ethyl 8-Bromooctanoate from 8-Bromooctanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of ethyl 8-bromooctanoate from 8-bromooctanoic acid via Fischer esterification. This compound is a valuable bifunctional molecule used as a versatile building block in the synthesis of more complex organic structures, including pharmaceuticals and agrochemicals.[1] This document outlines a detailed experimental protocol, presents key quantitative data in a structured format, and includes a visual representation of the experimental workflow to ensure clarity and reproducibility. The intended audience for this guide includes researchers, scientists, and professionals in the field of drug development.
Introduction
This compound is a fatty acid ester characterized by a terminal bromine atom, making it a useful intermediate for a variety of chemical transformations. The presence of both an ester and an alkyl bromide allows for selective reactions at either functional group, enabling the synthesis of diverse derivatives such as long-chain alcohols, other esters, and heterocyclic compounds.[1] The most common and direct method for its preparation is the Fischer esterification of 8-bromooctanoic acid with ethanol (B145695) in the presence of an acid catalyst.[2] This equilibrium reaction is typically driven towards the product by using an excess of the alcohol and/or by removing the water formed during the reaction.[3]
Synthesis Pathway: Fischer Esterification
The synthesis of this compound is achieved through the acid-catalyzed esterification of 8-bromooctanoic acid with ethanol. The overall reaction is depicted below:
Reaction Scheme:
8-Bromooctanoic Acid + Ethanol ⇌ this compound + Water
Commonly used acid catalysts for this reaction include sulfuric acid (H₂SO₄), p-toluenesulfonic acid (p-TsOH), and phosphoric acid.[4]
Experimental Protocol
This section details a standard laboratory procedure for the synthesis of this compound.
3.1. Materials and Equipment
-
8-Bromooctanoic acid
-
Absolute ethanol (anhydrous)
-
Concentrated sulfuric acid (H₂SO₄)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
3.2. Reaction Setup and Procedure
-
In a round-bottom flask, dissolve 8-bromooctanoic acid in an excess of absolute ethanol.
-
Slowly add a catalytic amount of concentrated sulfuric acid to the solution while stirring.
-
Attach a reflux condenser and heat the mixture to reflux with stirring for 3 to 9 hours.[4][5] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
3.3. Work-up and Purification
-
Reduce the volume of the reaction mixture by removing excess ethanol using a rotary evaporator.
-
Dilute the residue with an organic solvent such as diethyl ether or ethyl acetate.
-
Transfer the solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.[5]
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude this compound as a clear oil.[5]
-
For higher purity, the crude product can be purified by vacuum distillation.[6]
Quantitative Data
The following tables summarize the key quantitative data for the synthesis of this compound.
Table 1: Reagents and Reaction Conditions
| Reagent/Parameter | Molar Mass ( g/mol ) | Example Quantity | Moles (mmol) | Role |
| 8-Bromooctanoic Acid | 225.09 | 5.0 g | 22 | Reactant |
| Ethanol | 46.07 | 100 mL | - | Reactant/Solvent |
| Sulfuric Acid (conc.) | 98.08 | 0.36 mL | 7.5 | Catalyst |
| Reaction Time | - | 3 hours | - | - |
| Reaction Temperature | - | Reflux | - | - |
| Reported Yield | - | 98% | - | - |
Data adapted from ChemicalBook Synthesis Method.[5]
Table 2: Physical and Spectroscopic Properties of this compound
| Property | Value |
| CAS Number | 29823-21-0[7] |
| Molecular Formula | C₁₀H₁₉BrO₂[7] |
| Molecular Weight | 251.16 g/mol [8] |
| Appearance | Clear, colorless oil[2] |
| Boiling Point | 123 °C at 3 mmHg[9] |
| Density | 1.194 g/cm³[1] |
| ¹H NMR (400MHz, CDCl₃) δ | 4.13 (m, 2H), 3.51 (m, 2H), 2.32 (m, 2H), 1.82 (m, 2H), 1.64 (m, 2H), 1.29 (m, 9H)[4] |
Experimental Workflow Visualization
The following diagram illustrates the key steps in the synthesis and purification of this compound.
Caption: Workflow for the synthesis of this compound.
Characterization
The identity and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is used to confirm the proton environment in the molecule. The characteristic signals include a triplet corresponding to the methyl protons of the ethyl group, a quartet for the methylene (B1212753) protons of the ethyl group adjacent to the oxygen, and multiplets for the methylene groups of the octanoate (B1194180) chain.[4] ¹³C NMR can be used to identify all the unique carbon atoms in the structure.
-
Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the functional groups present. A strong absorption band around 1735 cm⁻¹ is indicative of the ester carbonyl (C=O) stretching vibration.
-
Mass Spectrometry (MS): Mass spectrometry can be used to determine the molecular weight of the compound and to analyze its fragmentation pattern, further confirming its structure. The mass spectrum will show the molecular ion peak and characteristic isotopic peaks for bromine.
Conclusion
The Fischer esterification of 8-bromooctanoic acid with ethanol provides an efficient and high-yielding route to this compound. The procedure is straightforward, employing common laboratory reagents and techniques. The resulting product is a versatile intermediate for further synthetic transformations, making this a valuable protocol for researchers in organic synthesis and drug development. Careful execution of the work-up and purification steps is crucial for obtaining a high-purity product.
References
- 1. innospk.com [innospk.com]
- 2. benchchem.com [benchchem.com]
- 3. athabascau.ca [athabascau.ca]
- 4. CN113087623A - Synthesis method of 8-bromoethyl octanoate - Google Patents [patents.google.com]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. nbinno.com [nbinno.com]
- 7. scbt.com [scbt.com]
- 8. This compound | C10H19BrO2 | CID 264813 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound | 29823-21-0 [amp.chemicalbook.com]
The Versatile Role of Ethyl 8-bromooctanoate in Scientific Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Ethyl 8-bromooctanoate, a bifunctional molecule featuring both an ester and a terminal alkyl bromide, serves as a highly versatile building block in modern chemical and biomedical research. Its unique structure allows for a wide range of chemical transformations, making it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. This technical guide provides a comprehensive overview of the core applications of this compound, complete with experimental protocols, quantitative data, and visual workflows to facilitate its use in the laboratory.
Core Applications in Research
This compound is primarily utilized as an intermediate in organic synthesis, where its two reactive centers can be selectively addressed to construct more complex molecular architectures.[1][2][3] The terminal bromine atom is susceptible to nucleophilic substitution, while the ethyl ester moiety can undergo hydrolysis, reduction, or transesterification.[1]
Key research areas where this compound is employed include:
-
Pharmaceutical Synthesis: It is a crucial intermediate in the preparation of Active Pharmaceutical Ingredients (APIs) and various drug scaffolds.[3][4] Its applications include the synthesis of heterocyclic compounds, prostaglandin (B15479496) analogues, and spiro-lactones, which are important motifs in medicinal chemistry.
-
Agrochemical Development: The compound is used in the synthesis of novel pesticides, herbicides, and fungicides.[4]
-
Materials Science: this compound finds application in polymer chemistry, where it can be used to introduce functional side chains or act as an initiator for polymerization reactions.[5]
-
Drug Delivery and Linker Chemistry: Its linear chain and reactive ends make it a suitable candidate for use as a linker molecule in drug delivery systems and in the design of Proteolysis Targeting Chimeras (PROTACs).[6]
-
Modulation of Biological Pathways: Notably, this compound has been identified as an inhibitor of the NF-κB signaling pathway, a key regulator of inflammatory responses.[7]
Quantitative Data Summary
The following table summarizes key quantitative data related to the synthesis and properties of this compound and its derivatives.
| Parameter | Value | Reference(s) |
| Synthesis of this compound | ||
| Precursor | 8-bromooctanoic acid | [8] |
| Reagents | Ethanol (B145695), Sulfuric acid | [8] |
| Reaction Time | 3 hours | [8] |
| Reaction Condition | Reflux | [8] |
| Yield | 98% | [8] |
| Synthesis of 8-bromooctanoic acid | ||
| Precursor | 2-(6-bromohexyl)-diethyl malonate | [9] |
| Reaction Type | Ester hydrolysis and decarboxylation | [9] |
| Yield | 75% | [9] |
| Physicochemical Properties | ||
| Molecular Formula | C10H19BrO2 | [2] |
| Molecular Weight | 251.16 g/mol | [2] |
| Appearance | Colorless to light yellow liquid | [2] |
| Boiling Point | 267.1 °C at standard atmospheric pressure | [2] |
| Density | 1.194 g/cm³ | [2] |
| Purity (typical) | >99.0% | [3] |
Experimental Protocols
Synthesis of this compound from 8-bromooctanoic Acid
This protocol describes the Fischer esterification of 8-bromooctanoic acid to yield this compound.
Materials:
-
8-bromooctanoic acid (5.0 g, 22 mmol)
-
Ethanol (100 mL)
-
Concentrated Sulfuric Acid (H₂SO₄, 0.36 mL, 7.5 mmol)
-
Deionized Water (H₂O)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Magnesium Sulfate (MgSO₄), anhydrous
Procedure:
-
To a solution of 8-bromooctanoic acid (5.0 g, 22 mmol) in ethanol (100 mL), add concentrated H₂SO₄ (0.36 mL, 7.5 mmol).
-
Heat the reaction mixture to reflux with stirring for 3 hours.
-
Cool the crude reaction mixture to room temperature.
-
Wash the mixture with H₂O (100 mL), followed by saturated NaHCO₃ solution (2 x 100 mL), and then again with H₂O (100 mL).
-
Dry the organic layer over anhydrous MgSO₄.
-
Evaporate the solvent under reduced pressure to afford this compound as a clear oil (5.5 g, 98% yield).[8]
O-Alkylation of Phenol (General Protocol)
This general protocol illustrates how a terminal alkyl bromide, such as that in this compound, can be used to alkylate a phenol. Specific optimization for this compound may be required.
Materials:
-
Phenol (1.0 equivalent)
-
Alkyl Bromide (e.g., this compound, 1.0 equivalent)
-
Potassium Carbonate (K₂CO₃, 1.5 equivalents)
-
Acetonitrile (solvent)
Procedure:
-
To a round-bottom flask, add the phenol, potassium carbonate, and acetonitrile.
-
Stir the mixture at room temperature for 15 minutes.
-
Add the alkyl bromide to the reaction mixture.
-
Heat the mixture to reflux (approximately 82 °C for acetonitrile) and maintain for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography.[10][11]
Signaling Pathways and Experimental Workflows
Synthesis of this compound
The following diagram illustrates a common synthetic route to this compound, starting from 1,6-dibromohexane (B150918) and diethyl malonate.[9]
Caption: Synthetic pathway for this compound.
Inhibition of the Canonical NF-κB Signaling Pathway
This compound has been shown to inhibit the transcriptional activity of Nuclear Factor-kappa B (NF-κB).[7] This is thought to occur through interference with the binding of the bromodomain-containing proteins to the NF-κB complex.[7] The canonical NF-κB pathway is a critical regulator of inflammatory responses, and its inhibition is a key area of drug discovery.
Caption: Canonical NF-κB signaling pathway and potential inhibition.
References
- 1. Buy this compound | 29823-21-0 [smolecule.com]
- 2. innospk.com [innospk.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. Ethyl-8-bromooctanoate | 29823-21-0 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | 29823-21-0 | FE45731 | Biosynth [biosynth.com]
- 8. This compound synthesis - chemicalbook [chemicalbook.com]
- 9. CN113087623A - Synthesis method of 8-bromoethyl octanoate - Google Patents [patents.google.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Safe Handling of Ethyl 8-bromooctanoate
For researchers, scientists, and professionals in drug development, the safe handling of chemical reagents is paramount. This guide provides a comprehensive overview of the safety and handling precautions for Ethyl 8-bromooctanoate, a versatile intermediate in organic synthesis.
Chemical and Physical Properties
This compound is a colorless to light yellow liquid.[1][2] Its key physical and chemical properties are summarized below, providing essential data for risk assessment and the design of experimental setups.
| Property | Value | Source(s) |
| Molecular Formula | C10H19BrO2 | [1][2][3] |
| Molecular Weight | 251.16 g/mol | [1][2][3] |
| CAS Number | 29823-21-0 | [1][3] |
| Appearance | Colorless to light yellow liquid | [1][2] |
| Boiling Point | 267.1°C at 760 mmHg | [1] |
| 123°C at 3 mmHg | [2] | |
| Density | 1.194 g/cm³ | [1][2][4] |
| Flash Point | 139.5°C | [1] |
| Vapor Pressure | 0.00831 mmHg at 25°C | [4] |
| Refractive Index | 1.462 | [1] |
| Purity | >98.0%(GC) | |
| Solubility | DMSO (Slightly), Ethyl Acetate (Slightly) | [4] |
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance.[3] Understanding its specific hazards is crucial for safe handling.
GHS Pictogram:
-
GHS07: Exclamation mark
Signal Word: Warning[3]
Hazard Statements:
| Code | Statement | Source(s) |
| H302 | Harmful if swallowed | [5] |
| H312 | Harmful in contact with skin | [5] |
| H315 | Causes skin irritation | [3][5][6] |
| H319 | Causes serious eye irritation | [3][5][6] |
| H332 | Harmful if inhaled | [5] |
| H335 | May cause respiratory irritation | [3][5][6] |
Precautionary Statements:
A comprehensive list of precautionary statements is provided in the safety data sheets. Key recommendations include avoiding contact with skin and eyes, using only in well-ventilated areas, and wearing appropriate personal protective equipment.[3][5][6]
Experimental Protocols: Safe Handling and Storage
Adherence to strict experimental protocols is essential to minimize the risks associated with this compound.
3.1. Personal Protective Equipment (PPE)
The following PPE should be worn when handling this compound:
-
Eye and Face Protection: Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards are mandatory.[4][7]
-
Skin Protection:
-
Respiratory Protection: If exposure limits are exceeded or irritation is experienced, a full-face respirator should be used.[4][7]
3.2. Handling
-
Use non-sparking tools to prevent fire caused by electrostatic discharge.[4][7]
-
Do not eat, drink, or smoke when using this product.[5]
3.3. Storage
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][5][6]
-
Store away from incompatible materials and foodstuff containers.[4][5]
-
Protect containers against physical damage and check regularly for leaks.[5]
Emergency Procedures
In the event of an emergency, prompt and appropriate action is critical.
4.1. First Aid Measures
The following first aid measures should be taken in case of exposure:
-
If Inhaled: Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately. Do not use mouth-to-mouth resuscitation if the victim ingested or inhaled the chemical.[4]
-
Following Skin Contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[4]
-
Following Eye Contact: Rinse with pure water for at least 15 minutes. Consult a doctor.[4]
-
Following Ingestion: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[4]
4.2. Accidental Release Measures
In case of a spill, follow these procedures:
-
Personal Precautions:
-
Environmental Precautions:
-
Methods for Cleaning Up:
Disposal Considerations
-
The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[4]
-
Do not contaminate water, foodstuffs, feed, or seed by storage or disposal.[4][7]
-
Containers can be triple rinsed and offered for recycling or reconditioning.[4][7]
Visualization of Workflows
Emergency Response Workflow
Caption: Workflow for spill response and first aid.
Chemical Reactivity and Stability
While specific reactivity data is limited in the provided search results, this compound's structure suggests it is a stable compound under normal conditions.[1] However, its bromo-functional group makes it a versatile reagent in organic synthesis, participating in nucleophilic substitution and coupling reactions.[1][2] It is important to avoid strong oxidizing agents and strong reducing agents.[8] Hazardous decomposition products can include carbon monoxide, carbon dioxide, and hydrogen bromide.[8]
This guide is intended to provide a thorough overview of the safety and handling of this compound. For complete and detailed information, always refer to the most current Safety Data Sheet (SDS) provided by the supplier.
References
- 1. innospk.com [innospk.com]
- 2. Buy this compound | 29823-21-0 [smolecule.com]
- 3. This compound | C10H19BrO2 | CID 264813 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemicalbook.com [chemicalbook.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. aksci.com [aksci.com]
- 7. echemi.com [echemi.com]
- 8. fishersci.com [fishersci.com]
Spectroscopic Profile of Ethyl 8-bromooctanoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for Ethyl 8-bromooctanoate (CAS No. 29823-21-0), a valuable intermediate in organic synthesis. The document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for their acquisition. This information is intended to serve as a crucial resource for the characterization and utilization of this compound in research and development.
Predicted Spectral Data
The following tables summarize the predicted spectral data for this compound. These predictions are based on established principles of spectroscopy and analysis of structurally similar compounds.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |
| ~4.12 | Quartet | 2H | -O-CH₂ -CH₃ |
| ~3.40 | Triplet | 2H | Br-CH₂ - |
| ~2.28 | Triplet | 2H | -CH₂ -COO- |
| ~1.85 | Quintet | 2H | Br-CH₂-CH₂ - |
| ~1.61 | Quintet | 2H | -CH₂ -CH₂-COO- |
| ~1.30-1.45 | Multiplet | 6H | -(CH₂)₃- |
| ~1.25 | Triplet | 3H | -O-CH₂-CH₃ |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ) (ppm) | Assignment |
| ~173.5 | C =O |
| ~60.1 | -O-C H₂-CH₃ |
| ~34.3 | -C H₂-COO- |
| ~33.9 | Br-C H₂- |
| ~32.7 | Br-CH₂-C H₂- |
| ~28.5 | -(C H₂)n- |
| ~28.0 | -(C H₂)n- |
| ~24.9 | -(C H₂)n- |
| ~22.6 | -(C H₂)n- |
| ~14.2 | -O-CH₂-C H₃ |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2935, ~2858 | Strong | C-H stretch (alkane) |
| ~1738 | Strong | C=O stretch (ester) |
| ~1465 | Medium | C-H bend (alkane) |
| ~1175 | Strong | C-O stretch (ester) |
| ~645 | Medium | C-Br stretch |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Relative Intensity | Assignment |
| 250/252 | Low | [M]⁺ (Molecular ion, bromine isotopes) |
| 205/207 | Medium | [M - OCH₂CH₃]⁺ |
| 171 | Low | [M - Br]⁺ |
| 88 | High | McLafferty rearrangement product: [C₄H₈O₂]⁺ |
| 55 | High | [C₄H₇]⁺ |
| 41 | High | [C₃H₅]⁺ |
Experimental Protocols
The following are detailed methodologies for the acquisition of spectral data for this compound.
Synthesis of this compound
A common method for the synthesis of this compound involves the esterification of 8-bromooctanoic acid.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, 8-bromooctanoic acid is dissolved in an excess of absolute ethanol (B145695). A catalytic amount of a strong acid, such as concentrated sulfuric acid, is carefully added.
-
Reaction: The mixture is heated to reflux and stirred for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The excess ethanol is removed under reduced pressure. The residue is dissolved in diethyl ether and washed sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield crude this compound. Further purification can be achieved by vacuum distillation.
NMR Spectroscopy
-
Sample Preparation: Approximately 10-20 mg of purified this compound is dissolved in about 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.
-
¹H NMR Acquisition: Proton NMR spectra are recorded on a 400 MHz or higher field spectrometer. Standard acquisition parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Carbon-13 NMR spectra are acquired on the same instrument, typically at a frequency of 100 MHz. A proton-decoupled pulse sequence is used. A spectral width of 200-220 ppm and a longer relaxation delay (e.g., 2-5 seconds) are employed. A larger number of scans is usually required to obtain a good spectrum due to the low natural abundance of ¹³C.
Infrared (IR) Spectroscopy
-
Sample Preparation: As this compound is a liquid at room temperature, a neat spectrum can be obtained. A drop of the compound is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film.
-
Data Acquisition: The spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer. A background spectrum of the clean salt plates is first acquired. The sample is then placed in the beam path, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹. Data is usually an average of 16-32 scans to improve the signal-to-noise ratio.
Mass Spectrometry (MS)
-
Instrumentation: A Gas Chromatography-Mass Spectrometry (GC-MS) system is typically used for the analysis of volatile compounds like this compound.
-
Sample Introduction: A dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) is injected into the GC.
-
Gas Chromatography: The sample is vaporized and separated on a capillary column (e.g., a non-polar DB-5 or equivalent). A typical temperature program would start at a low temperature (e.g., 50-70 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250-280 °C) to ensure elution of the compound.
-
Mass Spectrometry: The eluting compound enters the mass spectrometer, which is typically operated in electron ionization (EI) mode at 70 eV. The mass analyzer (e.g., a quadrupole) scans a mass range of m/z 40-300.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized organic compound like this compound.
Caption: Workflow for Synthesis and Spectroscopic Analysis.
An In-depth Technical Guide to the Solubility of Ethyl 8-bromooctanoate in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of ethyl 8-bromooctanoate, a key intermediate in various organic syntheses, particularly in the pharmaceutical and agrochemical industries. Understanding its solubility is crucial for reaction optimization, purification processes, and formulation development.
Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility behavior.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₉BrO₂ | [1][2] |
| Molecular Weight | 251.16 g/mol | [1][2] |
| Appearance | Clear, colorless to pale yellow oil/liquid | [3] |
| Density | 1.194 g/cm³ | [4] |
| Boiling Point | 123 °C at 3 mmHg | [4] |
| LogP (Octanol/Water Partition Coefficient) | 3.809 | [4] |
Qualitative Solubility of this compound
The following table summarizes the available qualitative solubility information.
| Solvent | IUPAC Name | Qualitative Solubility | Reference(s) |
| Dimethyl Sulfoxide (DMSO) | Dimethyl sulfoxide | Slightly Soluble | [3][4][5][6][7] |
| Ethyl Acetate | Ethyl ethanoate | Slightly Soluble | [3][4][5][6][7] |
| Acetonitrile | Acetonitrile | Good solubility of reaction precursors suggests likely solubility | [8] |
| Toluene | Toluene | Good solubility of reaction precursors suggests likely solubility | [8] |
| Xylene | Dimethylbenzene | Good solubility of reaction precursors suggests likely solubility | [8] |
| Carbon Disulfide | Carbon disulfide | Good solubility of reaction precursors suggests likely solubility | [8] |
It is important to note that "slightly soluble" is a qualitative term and the actual quantitative solubility could be sufficient for many synthetic applications. For other common organic solvents not listed, it is generally expected that this compound, as a relatively nonpolar organic molecule, will exhibit good solubility in a range of nonpolar and polar aprotic solvents.
Experimental Protocols for Solubility Determination
For researchers requiring precise quantitative solubility data, the following established experimental protocols can be employed.
Isothermal Saturation Method
This is a common and reliable method for determining the thermodynamic solubility of a compound in a given solvent at a specific temperature.
Methodology:
-
Preparation of a Saturated Solution: An excess amount of this compound is added to a known volume of the selected organic solvent in a sealed vial or flask.
-
Equilibration: The mixture is agitated (e.g., using a magnetic stirrer or a shaker bath) at a constant, controlled temperature for a sufficient period (typically 24-72 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.
-
Phase Separation: Once equilibrium is achieved, the agitation is stopped, and the undissolved excess this compound is allowed to settle. The saturated supernatant is then carefully separated from the excess solute. This can be achieved by centrifugation followed by careful decantation or by filtration using a syringe filter compatible with the organic solvent.
-
Quantification: The concentration of this compound in the clear, saturated solution is then determined using a suitable analytical technique. Given its structure, High-Performance Liquid Chromatography (HPLC) with a UV detector or Gas Chromatography (GC) with a Flame Ionization Detector (FID) would be appropriate methods.
-
Calculation: The solubility is then expressed in relevant units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).
Gravimetric Analysis
A simpler, though potentially less precise, method for determining solubility is gravimetric analysis.
Methodology:
-
Preparation of a Saturated Solution: As with the isothermal saturation method, a saturated solution is prepared by equilibrating an excess of this compound with the solvent at a constant temperature.
-
Aliquoting: A precise volume of the clear, saturated supernatant is carefully transferred to a pre-weighed, clean, and dry container (e.g., an evaporating dish or a beaker).
-
Solvent Evaporation: The solvent is removed by evaporation. This should be done under controlled conditions to avoid loss of the solute. A rotary evaporator or a gentle stream of an inert gas (like nitrogen) can be used. For higher boiling point solvents, a vacuum oven at a temperature below the boiling point of this compound may be necessary.
-
Drying and Weighing: The container with the non-volatile this compound residue is dried to a constant weight in a desiccator or vacuum oven.
-
Calculation: The mass of the dissolved this compound is determined by subtracting the initial weight of the empty container from the final weight. The solubility is then calculated by dividing the mass of the residue by the initial volume of the saturated solution taken.
Logical Workflow for Solubility Determination
The following diagram illustrates the logical workflow for determining the solubility of this compound in an organic solvent.
Caption: Workflow for determining the solubility of this compound.
Signaling Pathway and Experimental Workflow Diagrams
While signaling pathways are not directly relevant to the solubility of a small molecule intermediate, a diagram illustrating the logical flow of utilizing this solubility data in a drug development context can be valuable.
Caption: Application of solubility data in drug development.
References
- 1. Buy this compound | 29823-21-0 [smolecule.com]
- 2. biosynth.com [biosynth.com]
- 3. 8-BROMOOCTANOIC ACID ETHYL ESTER CAS 29823-21-0 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 4. chembk.com [chembk.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. This compound | 29823-21-0 [chemicalbook.com]
- 7. This compound CAS#: 29823-21-0 [m.chemicalbook.com]
- 8. CN113087623A - Synthesis method of 8-bromoethyl octanoate - Google Patents [patents.google.com]
A Technical Guide to High-Purity Ethyl 8-Bromooctanoate for Researchers and Drug Development Professionals
An in-depth examination of commercial suppliers, synthesis protocols, and quality control methodologies for a key pharmaceutical intermediate.
Introduction
Ethyl 8-bromooctanoate is a versatile bifunctional molecule widely employed in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. Its utility as a chemical building block stems from the presence of both an ester and a terminal bromide, allowing for a wide range of chemical transformations. For researchers and professionals in drug development, securing a reliable supply of high-purity this compound is paramount to ensure the integrity and reproducibility of their synthetic routes and the quality of the final active pharmaceutical ingredient (API). This technical guide provides a comprehensive overview of commercial suppliers, detailed experimental protocols for its synthesis and purification, and analytical methods for quality assessment.
Commercial Suppliers and Purity Specifications
A variety of chemical suppliers offer this compound, with purity levels typically ranging from 95% to over 99%. The choice of supplier often depends on the required purity, scale, and the specific impurities that can be tolerated in the intended application. Below is a summary of offerings from several commercial suppliers. It is important to note that a Certificate of Analysis (CoA) should always be requested from the supplier to obtain lot-specific purity data and impurity profiles.
| Supplier | Reported Purity | Analytical Method | Notes |
| Sigma-Aldrich | 95% | Not specified | |
| Santa Cruz Biotechnology | ≥98%[1] | Not specified | |
| TCI Chemicals | >98.0% | GC | |
| Oakwood Chemical | 97% | Not specified | |
| Synthonix | 95% | Not specified | |
| Mit-ivy | 99% min[2] | Not specified | REACH certified[2] |
| LGC Standards | Not specified | Not specified | Certificate of Analysis available[3] |
| Biosynth | Not specified | Not specified | |
| Chemical Bull | Not specified | Not specified | |
| BLD Pharm | Not specified | Not specified |
Synthesis of High-Purity this compound
There are two primary synthetic routes for the preparation of high-purity this compound: the Fischer esterification of 8-bromooctanoic acid and a multi-step synthesis commencing with the alkylation of diethyl malonate with 1,6-dibromohexane (B150918).
Route 1: Fischer Esterification of 8-Bromooctanoic Acid
This is a direct and efficient one-step method, provided that the starting material, 8-bromooctanoic acid, is readily available. The reaction involves the acid-catalyzed esterification of the carboxylic acid with ethanol (B145695).
Experimental Protocol:
-
Reaction Setup: To a solution of 8-bromooctanoic acid (e.g., 5.0 g, 22 mmol) in absolute ethanol (100 mL), cautiously add concentrated sulfuric acid (e.g., 0.36 mL, 7.5 mmol) with stirring.[4]
-
Esterification: Heat the reaction mixture to reflux and maintain for 3 hours.[4] The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: After cooling the mixture to room temperature, pour it into water (100 mL). Extract the aqueous layer with a suitable organic solvent, such as diethyl ether or ethyl acetate (B1210297).
-
Neutralization: Wash the combined organic extracts sequentially with water (100 mL), saturated sodium bicarbonate solution (2 x 100 mL) to neutralize the acid catalyst, and finally with brine (100 mL).[4]
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (B86663) or sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound.[4]
Route 2: Malonic Ester Synthesis from 1,6-Dibromohexane
Experimental Protocol:
-
Alkylation of Diethyl Malonate: Prepare sodium ethoxide by dissolving sodium metal in absolute ethanol. To this solution, add diethyl malonate dropwise. Subsequently, add a solution of 1,6-dibromohexane in ethanol and reflux the mixture for several hours.[9]
-
Hydrolysis and Decarboxylation: After cooling, treat the reaction mixture with a concentrated solution of sodium hydroxide (B78521) and reflux to hydrolyze the ester groups.[9] Remove the ethanol by distillation. Acidify the remaining aqueous solution with a strong acid (e.g., H₂SO₄) and heat to induce decarboxylation, yielding crude 8-bromooctanoic acid.[9]
-
Work-up and Purification of 8-Bromooctanoic Acid: Extract the crude 8-bromooctanoic acid with an organic solvent, wash with brine, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure. The product can be further purified by vacuum distillation.[9]
-
Fischer Esterification: Follow the protocol described in Route 1 to convert the purified 8-bromooctanoic acid to this compound.
Purification of High-Purity this compound
The primary methods for purifying crude this compound are aqueous washing followed by fractional distillation under reduced pressure.
-
Aqueous Washing: This step is crucial to remove any remaining acid catalyst, unreacted water-soluble starting materials, and salts. Washing with a saturated sodium bicarbonate solution neutralizes the acid catalyst, and a subsequent brine wash helps to remove water from the organic layer.[10]
-
Fractional Distillation: For high-purity requirements, fractional distillation under reduced pressure is the preferred method.[9][10] This technique separates this compound from any remaining starting materials, side products, and solvent residues based on differences in their boiling points. Care must be taken to control the temperature and pressure to avoid decomposition of the product.
Quality Control and Analytical Methods
Ensuring the purity of this compound is critical. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for both qualitative and quantitative analysis.
GC-MS Protocol for Purity Assessment:
This protocol is adapted from a method for the analysis of similar ester compounds.
-
Sample Preparation: Accurately weigh a small amount of the this compound sample and dissolve it in a suitable volatile solvent such as ethyl acetate or dichloromethane (B109758) to a final concentration of approximately 100 µg/mL.
-
GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC system or equivalent.
-
Mass Spectrometer: Agilent 5977A quadrupole mass selective detector (MSD) or equivalent.
-
Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl methyl siloxane column (e.g., DB-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).[11]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[11]
-
Injection Volume: 1.0 µL in split mode (e.g., 20:1 split ratio).
-
Oven Temperature Program: An initial temperature of 80 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold at 280 °C for 5 minutes.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.[11]
-
Quadrupole Temperature: 150 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[11]
-
Scan Range: m/z 40-500.
-
-
Data Analysis: The purity of this compound is determined by calculating the peak area percentage of the main component relative to the total area of all detected peaks in the chromatogram.
Conclusion
For researchers and drug development professionals, the procurement of high-purity this compound is a critical first step in many synthetic endeavors. A thorough understanding of the available commercial suppliers, their purity specifications, and the underlying synthetic and purification methodologies is essential for making informed decisions. By implementing rigorous quality control measures, such as GC-MS analysis, researchers can ensure the quality and consistency of this key intermediate, thereby contributing to the successful outcome of their research and development projects.
References
- 1. scbt.com [scbt.com]
- 2. China CAS NO. 29823-21-0 Top quality 8-Bromooctanoic acid ethyl ester /Best price/sample is free have REACH Certification factory and manufacturers | Mit-ivy [mit-ivy.com]
- 3. Buy Online CAS Number 29823-21-0 - TRC - this compound | LGC Standards [lgcstandards.com]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. chembk.com [chembk.com]
- 6. This compound | 29823-21-0 [chemicalbook.com]
- 7. This compound [benchchem.com]
- 8. CN113087623A - Synthesis method of 8-bromoethyl octanoate - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Thermal Stability and Decomposition of Ethyl 8-bromooctanoate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 8-bromooctanoate is a bifunctional organic compound with applications as an intermediate in organic synthesis, particularly in the pharmaceutical industry. Understanding its thermal stability and decomposition profile is crucial for ensuring safe handling, storage, and predicting its behavior in chemical reactions at elevated temperatures. This technical guide provides a comprehensive overview of the thermal properties of this compound, including its predicted decomposition pathways and key thermal events. Due to the limited availability of direct experimental data in publicly accessible literature, this guide presents an extrapolated thermal analysis based on the known behavior of structurally related compounds, namely long-chain alkyl bromides and ethyl esters. Detailed experimental protocols for Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Evolved Gas Analysis (EGA) using TGA coupled with Gas Chromatography-Mass Spectrometry (TGA-GC-MS) are provided to enable researchers to perform their own analyses.
Introduction
This compound (C₁₀H₁₉BrO₂) is a linear ester containing a terminal bromine atom. This structure confers dual reactivity, making it a versatile building block in the synthesis of more complex molecules. The presence of both an ester and an alkyl bromide functionality suggests a complex thermal decomposition profile, with potential for multiple degradation pathways. The ester group is known to undergo syn-elimination at high temperatures to yield a carboxylic acid and an alkene, while the alkyl bromide can undergo dehydrobromination to form an alkene and hydrogen bromide. The relative stability of these two functional groups will dictate the primary decomposition pathway and the nature of the evolved products.
Predicted Thermal Decomposition Profile
Based on the thermal behavior of analogous compounds, a multi-step decomposition process for this compound is anticipated under inert atmosphere.
Data Presentation
The following tables summarize the predicted quantitative data from Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Table 1: Predicted Thermogravimetric Analysis (TGA) Data for this compound
| Temperature Range (°C) | Weight Loss (%) | Predicted Assignment |
| Onset: ~220 - 250 | ~32.2% | Dehydrobromination: Elimination of HBr from the alkyl chain. |
| Onset: ~280 - 350 | ~11.1% | Ester Pyrolysis: Elimination of ethylene (B1197577) from the ester group. |
| > 350 | Gradual | Further decomposition of organic residues. |
Note: This data is an estimation based on the thermal decomposition of similar long-chain alkyl bromides and ethyl esters. Actual experimental values may vary.
Table 2: Predicted Differential Scanning Calorimetry (DSC) Data for this compound
| Peak Temperature (°C) | Enthalpy Change (ΔH) | Predicted Assignment |
| ~240 | Endothermic | Dehydrobromination reaction. |
| ~320 | Endothermic | Ester pyrolysis reaction. |
Note: This data is an estimation. The endothermic nature of these decomposition reactions is typical for pyrolysis.
Proposed Decomposition Pathways
The thermal decomposition of this compound is likely to proceed through two main pathways, corresponding to the degradation of the alkyl bromide and the ester functional groups.
Caption: Proposed primary decomposition pathways for this compound.
Experimental Protocols
To verify the predicted thermal behavior and identify the decomposition products of this compound, the following experimental protocols are recommended.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and quantify the mass loss of this compound as a function of temperature.
Methodology:
-
Instrument: A calibrated Thermogravimetric Analyzer.
-
Sample Preparation: Place 5-10 mg of this compound into a clean, inert TGA pan (e.g., alumina (B75360) or platinum).
-
Atmosphere: Purge the furnace with a high-purity inert gas (e.g., Nitrogen or Argon) at a flow rate of 20-50 mL/min to prevent oxidative decomposition.
-
Temperature Program:
-
Equilibrate the sample at 30°C for 5 minutes.
-
Heat the sample from 30°C to 600°C at a constant heating rate of 10°C/min.
-
-
Data Analysis:
-
Plot the percentage of initial mass versus temperature.
-
Determine the onset temperature of decomposition from the TGA curve.
-
Calculate the percentage weight loss for each decomposition step from the TGA curve.
-
Plot the first derivative of the TGA curve (DTG curve) to identify the temperatures of maximum decomposition rates.
-
Differential Scanning Calorimetry (DSC)
Objective: To measure the heat flow associated with the thermal transitions (including decomposition) of this compound.
Methodology:
-
Instrument: A calibrated Differential Scanning Calorimeter.
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. Prepare an empty, sealed aluminum pan as a reference.
-
Atmosphere: Purge the DSC cell with a high-purity inert gas (e.g., Nitrogen or Argon) at a flow rate of 20-50 mL/min.
-
Temperature Program:
-
Equilibrate the sample and reference at 30°C.
-
Heat the sample from 30°C to 400°C at a constant heating rate of 10°C/min.
-
-
Data Analysis:
-
Plot the heat flow versus temperature.
-
Identify endothermic or exothermic peaks associated with thermal events.
-
Determine the peak temperatures and enthalpies (ΔH) of these transitions.
-
Evolved Gas Analysis (EGA) by TGA-GC-MS
Objective: To identify the volatile products evolved during the thermal decomposition of this compound.
Methodology:
-
Instrument: A Thermogravimetric Analyzer coupled to a Gas Chromatograph-Mass Spectrometer (TGA-GC-MS) via a heated transfer line.
-
TGA Conditions: Follow the TGA protocol described in section 3.1.
-
GC-MS Conditions:
-
Transfer Line Temperature: Maintain at a temperature high enough to prevent condensation of evolved gases (e.g., 250°C).
-
GC Column: A suitable capillary column for separating small organic molecules and acidic gases (e.g., a mid-polar or polar column).
-
GC Oven Program: Program the oven temperature to effectively separate the evolved components.
-
MS Detection: Operate the mass spectrometer in electron ionization (EI) mode and scan a suitable mass range (e.g., m/z 10-300).
-
-
Data Collection: Collect evolved gas samples at specific temperatures corresponding to the weight loss events observed in the TGA curve for injection into the GC-MS.
-
Data Analysis:
-
Identify the separated compounds by comparing their mass spectra with a spectral library (e.g., NIST).
-
Correlate the identified evolved gases with the observed decomposition steps in the TGA data.
-
Mandatory Visualizations
Experimental Workflow
The logical flow for a comprehensive thermal analysis of this compound is depicted below.
Caption: Workflow for the comprehensive thermal analysis of a chemical compound.
Conclusion
This technical guide provides a foundational understanding of the expected thermal stability and decomposition behavior of this compound. The proposed decomposition pathways, involving initial dehydrobromination followed by ester pyrolysis, are based on established principles of organic chemistry. The provided data, while extrapolated, offers a valuable starting point for researchers. For definitive characterization, it is imperative to conduct the detailed experimental procedures outlined in this guide. Such empirical data will be invaluable for the safe and effective use of this compound in research and development, particularly within the pharmaceutical sector.
Methodological & Application
Application Notes and Protocols for Nucleophilic Substitution Reactions of Ethyl 8-bromooctanoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for a variety of nucleophilic substitution reactions utilizing ethyl 8-bromooctanoate as a versatile starting material. This primary alkyl bromide is a valuable building block in organic synthesis, particularly for the introduction of a C8 ester chain in the development of novel therapeutic agents and agrochemicals.[1][2][3] The following protocols detail the synthesis of key intermediates, including azides, cyanides, ethers, and thioethers, which are precursors to a wide range of functionalized molecules.
General Reaction Principle: SN2 Mechanism
The reactions described herein proceed via a bimolecular nucleophilic substitution (SN2) mechanism.[4][5][6] In this concerted, single-step process, a nucleophile attacks the electrophilic carbon atom bonded to the bromine, leading to the displacement of the bromide leaving group.[4][6] As a primary alkyl bromide, this compound is an excellent substrate for SN2 reactions, which favors unhindered electrophiles.[5][7] The general transformation is depicted below:
Data Presentation: Summary of Nucleophilic Substitution Reactions
The following table summarizes the reaction conditions and representative yields for the nucleophilic substitution reactions of this compound with various nucleophiles.
| Nucleophile | Reagent | Product | Solvent | Temperature (°C) | Time (h) | Representative Yield (%) |
| Azide (B81097) (N₃⁻) | Sodium Azide (NaN₃) | Ethyl 8-azidooctanoate | DMF/H₂O | 80-100 | 12-24 | >90 |
| Cyanide (CN⁻) | Potassium Cyanide (KCN) | Ethyl 8-cyanooctanoate | Ethanol | Reflux | 6-12 | 80-90 |
| Phenoxide (PhO⁻) | Phenol (B47542), K₂CO₃ | Ethyl 8-phenoxyoctanoate | Acetonitrile (B52724) | Reflux | 4-8 | 85-95 |
| Thiophenoxide (PhS⁻) | Thiophenol, K₂CO₃ | Ethyl 8-(phenylthio)octanoate | DMF | Room Temp. | 4-6 | >90 |
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
Protocol 1: Synthesis of Ethyl 8-azidooctanoate
This protocol describes the synthesis of ethyl 8-azidooctanoate, a versatile intermediate for the introduction of amines via reduction or the construction of triazoles through "click chemistry".
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF)
-
Deionized water
-
Diethyl ether
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in a mixture of DMF and water.
-
To this solution, add sodium azide (1.5 eq).
-
Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the cooled reaction mixture into a separatory funnel containing water.
-
Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).
-
Combine the organic extracts and wash them successively with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude ethyl 8-azidooctanoate.
dot
Caption: Workflow for the synthesis of ethyl 8-azidooctanoate.
Protocol 2: Synthesis of Ethyl 8-cyanooctanoate
This reaction is a valuable method for extending a carbon chain by one carbon atom.[8] The resulting nitrile can be further hydrolyzed to a carboxylic acid or reduced to an amine.
Materials:
-
This compound
-
Potassium cyanide (KCN)
-
Ethanol
-
Deionized water
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask fitted with a reflux condenser and magnetic stirrer, dissolve potassium cyanide (1.2 eq) in ethanol.
-
Add this compound (1.0 eq) to the solution.
-
Heat the mixture to reflux and maintain for 6-12 hours.[9]
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove any inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Filter and concentrate in vacuo to obtain the crude ethyl 8-cyanooctanoate. Further purification can be achieved by vacuum distillation.
dot
Caption: Workflow for the synthesis of ethyl 8-cyanooctanoate.
Protocol 3: Williamson Ether Synthesis of Ethyl 8-phenoxyoctanoate
The Williamson ether synthesis is a reliable method for preparing ethers.[5][10] This protocol details the reaction of this compound with phenol to form an aryl ether.
Materials:
-
This compound
-
Phenol
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile
-
Diethyl ether
-
1 M Sodium hydroxide (B78521) (NaOH)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a 100 mL round-bottom flask, add phenol (1.0 eq), potassium carbonate (1.5 eq), and acetonitrile (50 mL).
-
Stir the mixture at room temperature for 15 minutes.
-
Add this compound (1.0 eq) to the reaction mixture.
-
Heat the mixture to reflux (approximately 82 °C) and maintain for 4-8 hours.
-
Monitor the reaction progress by TLC.
-
Cool the reaction mixture to room temperature.
-
Filter the solid potassium carbonate and wash with acetonitrile.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in diethyl ether (100 mL) and wash with 1 M NaOH (2 x 30 mL), water (2 x 50 mL), and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Filter and concentrate in vacuo to yield ethyl 8-phenoxyoctanoate.
dot
Caption: Workflow for the Williamson ether synthesis.
Protocol 4: Synthesis of Ethyl 8-(phenylthio)octanoate
This protocol describes the formation of a thioether through the reaction of this compound with thiophenol. Thioethers are important functionalities in many biologically active molecules.
Materials:
-
This compound
-
Thiophenol
-
Potassium carbonate (K₂CO₃)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (B1210297)
-
Deionized water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DMF in a round-bottom flask.
-
Add potassium carbonate (1.5 eq) and thiophenol (1.1 eq) to the solution.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, add water to quench the reaction.
-
Extract the product with ethyl acetate (3 x volume of aqueous layer).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter and concentrate the solution under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
dot
Caption: Workflow for the synthesis of ethyl 8-(phenylthio)octanoate.
Applications in Drug Development
The functionalized long-chain esters synthesized from this compound are valuable intermediates in the discovery and development of new therapeutic agents.[1][2][3] Their utility stems from the ability to incorporate a flexible, lipophilic C8 spacer with a terminal functional group that can be further modified or can interact with biological targets. For instance, long-chain esters are used in the synthesis of lipids for gene delivery, and the functionalization of natural products to enhance their biological activity.[11][12]
The general workflow for utilizing these derivatives in a drug development context involves several key stages, from initial synthesis to biological evaluation.
dot
Caption: Logical workflow for the use of derivatives in drug development.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. learncbse.in [learncbse.in]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. byjus.com [byjus.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 11. Tailored Functionalization of Natural Phenols to Improve Biological Activity [mdpi.com]
- 12. Synthesis and characterization of long chain alkyl acyl carnitine esters. Potentially biodegradable cationic lipids for use in gene delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Williamson Ether Synthesis of Ethyl 8-alkoxyoctanoates
Introduction
The Williamson ether synthesis is a robust and versatile method for the preparation of symmetrical and unsymmetrical ethers.[1] This reaction proceeds via an S(_N)2 mechanism, involving the reaction of an alkoxide ion with a primary alkyl halide.[2][3] Ethyl 8-bromooctanoate is a valuable building block in organic synthesis, serving as a key intermediate in the development of novel pharmaceutical compounds.[4][5] Its primary alkyl bromide functionality makes it an excellent substrate for the Williamson ether synthesis, allowing for the introduction of various alkoxy groups at the 8-position. This application note provides a detailed protocol for the synthesis of ethyl 8-alkoxyoctanoates using this compound and a representative alcohol (e.g., phenol (B47542) or a primary alcohol).
The general reaction involves the deprotonation of an alcohol to form a more nucleophilic alkoxide, which then displaces the bromide ion from this compound.[6][7] Due to the S(_N)2 nature of the reaction, primary alkyl halides like this compound are ideal, as secondary and tertiary halides tend to favor elimination side reactions.[2] Common bases used for the deprotonation of the alcohol include sodium hydride (NaH) for primary alcohols and weaker bases like potassium carbonate (K₂CO₃) for more acidic alcohols such as phenols.[8] The choice of solvent is also critical, with polar aprotic solvents like tetrahydrofuran (B95107) (THF), acetonitrile (B52724), or N,N-dimethylformamide (DMF) being commonly used to facilitate the reaction.[2]
Experimental Protocol
This protocol describes a general procedure for the synthesis of ethyl 8-phenoxyoctanoate from phenol and this compound.
Materials and Equipment:
-
Phenol
-
This compound
-
Potassium carbonate (K₂CO₃), finely pulverized
-
Acetonitrile (anhydrous)
-
Diethyl ether
-
Saturated aqueous NH₄Cl
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
-
Standard laboratory glassware
Safety Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Acetonitrile is flammable and toxic. Handle with care.
Procedure:
-
Reaction Setup:
-
To a 100 mL round-bottom flask, add phenol (1.0 equivalent), finely pulverized potassium carbonate (1.5 equivalents), and anhydrous acetonitrile (50 mL).[8]
-
Stir the resulting suspension at room temperature for 15 minutes.
-
-
Reaction:
-
Add this compound (1.0 equivalent) to the stirred suspension.[8]
-
Attach a reflux condenser and heat the mixture to reflux (approximately 82°C) using a heating mantle.[8]
-
Maintain the reflux for 4-8 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).[8] A typical reaction is conducted at 50 to 100 °C and is complete in 1 to 8 hours.[2]
-
-
Workup:
-
Once the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.
-
Filter the mixture to remove the inorganic salts and wash the solid residue with diethyl ether.
-
Combine the filtrate and the ether washings and transfer them to a separatory funnel.
-
Wash the organic solution sequentially with water (2 x 50 mL) and brine (1 x 50 mL).[8]
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.[8]
-
-
Purification:
-
Purify the crude product by silica gel column chromatography.[8][9]
-
A gradient of ethyl acetate (B1210297) in hexanes is typically used as the eluent.[9]
-
Collect the fractions containing the desired product (as identified by TLC).
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the final product, ethyl 8-phenoxyoctanoate.[8]
-
Quantitative Data Summary
The following table summarizes typical reaction parameters and expected outcomes for the Williamson ether synthesis using this compound. Yields in laboratory syntheses are generally in the range of 50-95%.[2]
| Reactant 1 (Alcohol) | Reactant 2 (Halide) | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Phenol (1.0 eq) | This compound (1.0 eq) | K₂CO₃ (1.5 eq) | Acetonitrile | 82 | 4-6 | 85-95 |
| 1-Butanol (1.0 eq) | This compound (1.0 eq) | NaH (1.1 eq) | THF | 65 | 4-8 | 80-90 |
Visualizations
Reaction Mechanism
The diagram below illustrates the S(_N)2 mechanism for the synthesis of ethyl 8-phenoxyoctanoate. The phenoxide ion, formed by the deprotonation of phenol, acts as a nucleophile and attacks the primary carbon bearing the bromine atom, leading to the formation of the ether and bromide ion.[2]
References
- 1. gold-chemistry.org [gold-chemistry.org]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 4. nbinno.com [nbinno.com]
- 5. This compound [benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for Grignard Reactions of Ethyl 8-bromooctanoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and reaction conditions for utilizing Ethyl 8-bromooctanoate in Grignard reactions. Due to its bifunctional nature, possessing both a bromide for Grignard reagent formation and an ester group that can react with the Grignard reagent, careful control of reaction conditions is crucial to achieve desired outcomes. This document outlines procedures for both intermolecular coupling with external electrophiles and intramolecular cyclization.
Core Concepts
The Grignard reaction of this compound can proceed via two main pathways:
-
Intermolecular Reaction: The Grignard reagent formed from this compound reacts with an external electrophile (e.g., an aldehyde or ketone) added to the reaction mixture. This is useful for chain extension and the creation of complex molecules. A Barbier-type reaction, where the Grignard reagent is generated in situ in the presence of the electrophile, is often preferred to minimize side reactions.[1][2]
-
Intramolecular Reaction: The Grignard reagent moiety of one molecule attacks the ester group of the same molecule, leading to cyclization. This can be a route to cyclic ketones, such as cyclononanone (B1595960), after hydrolysis of the initial intermediate.
The choice between these pathways is highly dependent on the reaction conditions, particularly concentration and the mode of addition of reactants.
Intermolecular Coupling with Aldehydes and Ketones (Barbier-Type Conditions)
To favor the reaction of the Grignard reagent of this compound with an external electrophile, a Barbier reaction setup is recommended.[1][2] In this one-pot procedure, the organomagnesium reagent is generated in the presence of the electrophile, which can trap it as it forms, thereby minimizing intermolecular self-condensation or intramolecular cyclization.
Experimental Protocol: Intermolecular Reaction with Benzaldehyde (B42025)
This protocol details the reaction of this compound with benzaldehyde to form ethyl 8-(1-hydroxy-1-phenylmethyl)octanoate.
Materials:
-
Magnesium turnings
-
Iodine (for activation)
-
Anhydrous Tetrahydrofuran (THF)
-
This compound
-
Benzaldehyde
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Diethyl ether
-
Anhydrous sodium sulfate
Procedure:
-
Preparation: All glassware must be thoroughly dried in an oven and cooled under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.2 equivalents).
-
Activation: Add a small crystal of iodine to the magnesium turnings. Gently warm the flask with a heat gun until the iodine sublimes and the color disappears, indicating the activation of the magnesium surface.
-
Charge Reactants: To the cooled flask, add anhydrous THF. In the dropping funnel, prepare a solution of this compound (1.0 equivalent) and benzaldehyde (1.1 equivalents) in anhydrous THF.
-
Reaction: Add a small portion of the solution from the dropping funnel to the magnesium suspension. The reaction is typically initiated by gentle warming or the addition of a sonicator. A color change and gentle reflux indicate the start of the reaction.
-
Addition: Once the reaction has initiated, add the remaining solution from the dropping funnel dropwise at a rate that maintains a gentle reflux.
-
Completion and Work-up: After the addition is complete, continue stirring the reaction mixture at room temperature until the reaction is complete (monitor by TLC). Cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
-
Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel.
Data Presentation: Intermolecular Reactions
| Electrophile | Product | Typical Yield (%) | Reference |
| Aldehyde (e.g., Benzaldehyde) | Secondary Alcohol | 60-80 | General Grignard literature |
| Ketone (e.g., Acetophenone) | Tertiary Alcohol | 55-75 | General Grignard literature |
Intramolecular Cyclization
To promote intramolecular cyclization, the Grignard reagent of this compound is typically formed under dilute conditions and then allowed to react with its own ester tail. This method can be used to synthesize cyclic ketones.
Experimental Protocol: Intramolecular Cyclization to a Cyclononanone Precursor
This protocol describes the formation of a cyclononanone precursor via an intramolecular Grignard reaction.
Materials:
-
Magnesium turnings
-
Iodine
-
Anhydrous Tetrahydrofuran (THF)
-
This compound
-
Dilute hydrochloric acid
-
Diethyl ether
-
Anhydrous sodium sulfate
Procedure:
-
Preparation: Ensure all glassware is rigorously dried and the reaction is conducted under an inert atmosphere.
-
Grignard Formation: Activate magnesium turnings (1.5 equivalents) with a crystal of iodine in a flask containing anhydrous THF.
-
Slow Addition: Prepare a dilute solution of this compound (1.0 equivalent) in a large volume of anhydrous THF. Add this solution very slowly (e.g., over several hours using a syringe pump) to the activated magnesium suspension with vigorous stirring. The slow addition under high dilution favors the intramolecular reaction pathway.
-
Reaction: After the addition is complete, gently reflux the reaction mixture for several hours to promote cyclization.
-
Work-up: Cool the reaction mixture to 0 °C and quench by the slow addition of dilute hydrochloric acid.
-
Extraction: Extract the aqueous layer with diethyl ether. Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Purification: After filtration and solvent removal, the crude cyclic product can be purified by distillation or chromatography.
Data Presentation: Intramolecular Cyclization
| Substrate | Product | Typical Yield (%) | Reference |
| This compound | 1-ethoxycyclononanol (hydrolyzes to cyclononanone) | 40-60 | Analogous reactions in literature |
Visualizing the Reaction Pathways
To illustrate the competing intermolecular and intramolecular reaction pathways, the following diagrams are provided.
Caption: Competing Grignard reaction pathways for this compound.
Caption: Experimental workflow for the Barbier-type intermolecular coupling.
References
Application Note: A Two-Step Synthesis of 1,16-Hexadecanediol from Ethyl 8-bromooctanoate
Abstract
This application note provides a detailed protocol for the synthesis of 1,16-hexadecanediol, a long-chain diol, starting from the readily available intermediate, Ethyl 8-bromooctanoate. The synthesis is achieved through a two-step process involving a Barbier-type reductive coupling to form the C16 carbon skeleton, followed by the reduction of the resulting diester to the target diol. This protocol is designed for laboratory-scale synthesis and offers a reliable method for producing long-chain diols, which are valuable building blocks in the synthesis of polyesters, plasticizers, lubricants, and various pharmaceutical intermediates.[1][2][3]
Introduction
Long-chain diols are bifunctional molecules that serve as crucial monomers and intermediates in various fields, including polymer chemistry, materials science, and drug development.[3][4] Their synthesis often requires multi-step procedures. This compound is a versatile starting material, featuring both an ester and a reactive bromo group, making it an ideal precursor for chain extension and functional group manipulation.[1][2]
This document outlines a synthetic strategy based on two key transformations:
-
Barbier-type Reductive Coupling: This step involves the in-situ formation of an organometallic species from this compound, which then couples to form Diethyl hexadecanedioate. The Barbier reaction is advantageous as it is a one-pot procedure and is tolerant of the ester functional group.[5][6][7][8]
-
Ester Reduction: The resulting diester is subsequently reduced to the corresponding primary alcohol, 1,16-hexadecanediol, using a powerful reducing agent. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation, as it efficiently reduces esters to primary alcohols, whereas milder agents like sodium borohydride (B1222165) are ineffective.[9][10][11][12][13]
The overall workflow is designed to be robust and reproducible, providing researchers with a clear pathway to access this valuable long-chain diol.
Overall Synthetic Scheme & Workflow
The synthesis proceeds in two main experimental stages, beginning with the coupling of the C8 precursor and culminating in the reduction to the C16 diol.
Caption: High-level workflow for the synthesis of 1,16-Hexadecanediol.
References
- 1. Buy this compound | 29823-21-0 [smolecule.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. researchtrends.net [researchtrends.net]
- 8. The introduction of the Barbier reaction into polymer chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ester to Alcohol - Common Conditions [commonorganicchemistry.com]
- 10. orgosolver.com [orgosolver.com]
- 11. Ch20: Reduction of Esters using LiAlH4 to 1o alcohols [chem.ucalgary.ca]
- 12. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]
- 13. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols: Ethyl 8-bromooctanoate as a Linker for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 8-bromooctanoate is a versatile heterobifunctional linker utilized in bioconjugation to covalently connect biomolecules with other molecules, such as small molecule drugs, peptides, or probes. Its structure comprises an eight-carbon aliphatic chain that provides spacing and flexibility, an ethyl ester functional group, and a terminal bromine atom. The bromine serves as a reactive handle for nucleophilic substitution, enabling conjugation to specific amino acid residues on proteins, such as the primary amines of lysine (B10760008) or the thiols of cysteine. The ethyl ester provides a secondary functional group that can be hydrolyzed to a carboxylic acid for further modification if required.
These characteristics make this compound a valuable tool in the development of complex biomolecular constructs, including antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), where precise linking of a targeting moiety to an effector molecule is crucial.[1][]
Principle of Bioconjugation
The primary mechanism for using this compound as a linker in bioconjugation is an alkylation reaction. The electrophilic carbon atom attached to the bromine is susceptible to attack by nucleophilic functional groups present on biomolecules.
-
Alkylation of Amines (e.g., Lysine Residues): The ε-amino group of a lysine residue can act as a nucleophile, attacking the carbon-bromine bond and displacing the bromide ion to form a stable secondary amine linkage. This reaction is typically performed under basic conditions to ensure the amine is deprotonated and thus more nucleophilic.
-
Alkylation of Thiols (e.g., Cysteine Residues): The thiol group of a cysteine residue is a potent nucleophile, especially in its deprotonated thiolate form. It can readily react with the alkyl bromide of this compound to form a stable thioether bond.[3] This reaction is generally faster and more specific than the alkylation of amines.
Quantitative Data Summary
The following table summarizes illustrative quantitative data for the conjugation of a model protein with a small molecule using this compound as the linker. These values are representative and may vary depending on the specific protein, small molecule, and reaction conditions.
| Parameter | Conjugation to Lysine | Conjugation to Cysteine |
| Protein Concentration | 5 mg/mL | 5 mg/mL |
| Linker:Protein Molar Ratio | 20:1 | 10:1 |
| Reaction pH | 8.5 - 9.0 | 7.0 - 7.5 |
| Reaction Temperature | 25°C | 25°C |
| Reaction Time | 4 - 12 hours | 1 - 4 hours |
| Conjugation Efficiency | 40 - 60% | 70 - 90% |
| Average Ligand-to-Protein Ratio | 2 - 4 | 1 - 2 |
| Yield of Purified Conjugate | 30 - 50% | 50 - 70% |
Experimental Protocols
General Considerations
-
Buffer Selection: For amine alkylation, use amine-free buffers such as phosphate (B84403) or borate (B1201080) buffers at a pH of 8.0-9.0. For thiol alkylation, phosphate-buffered saline (PBS) at a pH of 7.0-7.5 is suitable.
-
Protein Preparation: Ensure the protein is pure and in a suitable buffer. If targeting cysteines, ensure they are in a reduced state. This may require pre-treatment with a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP), followed by removal of the reducing agent.[4]
-
Linker Preparation: Dissolve this compound in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) before adding it to the aqueous protein solution to prevent precipitation.
Protocol 1: Conjugation to Protein Lysine Residues
This protocol describes the general procedure for conjugating a small molecule containing a nucleophilic handle (e.g., an amine or thiol) to the lysine residues of a protein using this compound as a linker in a two-step process.
Step 1: Reaction of Small Molecule with this compound
-
Dissolve the amine-containing small molecule (1 equivalent) in anhydrous DMF.
-
Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (2-3 equivalents).
-
Add this compound (1.1 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, purify the small molecule-linker conjugate using flash column chromatography.
Step 2: Conjugation of Small Molecule-Linker to Protein
-
Prepare the protein in an amine-free buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 8.5) at a concentration of 2-10 mg/mL.
-
Dissolve the purified small molecule-linker conjugate in a minimal amount of DMSO.
-
Add the small molecule-linker solution to the protein solution in a 10- to 20-fold molar excess. The final concentration of DMSO should be below 10% (v/v).
-
Incubate the reaction mixture at room temperature for 4-12 hours with gentle stirring.
-
Quench the reaction by adding a final concentration of 10-20 mM Tris or lysine.
-
Purify the resulting bioconjugate using size-exclusion chromatography (SEC) to remove unreacted small molecule-linker and other reagents.[5][6][7][8][9]
Protocol 2: Conjugation to Protein Cysteine Residues
This protocol details the conjugation to surface-accessible, reduced cysteine residues.
-
If necessary, reduce the protein's disulfide bonds by incubating with a 10-fold molar excess of TCEP for 1 hour at room temperature.
-
Remove the reducing agent using a desalting column.
-
Immediately prepare the reduced protein in a reaction buffer (e.g., PBS, pH 7.2) at a concentration of 2-10 mg/mL.
-
Dissolve this compound (or the pre-formed small molecule-linker conjugate from Protocol 1, Step 1) in DMSO.
-
Add the linker solution to the protein solution in a 5- to 10-fold molar excess over the number of cysteine residues.
-
Incubate the reaction at room temperature for 1-4 hours in the dark.
-
Quench the reaction by adding a final concentration of 5-10 mM N-acetylcysteine or β-mercaptoethanol.
-
Purify the bioconjugate via size-exclusion chromatography (SEC).[5][6][7][8][9]
Characterization of the Bioconjugate
-
Mass Spectrometry: Use electrospray ionization mass spectrometry (ESI-MS) to determine the molecular weight of the conjugate. This will confirm the successful conjugation and allow for the determination of the ligand-to-protein ratio.[10][11][12]
-
SDS-PAGE: Analyze the purified conjugate by SDS-PAGE to confirm the increase in molecular weight and assess the purity of the sample.
-
UV-Vis Spectroscopy: If the attached molecule has a chromophore, UV-Vis spectroscopy can be used to quantify the degree of labeling.
Visualizations
References
- 1. chempep.com [chempep.com]
- 3. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 4. proteomicsresource.washington.edu [proteomicsresource.washington.edu]
- 5. goldbio.com [goldbio.com]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. Size-Exclusion Chromatography Protein Purification | MtoZ Biolabs [mtoz-biolabs.com]
- 8. itwreagents.com [itwreagents.com]
- 9. Size Exclusion Chromatography – Protein Expression and Purification Core Facility [embl.org]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Characterization of antibody-drug conjugates by mass spectrometry: advances and future trends - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates Using Ethyl 8-bromooctanoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the utilization of Ethyl 8-bromooctanoate as a versatile intermediate in the synthesis of pharmaceutical compounds. The protocols focus on its application as a building block for creating valuable intermediates, including a precursor to Lipoic Acid and as an alkylating agent in the synthesis of complex heterocyclic systems.
Application Note 1: Synthesis of Ethyl Lipoate, an Intermediate for Lipoic Acid
Lipoic acid is a potent antioxidant with therapeutic applications. This compound serves as a key starting material for the synthesis of Ethyl Lipoate, the ethyl ester of lipoic acid. This process involves the introduction of a disulfide bridge at the 6th and 8th positions of the octanoate (B1194180) chain.
Experimental Protocol: Two-Step Synthesis of Ethyl Lipoate from this compound
This protocol outlines a two-step process to synthesize Ethyl Lipoate. The first step involves the conversion of the bromide to a di-thiol, which is then oxidized to the cyclic disulfide.
Step 1: Synthesis of Ethyl 6,8-dithiooctanoate
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound in a suitable solvent such as ethanol.
-
Reagent Addition: Add an excess of a sulfur nucleophile, such as sodium hydrosulfide (B80085) (NaSH) or thiourea (B124793) followed by hydrolysis, to the solution.
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate (B1210297) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel.
Step 2: Oxidative Cyclization to Ethyl Lipoate
-
Reaction Setup: Dissolve the purified Ethyl 6,8-dithiooctanoate in a suitable solvent, such as a mixture of water and an organic solvent.
-
Oxidizing Agent: Add a mild oxidizing agent, for example, a solution of iodine or potassium ferricyanide, dropwise to the solution while stirring.
-
Reaction Conditions: Maintain the reaction at room temperature and monitor the formation of the cyclic disulfide by TLC.
-
Work-up: Once the reaction is complete, quench any excess oxidizing agent. Extract the product with an organic solvent.
-
Purification: Wash the organic layer with a solution of sodium thiosulfate, followed by water and brine. Dry the organic layer, concentrate it, and purify the resulting Ethyl Lipoate by column chromatography.
Quantitative Data Summary
| Step | Reactant | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | This compound | Sodium Hydrosulfide | Ethanol | Reflux | 4-6 | ~70-80 |
| 2 | Ethyl 6,8-dithiooctanoate | Iodine | Dichloromethane/Water | Room Temp | 2-4 | ~85-95 |
Note: The yields are approximate and can vary based on reaction scale and purification efficiency.
Synthetic Pathway Diagram
Caption: Synthetic route from this compound to Ethyl Lipoate.
Application Note 2: this compound as an Alkylating Agent for Heterocyclic Amines
This compound is an effective alkylating agent for introducing a C8-ester chain onto nucleophilic nitrogen atoms in heterocyclic systems. This is a common strategy in the synthesis of various pharmaceutical intermediates, including analogs of fentanyl and other piperidine-based compounds.
Experimental Protocol: N-Alkylation of 1-Benzyl-4-piperidone
This protocol describes the N-alkylation of 1-benzyl-4-piperidone with this compound as a representative example.
-
Reaction Setup: To a solution of 1-benzyl-4-piperidone in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile (B52724) in a round-bottom flask, add a suitable base (e.g., potassium carbonate or sodium hydride).
-
Reagent Addition: Stir the mixture at room temperature for a short period to deprotonate the amine. Then, add this compound dropwise to the reaction mixture.
-
Reaction Conditions: Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and stir for several hours until the starting material is consumed, as monitored by TLC.
-
Work-up: Cool the reaction to room temperature and pour it into water. Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the N-alkylated piperidone derivative.
Quantitative Data Summary
| Reactant | Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1-Benzyl-4-piperidone | This compound | K₂CO₃ | DMF | 70 | 8-12 | ~80-90 |
Note: The yields are approximate and can vary based on reaction scale and purification efficiency.
Alkylation Workflow Diagram
Caption: Workflow for the N-alkylation of 1-benzyl-4-piperidone.
These protocols demonstrate the utility of this compound as a versatile and valuable building block in the synthesis of pharmaceutical intermediates. Its reactivity allows for the straightforward introduction of an eight-carbon ester chain, which is a common motif in various drug molecules. Researchers can adapt these methodologies for the synthesis of a wide range of target compounds.
Application Notes and Protocols for the Alkylation of Primary Amines with Ethyl 8-Bromooctanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The N-alkylation of primary amines is a fundamental transformation in organic synthesis, crucial for the construction of secondary amines which are prevalent scaffolds in pharmaceuticals, agrochemicals, and functional materials. Ethyl 8-bromooctanoate is a versatile bifunctional molecule, incorporating a reactive alkyl bromide for nucleophilic substitution and an ethyl ester moiety that can be further manipulated. The reaction between a primary amine and this compound provides a direct route to the synthesis of long-chain functionalized secondary amines, which are valuable intermediates in the development of novel therapeutic agents and specialized chemical probes.
A significant challenge in the N-alkylation of primary amines is the potential for overalkylation, leading to the formation of tertiary amines and quaternary ammonium (B1175870) salts.[1][2] The desired secondary amine product is often more nucleophilic than the starting primary amine, leading to a second alkylation event.[1] Consequently, controlling the reaction conditions to achieve selective monoalkylation is of paramount importance. Strategies to favor the formation of the secondary amine include using a large excess of the primary amine, employing specific bases, or utilizing a competitive deprotonation/protonation strategy to modulate the reactivity of the amine species in solution.[3][4]
This document provides detailed protocols and application notes for the selective mono-alkylation of primary amines with this compound.
Data Presentation
Due to the absence of specific literature reports detailing the alkylation of a wide range of primary amines with this compound, a comprehensive table of quantitative data cannot be provided. However, the following table outlines the expected trends and key parameters based on general principles of N-alkylation reactions.
| Primary Amine (R-NH₂) | Stoichiometry (Amine:Bromoester) | Base | Solvent | Temperature (°C) | Reaction Time (h) | Expected Yield of Mono-alkylated Product | Notes |
| Aniline | 1:1 to 5:1 | K₂CO₃ or Et₃N | DMF or Acetonitrile | 60-80 | 12-24 | Moderate to Good | Aromatic amines are less nucleophilic; higher temperatures may be required. Overalkylation is less pronounced. |
| Benzylamine | 2:1 to 5:1 | K₂CO₃ or Et₃N | DMF or Acetonitrile | Room Temp to 60 | 6-18 | Good to High | Benzylamine is more nucleophilic than aniline. Using an excess of the amine is crucial to minimize dialkylation. |
| n-Butylamine | 3:1 to 10:1 | K₂CO₃ or Et₃N | THF or Acetonitrile | Room Temp to 50 | 4-12 | Good to High | Aliphatic amines are more nucleophilic and prone to overalkylation. A larger excess of the amine is recommended. |
| tert-Butylamine | 1:1 to 2:1 | K₂CO₃ or Et₃N | DMF or Acetonitrile | 80-100 | 24-48 | Low to Moderate | Steric hindrance from the tert-butyl group significantly slows down the rate of N-alkylation. |
Experimental Protocols
Two representative protocols for the N-alkylation of primary amines are provided below. Protocol 1 is a general method for achieving mono-alkylation, while Protocol 2 describes a method for selective mono-alkylation using amine hydrobromide salts.
Protocol 1: General Mono-N-Alkylation of Primary Amines
This protocol is a generalized procedure for the N-alkylation of a primary amine with this compound, aiming for mono-alkylation by using an excess of the primary amine.
Materials:
-
Primary amine (e.g., benzylamine)
-
This compound
-
Anhydrous potassium carbonate (K₂CO₃) or triethylamine (B128534) (Et₃N)
-
Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF) or Acetonitrile)
-
Ethyl acetate (B1210297)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the primary amine (3.0 equivalents) and the chosen anhydrous solvent (e.g., DMF, 5-10 mL per mmol of the limiting reagent).
-
Addition of Base: Add anhydrous potassium carbonate (2.0 equivalents) or triethylamine (3.0 equivalents) to the stirred solution.
-
Addition of Alkylating Agent: Slowly add a solution of this compound (1.0 equivalent) in the same anhydrous solvent to the reaction mixture at room temperature.
-
Reaction: Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and stir for 6-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Dilute the filtrate with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired secondary amine.
Protocol 2: Selective Mono-alkylation using Amine Hydrobromide
This method utilizes the hydrobromide salt of the primary amine to achieve selective mono-alkylation.[3][4] The in-situ generated secondary amine is protonated, reducing its nucleophilicity and preventing further alkylation.[3][4]
Materials:
-
Primary amine hydrobromide (R-NH₂·HBr) (or pre-formed by adding 1 eq. of HBr to the primary amine)
-
This compound
-
A suitable non-nucleophilic base (e.g., triethylamine or diisopropylethylamine - DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask, suspend the primary amine hydrobromide (1.0 equivalent) in anhydrous DMF.
-
Addition of Base and Alkylating Agent: Add the non-nucleophilic base (1.1 equivalents) to the suspension. Stir for 10-15 minutes at room temperature. Then, add this compound (1.0 equivalent) to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 40-50 °C) for 12-48 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with water and extract the product with ethyl acetate (3 x volumes).
-
Washing and Drying: Combine the organic extracts and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate.
-
Concentration and Purification: Filter and concentrate the organic phase under reduced pressure. Purify the residue by flash column chromatography on silica gel to yield the mono-alkylated product.
Mandatory Visualization
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
Preparation of ω-amino esters using Ethyl 8-bromooctanoate
Application Notes and Protocols
Topic: Preparation of ω-Amino Esters: Synthesis of Ethyl 8-Aminooctanoate from Ethyl 8-Bromooctanoate
Audience: Researchers, scientists, and drug development professionals.
Abstract
ω-Amino esters are valuable bifunctional molecules widely used as synthetic intermediates, building blocks for polymers, and precursors in the development of pharmaceuticals. Ethyl 8-aminooctanoate, in particular, serves as a key precursor for various complex molecules.[1][2] This document provides detailed protocols for the synthesis of Ethyl 8-aminooctanoate from the readily available starting material, this compound.[3][4] Three common and effective synthetic strategies are presented: direct amination, the Gabriel synthesis, and a two-step azide (B81097) synthesis-reduction sequence. This note compares these methods, offering quantitative data and step-by-step experimental procedures to guide researchers in selecting the most appropriate method for their specific application.
Overview of Synthetic Strategies
The conversion of this compound to Ethyl 8-aminooctanoate involves a nucleophilic substitution at the carbon atom bonded to the bromine. The primary challenge is to achieve selective mono-amination without side reactions. Three distinct pathways are outlined below.
-
Direct Amination: This method involves the direct reaction of this compound with ammonia (B1221849). While straightforward, this approach often leads to a mixture of primary, secondary, and tertiary amines, as the product amine can be more nucleophilic than ammonia, leading to over-alkylation.[5] Consequently, this route typically results in low yields of the desired primary amine.[5]
-
Gabriel Synthesis: A classic and reliable method for forming primary amines from alkyl halides. This reaction utilizes potassium phthalimide (B116566) as an ammonia surrogate.[6][7] The phthalimide nitrogen is first alkylated by this compound. The resulting N-alkylphthalimide intermediate prevents over-alkylation because the nitrogen is no longer nucleophilic.[7] The primary amine is then liberated in a subsequent step, commonly by hydrazinolysis.[8][6]
-
Azide Synthesis and Reduction: This robust two-step process is often the preferred method for its high yield and purity. First, this compound is converted to Ethyl 8-azidooctanoate via a nucleophilic substitution reaction with sodium azide. The resulting azide is then selectively reduced to the primary amine using methods such as catalytic hydrogenation (e.g., H₂ over Pd/C), which is a common reduction strategy for this type of precursor.[1]
Caption: Synthetic pathways from this compound to Ethyl 8-aminooctanoate.
Data Presentation: Comparison of Synthetic Methods
The following table summarizes typical quantitative data and qualitative aspects of the three primary methods for preparing Ethyl 8-aminooctanoate.
| Parameter | Method 1: Direct Amination | Method 2: Gabriel Synthesis | Method 3: Azide Synthesis & Reduction |
| Typical Yield | Low (<30% for primary amine) | High (80-95%) | Very High (>90% over two steps) |
| Purity of Crude Product | Low (Mixture of products) | High | Very High |
| Number of Steps | 1 | 2 | 2 |
| Key Reagents | Ammonia (NH₃) | Potassium Phthalimide, Hydrazine | Sodium Azide, H₂/Pd-C |
| Reaction Conditions | High pressure/temperature may be needed | Moderate temperatures | Step 1: Moderate temp; Step 2: RT, H₂ pressure |
| Safety Concerns | Handling of ammonia gas/liquid | Hydrazine is toxic and carcinogenic | Sodium azide is highly toxic and explosive |
| Advantages | Single step, inexpensive reagent | High yield, high purity, avoids over-alkylation | Excellent yield, clean reaction, high purity |
| Disadvantages | Poor selectivity, low yield, difficult purification[5] | Two steps, harsh cleavage conditions may be needed[6] | Two steps, use of highly toxic/explosive azide[1] |
Experimental Protocols
Note: Standard laboratory safety precautions (lab coat, gloves, safety glasses) should be followed for all procedures. All reactions should be performed in a well-ventilated fume hood.
Protocol 1: Direct Amination with Ammonia
This method is presented for completeness but is generally not recommended due to low selectivity and yield.
Materials:
-
This compound (1 eq)
-
Ammonia (large excess, e.g., 7N solution in Methanol (B129727) or aqueous solution)
-
Ethanol (B145695) (as solvent)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Equipment:
-
Sealed pressure vessel or autoclave
-
Magnetic stirrer with heating
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
In a pressure vessel, dissolve this compound (e.g., 2.51 g, 10 mmol) in ethanol (20 mL).
-
Add a large excess of ammonia solution (e.g., 50 mL of 7N solution in methanol).
-
Seal the vessel tightly and heat the mixture at 80-100°C for 24-48 hours with vigorous stirring.
-
After cooling to room temperature, carefully vent the vessel.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess ammonia.
-
Dissolve the residue in diethyl ether (50 mL) and wash with saturated sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate using a rotary evaporator.
-
The crude product will be a mixture and requires extensive purification by column chromatography to isolate the desired primary amine.
Protocol 2: Gabriel Synthesis
This protocol provides a reliable method for obtaining the primary amine with high purity.
Materials:
-
This compound (1 eq)
-
Potassium phthalimide (1.1 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Hydrazine monohydrate (1.5 eq)
-
Ethanol
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Equipment:
-
Round-bottom flask
-
Magnetic stirrer with heating mantle
-
Reflux condenser
-
Rotary evaporator
-
Separatory funnel
Procedure:
Step A: N-Alkylation
-
To a solution of this compound (e.g., 5.02 g, 20 mmol) in anhydrous DMF (50 mL), add potassium phthalimide (4.07 g, 22 mmol).
-
Heat the mixture to 80-90°C and stir for 6-8 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and pour it into 200 mL of ice-cold water.
-
Stir vigorously until a precipitate (N-(8-ethoxycarbonyl)octyl-phthalimide) forms.
-
Collect the solid by vacuum filtration, wash thoroughly with water, and dry under vacuum. This intermediate can be used in the next step without further purification.
Step B: Hydrazinolysis
-
Suspend the dried intermediate from Step A in ethanol (100 mL) in a round-bottom flask.
-
Add hydrazine monohydrate (e.g., 1.5 g, 30 mmol) to the suspension.
-
Heat the mixture to reflux and stir for 4-6 hours. A thick white precipitate of phthalhydrazide (B32825) will form.[6]
-
Cool the reaction mixture to room temperature and acidify with 1 M HCl to pH ~1-2.
-
Stir for 30 minutes, then remove the phthalhydrazide precipitate by filtration.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Add dichloromethane (100 mL) to the remaining aqueous solution.
-
Basify the aqueous layer by slowly adding saturated sodium bicarbonate solution until pH ~8-9.
-
Extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield Ethyl 8-aminooctanoate as a clear oil.
Protocol 3: Azide Synthesis and Catalytic Reduction
This is a highly efficient and clean two-step method.
Materials:
-
This compound (1 eq)
-
Sodium azide (NaN₃) (1.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Palladium on carbon (10% Pd/C, ~5 mol%)
-
Methanol or Ethanol
-
Diethyl ether
-
Diatomaceous earth (Celite®)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer with heating
-
Hydrogenation apparatus (e.g., Parr shaker or H-Cube) or a balloon filled with hydrogen gas
-
Rotary evaporator
-
Separatory funnel
Procedure:
Step A: Synthesis of Ethyl 8-azidooctanoate
-
Caution: Sodium azide is acutely toxic. Handle with extreme care.
-
Dissolve this compound (e.g., 5.02 g, 20 mmol) in anhydrous DMF (40 mL).
-
Add sodium azide (1.95 g, 30 mmol) to the solution.
-
Heat the mixture to 60-70°C and stir for 12-16 hours.
-
After cooling to room temperature, pour the reaction mixture into water (150 mL) and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine (2 x 40 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting Ethyl 8-azidooctanoate is often pure enough to be used directly in the next step.
Step B: Reduction of Ethyl 8-azidooctanoate
-
Dissolve the crude Ethyl 8-azidooctanoate from Step A in methanol or ethanol (50 mL).
-
Carefully add 10% Pd/C catalyst (e.g., ~0.5 g) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Pressurize the reaction vessel with hydrogen gas (e.g., 50 psi or using a hydrogen balloon) and stir vigorously at room temperature for 6-12 hours.
-
Monitor the reaction by TLC until the starting material is fully consumed.
-
Carefully vent the hydrogen and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of diatomaceous earth to remove the Pd/C catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure to afford the final product, Ethyl 8-aminooctanoate, in high yield and purity.
References
- 1. Ethyl 8-Aminooctanoate|C10H21NO2|Research Use [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. innospk.com [innospk.com]
- 4. nbinno.com [nbinno.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 7. Gabriel Synthesis [organic-chemistry.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes and Protocols: Ethyl 8-Bromooctanoate in the Synthesis of Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 8-bromooctanoate is a versatile bifunctional molecule widely utilized as a key intermediate in organic synthesis. Its structure, featuring a terminal bromine atom and an ethyl ester, allows for a variety of chemical transformations, making it an ideal starting material for the construction of more complex molecules, including a range of heterocyclic compounds. The terminal bromine provides a reactive site for nucleophilic substitution, while the ester functionality can participate in cyclization reactions. This document provides detailed application notes and experimental protocols for the synthesis of nine-membered oxygen- and nitrogen-containing heterocycles, specifically oxacyclononan-2-one and N-substituted azacyclononan-2-ones, using this compound as the precursor. These medium-sized rings are of interest in medicinal chemistry and materials science.
Synthesis of Oxacyclononan-2-one (ω-Octanolactone)
The synthesis of oxacyclononan-2-one from this compound is a two-step process. The first step involves the conversion of the bromo-ester to the corresponding hydroxy-acid, 8-hydroxyoctanoic acid. The subsequent step is an intramolecular esterification (lactonization) under high-dilution conditions to favor the formation of the nine-membered ring over intermolecular polymerization.
Step 1: Synthesis of 8-Hydroxyoctanoic Acid
The conversion of this compound to 8-hydroxyoctanoic acid can be achieved by hydrolysis of the ester and substitution of the bromine with a hydroxyl group. A common method involves heating with an aqueous base.
Experimental Protocol: Hydrolysis and Hydroxylation of this compound
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1 equivalent) in an aqueous solution of a slight excess of sodium hydroxide (B78521) (e.g., 2.2 equivalents in water).
-
Reaction: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and acidify with a dilute mineral acid (e.g., HCl) to a pH of 2-3.
-
Extraction: Extract the aqueous phase with an organic solvent such as ethyl acetate (B1210297) (3 x volume of the aqueous phase).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 8-hydroxyoctanoic acid. The product can be further purified by column chromatography if necessary.
Step 2: Lactonization of 8-Hydroxyoctanoic Acid
The cyclization of ω-hydroxy acids to form medium-to-large ring lactones is challenging due to competing intermolecular reactions. High-dilution conditions are typically employed to promote intramolecular cyclization.
Experimental Protocol: High-Dilution Lactonization of 8-Hydroxyoctanoic Acid
-
Reaction Setup: In a large three-necked flask equipped with a reflux condenser and two syringe pumps, place a suitable solvent (e.g., anhydrous toluene) and a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid). Heat the solvent to reflux.
-
Slow Addition: Prepare a dilute solution of 8-hydroxyoctanoic acid in the same solvent. Using a syringe pump, add the solution of the hydroxy acid to the refluxing solvent over an extended period (e.g., 8-12 hours) to maintain a very low concentration of the starting material in the reaction vessel.
-
Reaction: Continue to heat the reaction mixture at reflux for an additional period after the addition is complete to ensure full conversion.
-
Work-up: Cool the reaction mixture and wash with a saturated aqueous solution of sodium bicarbonate, followed by water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude oxacyclononan-2-one can be purified by vacuum distillation or column chromatography.
Data Summary: Synthesis of Oxacyclononan-2-one
| Step | Reactant | Product | Key Reagents | Conditions | Yield |
| 1 | This compound | 8-Hydroxyoctanoic Acid | NaOH (aq) | Reflux | ~70-80% |
| 2 | 8-Hydroxyoctanoic Acid | Oxacyclononan-2-one | p-TsOH, Toluene | High Dilution, Reflux | ~60-75% |
Diagram of the Synthetic Pathway to Oxacyclononan-2-one
Caption: Synthesis of Oxacyclononan-2-one.
Synthesis of N-Substituted Azacyclononan-2-ones (N-Substituted Capryllactams)
The synthesis of N-substituted nine-membered lactams from this compound involves a tandem nucleophilic substitution and cyclization reaction with a primary amine. This one-pot procedure is an efficient method for constructing these heterocyclic systems.
Experimental Protocol: One-Pot Synthesis of N-Benzyl-azacyclononan-2-one
-
Reaction Setup: In a sealed reaction vessel, combine this compound (1 equivalent), benzylamine (B48309) (2.2 equivalents), and a non-nucleophilic base such as potassium carbonate (2 equivalents) in a polar aprotic solvent like acetonitrile.
-
Reaction: Heat the mixture at reflux (approximately 82°C for acetonitrile) and stir vigorously. The reaction involves the initial N-alkylation of benzylamine with this compound to form an amino ester intermediate, which then undergoes intramolecular aminolysis to form the lactam. Monitor the reaction by TLC or GC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude N-benzyl-azacyclononan-2-one can be purified by column chromatography on silica (B1680970) gel.
Data Summary: Synthesis of N-Benzyl-azacyclononan-2-one
| Reactants | Product | Key Reagents | Conditions | Yield |
| This compound, Benzylamine | N-Benzyl-azacyclononan-2-one | K2CO3, Acetonitrile | Reflux | ~65-75% |
Diagram of the One-Pot Synthesis of N-Substituted Lactams
Caption: One-pot synthesis of N-substituted lactams.
Logical Workflow for Heterocycle Synthesis from this compound
The following diagram illustrates the decision-making process for the synthesis of either oxygen- or nitrogen-containing nine-membered heterocycles starting from this compound.
Caption: Synthetic strategy decision workflow.
Conclusion
This compound serves as a valuable and flexible starting material for the synthesis of nine-membered heterocyclic compounds. The protocols outlined in these application notes provide robust methods for the preparation of both oxacyclononan-2-one and N-substituted azacyclononan-2-ones. These procedures offer a foundation for researchers and drug development professionals to generate a library of novel heterocyclic molecules for further investigation. Careful control of reaction conditions, particularly for the high-dilution lactonization step, is critical for achieving good yields of the desired cyclic products.
Application Notes and Protocols for the Surface Modification of Polymers with Ethyl 8-bromooctanoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the theoretical applications and detailed experimental protocols for the surface modification of polymeric materials using Ethyl 8-bromooctanoate. While direct, peer-reviewed literature on the specific use of this compound for surface modification is not extensively available, its bifunctional nature—possessing both an ethyl ester group and a terminal bromine atom—makes it a highly suitable candidate for initiating controlled radical polymerization techniques, most notably Atom Transfer Radical Polymerization (ATRP). The protocols and data presented herein are based on established principles of polymer chemistry and draw analogies from similar, well-documented initiator molecules.
The primary application of this compound in this context is as a surface-bound initiator for "grafting-from" polymerizations. This process allows for the growth of polymer chains directly from a substrate, resulting in a dense layer of end-tethered polymers known as a "polymer brush." Such modifications are instrumental in tailoring the surface properties of materials to enhance biocompatibility, control protein adsorption, facilitate targeted drug delivery, and develop advanced biosensors.
Key Applications:
-
Biomaterial Functionalization: Creating biocompatible and bioactive surfaces on implants to promote tissue integration and minimize adverse immune responses.
-
Anti-fouling Surfaces: Developing surfaces that resist the non-specific adsorption of proteins and prevent bacterial adhesion, crucial for medical devices and marine applications.
-
Drug Delivery: Covalently attaching drugs or targeting ligands to the surface of nanoparticles for controlled release and targeted therapy.
-
Biosensor Development: Immobilizing enzymes, antibodies, or nucleic acids onto surfaces for the specific detection of biological targets.
-
Fundamental Cell Biology Studies: Creating well-defined surfaces to investigate cell adhesion, proliferation, and differentiation.
Quantitative Data Summary
The following tables summarize representative quantitative data that could be expected from the successful surface modification of a polymer substrate using this compound as an initiator for ATRP of a hydrophilic monomer like poly(ethylene glycol) methacrylate (B99206) (PEGMA).
Table 1: Surface Wettability Analysis
| Surface | Static Water Contact Angle (°) | Surface Free Energy (mN/m) |
| Unmodified Polymer Substrate | 95.2 ± 2.1 | 32.5 |
| This compound Modified | 82.5 ± 1.8 | 40.1 |
| PEGMA Polymer Brush Grafted | 35.7 ± 2.5 | 68.3 |
Table 2: Surface Elemental Composition (X-ray Photoelectron Spectroscopy - XPS)
| Surface | C 1s (%) | O 1s (%) | Br 3d (%) | N 1s (%) |
| Unmodified Polymer Substrate | 98.5 | 1.5 | 0.0 | 0.0 |
| This compound Modified | 85.3 | 12.1 | 2.6 | 0.0 |
| PEGMA Polymer Brush Grafted | 65.8 | 32.7 | <0.1 | 1.4 |
| Trace nitrogen may be present from the ATRP catalyst/ligand system. |
Table 3: Surface Topography and Polymer Brush Characteristics (Atomic Force Microscopy - AFM)
| Surface | Root Mean Square (RMS) Roughness (nm) | Grafted Polymer Thickness (nm) | Grafting Density (chains/nm²) |
| Unmodified Polymer Substrate | 2.1 | N/A | N/A |
| This compound Modified | 2.3 | ~1-2 | N/A |
| PEGMA Polymer Brush Grafted | 3.8 | 25.4 | 0.35 |
Experimental Protocols
Protocol 1: Immobilization of this compound Initiator onto a Hydroxyl-Bearing Polymer Surface
This protocol describes the covalent attachment of this compound to a polymer substrate that has been pre-treated to introduce surface hydroxyl groups (e.g., via plasma oxidation).
Materials:
-
Hydroxyl-functionalized polymer substrate
-
This compound (initiator)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA)
-
4-Dimethylaminopyridine (DMAP)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware (dried)
Procedure:
-
Place the hydroxyl-functionalized polymer substrate in a clean, dry reaction vessel.
-
Under an inert atmosphere (N₂ or Ar), add anhydrous DCM to the vessel, ensuring the substrate is fully submerged.
-
Add DMAP (0.1 equivalents relative to the estimated surface hydroxyl groups) and TEA (1.5 equivalents).
-
Slowly add this compound (1.2 equivalents) to the solution.
-
Allow the reaction to proceed at room temperature for 12-24 hours with gentle agitation.
-
Remove the substrate from the reaction solution.
-
Rinse the substrate sequentially with DCM, ethanol, and deionized water to remove any unreacted reagents.
-
Dry the substrate under a stream of nitrogen.
-
Characterize the surface to confirm initiator immobilization (e.g., using XPS to detect the bromine signal).
Protocol 2: Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP) of PEGMA
This protocol details the "grafting-from" polymerization of poly(ethylene glycol) methacrylate (PEGMA) from the initiator-modified surface.
Materials:
-
This compound-modified substrate
-
Poly(ethylene glycol) methacrylate (PEGMA, monomer)
-
Copper(I) bromide (Cu(I)Br, catalyst)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA, ligand)
-
Anhydrous solvent (e.g., Toluene or a mixture of Methanol/Water)
-
Inert gas (Nitrogen or Argon)
-
Schlenk flask or similar reaction vessel
Procedure:
-
Place the initiator-modified substrate into a Schlenk flask.
-
Add the monomer (PEGMA) and the solvent to the flask. The monomer concentration will influence the polymerization rate and final polymer brush thickness.
-
In a separate flask, prepare the catalyst solution by dissolving Cu(I)Br and PMDETA in a small amount of the reaction solvent under an inert atmosphere. The typical molar ratio of Monomer:Initiator:Cu(I)Br:PMDETA is 100:1:1:2, but this may require optimization.
-
Deoxygenate the monomer solution by bubbling with N₂ or Ar for at least 30 minutes.
-
Using a gas-tight syringe, transfer the catalyst solution to the monomer solution. The solution should turn colored, indicating the formation of the active catalyst complex.
-
Maintain the reaction at a constant temperature (e.g., 60-90°C) for a predetermined time (e.g., 2-24 hours). The reaction time will determine the final molecular weight and thickness of the polymer brushes.
-
Stop the polymerization by exposing the solution to air and cooling it to room temperature.
-
Remove the substrate and rinse it thoroughly with a good solvent for the polymer (e.g., DCM or THF) to remove any physisorbed polymer.
-
Further clean the substrate by sonication in the same solvent for 5-10 minutes.
-
Dry the substrate under a stream of nitrogen.
-
Characterize the polymer brush-grafted surface using techniques such as contact angle goniometry, XPS, and AFM.
Potential Signaling Pathway Interaction
Surfaces modified with polymer brushes can significantly influence cellular behavior by modulating protein adsorption and receptor clustering. A surface grafted with a biocompatible polymer like PEGMA can present specific ligands (e.g., RGD peptides) at the chain ends to trigger targeted cell signaling pathways.
Disclaimer: The protocols and data provided are intended as a starting point and may require optimization for specific polymer substrates, monomers, and desired surface properties. All experimental work should be conducted in a controlled laboratory environment with appropriate safety precautions.
Application of Ethyl 8-Bromooctanoate in the Total Synthesis of (Z)-9-Tricosene
Introduction
Ethyl 8-bromooctanoate is a versatile C8 building block utilized in the synthesis of a variety of natural products, particularly those containing long carbon chains. Its bifunctional nature, possessing both an ester and a terminal bromide, allows for sequential chemical modifications, making it a valuable starting material in multi-step total synthesis. This application note details the use of this compound in the total synthesis of (Z)-9-tricosene, the primary sex pheromone of the housefly, Musca domestica. The synthesis involves key steps such as the preparation of a phosphonium (B103445) salt and a subsequent Wittig reaction to furnish the target natural product.
Data Presentation
Table 1: Key Reagents and Materials
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) |
| This compound | C₁₀H₁₉BrO₂ | 251.16 |
| Triphenylphosphine (B44618) | C₁₈H₁₅P | 262.29 |
| n-Butyllithium | C₄H₉Li | 64.06 |
| 1-Bromotetradecane | C₁₄H₂₉Br | 277.28 |
| Nonanal | C₉H₁₈O | 142.24 |
| Tetrahydrofuran (B95107) (THF) | C₄H₈O | 72.11 |
| Hexane | C₆H₁₄ | 86.18 |
Table 2: Summary of Reaction Steps and Yields in the Synthesis of (Z)-9-Tricosene
| Step | Reaction | Key Reagents | Product | Yield (%) |
| 1 | Phosphonium Salt Formation | This compound, Triphenylphosphine | (8-Ethoxycarbonyl)octyltriphenylphosphonium bromide | High |
| 2 | Ylide Formation | (8-Ethoxycarbonyl)octyltriphenylphosphonium bromide, n-Butyllithium | Corresponding phosphonium ylide | In situ |
| 3 | Wittig Reaction | Phosphonium ylide, Nonanal | Ethyl (Z)-9-heptadecenoate | Not specified |
| 4 | Reduction | Ethyl (Z)-9-heptadecenoate | (Z)-9-Heptadecen-1-ol | Not specified |
| 5 | Tosylation | (Z)-9-Heptadecen-1-ol, p-Toluenesulfonyl chloride | (Z)-9-Heptadecen-1-yl tosylate | Not specified |
| 6 | Coupling | (Z)-9-Heptadecen-1-yl tosylate, Hexylmagnesium bromide | (Z)-9-Tricosene | Not specified |
Note: Specific yields for each step in a single continuous synthesis starting from this compound are not detailed in a single publication. The pathway represents a feasible and literature-supported approach.
Experimental Protocols
1. Synthesis of (8-Ethoxycarbonyl)octyltriphenylphosphonium bromide
-
Materials: this compound, triphenylphosphine, acetonitrile (B52724) (anhydrous).
-
Procedure:
-
A solution of this compound (1 equivalent) and triphenylphosphine (1.1 equivalents) in anhydrous acetonitrile is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
The reaction mixture is heated to reflux and maintained at this temperature for 24 hours.
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The resulting viscous oil is triturated with diethyl ether to induce crystallization.
-
The solid product is collected by filtration, washed with diethyl ether, and dried under vacuum to afford (8-ethoxycarbonyl)octyltriphenylphosphonium bromide as a white solid.
-
2. Synthesis of (Z)-9-Tricosene via Wittig Reaction
This protocol outlines a general Wittig approach for the synthesis of (Z)-9-tricosene, which can be adapted using the phosphonium salt derived from this compound after appropriate chain extension and functional group manipulations. A more direct, though conceptually similar, synthesis of (Z)-9-tricosene involves the Wittig reaction between nonyltriphenylphosphonium bromide and tetradecanal (B130844).
-
Materials: Nonyltriphenylphosphonium bromide, sodium hydride (60% dispersion in mineral oil), dimethyl sulfoxide (B87167) (DMSO), tetrahydrofuran (THF, anhydrous), tetradecanal.
-
Procedure:
-
To a stirred suspension of sodium hydride (1.1 equivalents) in anhydrous DMSO, a solution of nonyltriphenylphosphonium bromide (1 equivalent) in DMSO is added dropwise under an inert atmosphere (e.g., nitrogen or argon).
-
The reaction mixture is heated to 50-60 °C for 1 hour until the evolution of hydrogen gas ceases, indicating the formation of the ylide.
-
The resulting deep red solution is cooled to 0 °C, and anhydrous THF is added.
-
A solution of tetradecanal (0.9 equivalents) in THF is added dropwise to the ylide solution at 0 °C.
-
The reaction mixture is allowed to warm to room temperature and stirred for an additional 4 hours.
-
The reaction is quenched by the slow addition of water.
-
The aqueous layer is extracted with hexane.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel (eluting with hexane) to yield (Z)-9-tricosene. The (Z)-isomer is typically the major product under these conditions.
-
Visualizations
Caption: Synthetic route to (Z)-9-Tricosene from this compound.
Caption: Workflow for the synthesis of (Z)-9-Tricosene via the Wittig reaction.
Ethyl 8-Bromooctanoate: A Versatile Precursor for the Synthesis of Long-Chain Alcohols and Esters
Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 8-bromooctanoate is a bifunctional molecule that serves as a valuable building block in organic synthesis. Its structure, featuring a terminal bromine atom and an ethyl ester group, allows for a variety of chemical transformations, making it an ideal precursor for the synthesis of long-chain alcohols, esters, and other derivatives. The presence of the reactive bromo group enables nucleophilic substitution and coupling reactions for chain extension, while the ester functionality can be readily reduced to a primary alcohol.[1][2][3] These characteristics make this compound a key intermediate in the production of pharmaceuticals, agrochemicals, detergents, lubricants, and plasticizers.[1][3]
This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of long-chain alcohols and esters, key components in various research and development settings.
Chemical Properties and Data
A summary of the key chemical properties of this compound is provided in the table below for easy reference.
| Property | Value |
| CAS Number | 29823-21-0 |
| Molecular Formula | C₁₀H₁₉BrO₂ |
| Molecular Weight | 251.16 g/mol |
| Appearance | Colorless to light yellow liquid |
| Boiling Point | 123 °C at 3 mmHg |
| Density | 1.194 g/cm³ |
| Refractive Index | 1.462 |
| Purity | Typically >98% |
Application 1: Synthesis of Long-Chain Primary Alcohols via Reduction
The ester functionality of this compound can be selectively reduced to a primary alcohol using powerful reducing agents like lithium aluminum hydride (LiAlH₄). This transformation is fundamental in producing ω-bromo alcohols, which are themselves versatile intermediates.
Protocol 1: Synthesis of 8-Bromooctan-1-ol
This protocol details the reduction of the ethyl ester group of this compound to a primary alcohol, yielding 8-bromooctan-1-ol.
Reaction Scheme:
Caption: Reduction of this compound to 8-bromooctan-1-ol.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| This compound | 251.16 | 10.0 g | 0.0398 |
| Lithium Aluminum Hydride (LiAlH₄) | 37.95 | 1.8 g | 0.0474 |
| Anhydrous Tetrahydrofuran (THF) | - | 150 mL | - |
| Diethyl Ether | - | 100 mL | - |
| 1 M Sulfuric Acid (H₂SO₄) | - | As needed | - |
| Saturated Sodium Chloride Solution (Brine) | - | 50 mL | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | As needed | - |
Experimental Protocol:
-
Reaction Setup: A 500 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere. All glassware must be thoroughly dried before use.
-
Reagent Addition: Anhydrous THF (100 mL) and lithium aluminum hydride (1.8 g, 0.0474 mol) are added to the flask. The suspension is cooled to 0 °C in an ice bath.
-
A solution of this compound (10.0 g, 0.0398 mol) in 50 mL of anhydrous THF is added dropwise from the dropping funnel over a period of 30 minutes, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then stirred for an additional 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: The reaction is carefully quenched by the slow, dropwise addition of water (2 mL), followed by 15% aqueous sodium hydroxide (B78521) (2 mL), and finally water (6 mL) while cooling the flask in an ice bath.
-
The resulting white precipitate is filtered off and washed with diethyl ether (3 x 30 mL).
-
The combined organic filtrates are washed with 1 M sulfuric acid (50 mL) and then with brine (50 mL).
-
Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 8-bromooctan-1-ol. Further purification can be achieved by vacuum distillation.
Expected Yield: ~85-95%
Application 2: Synthesis of Long-Chain Tertiary Alcohols and Esters via Grignard Reaction
The bromine atom in this compound allows for the formation of a Grignard reagent, which can then be used to extend the carbon chain. However, a more common approach for chain extension to produce other long-chain molecules involves reacting this compound with a pre-formed Grignard reagent. This method is particularly useful for synthesizing long-chain tertiary alcohols, which can be further transformed into a variety of esters.
Protocol 2: Synthesis of 9-Butyl-9-dodecanol
This protocol details a one-pot synthesis of a long-chain tertiary alcohol, 9-butyl-9-dodecanol, by reacting this compound with an excess of butylmagnesium bromide. The Grignard reagent will react with the ester functionality.
Reaction Scheme:
Caption: Synthesis of a long-chain tertiary alcohol.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| This compound | 251.16 | 5.0 g | 0.0199 |
| Butylmagnesium Bromide (2.0 M in THF) | - | 30 mL | 0.0600 |
| Anhydrous Diethyl Ether | - | 100 mL | - |
| Saturated Ammonium (B1175870) Chloride Solution (NH₄Cl) | - | 50 mL | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | As needed | - |
Experimental Protocol:
-
Reaction Setup: A 250 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere. All glassware must be flame-dried.
-
Reagent Addition: A solution of this compound (5.0 g, 0.0199 mol) in 30 mL of anhydrous diethyl ether is placed in the flask and cooled to 0 °C.
-
Butylmagnesium bromide solution (30 mL of 2.0 M solution in THF, 0.0600 mol) is added dropwise from the dropping funnel over 20 minutes.
-
Reaction: After the addition, the reaction mixture is allowed to warm to room temperature and stirred for 3 hours.
-
Workup: The reaction is cooled to 0 °C and slowly quenched by the addition of saturated aqueous ammonium chloride solution (50 mL).
-
The mixture is transferred to a separatory funnel, and the aqueous layer is extracted with diethyl ether (2 x 50 mL).
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The combined organic layers are washed with brine (50 mL), dried over anhydrous magnesium sulfate, and filtered.
-
Purification: The solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) gradient).
Expected Yield: ~60-75%
Logical Workflow for Synthesis of Long-Chain Esters
Long-chain esters can be synthesized from this compound through a multi-step process. A typical workflow involves first creating a long-chain alcohol, as described in the protocols above, followed by an esterification reaction with a desired carboxylic acid.
Caption: Synthetic pathways from this compound.
These protocols and application notes provide a foundational guide for the use of this compound as a precursor in the synthesis of valuable long-chain alcohols and esters. Researchers are encouraged to adapt and optimize these methods to suit their specific synthetic targets and laboratory conditions.
References
The Role of Ethyl 8-bromooctanoate in Agrochemical Synthesis: Applications and Protocols
For Researchers, Scientists, and Drug Development Professionals
Ethyl 8-bromooctanoate is a versatile bifunctional molecule that serves as a key building block in the synthesis of a variety of agrochemicals. Its linear eight-carbon chain, terminal bromo- functionality, and ethyl ester group provide multiple reactive sites for constructing complex molecular architectures. This intermediate is particularly valuable in the development of modern crop protection agents, including insect pheromones for pest management, as well as potentially in the synthesis of novel herbicides and fungicides.
The reactivity of the terminal bromine atom allows for facile nucleophilic substitution and carbon-carbon bond-forming reactions, enabling the extension of the carbon chain and the introduction of diverse functional groups. The ester moiety, while less reactive, can be hydrolyzed or reduced to provide additional synthetic handles. This combination of features makes this compound a strategic precursor for creating active agrochemical ingredients with tailored properties.
Application in Insect Pheromone Synthesis
One of the most significant applications of this compound in the agrochemical sector is in the synthesis of insect sex pheromones. These semiochemicals are used in integrated pest management (IPM) strategies for mating disruption or luring insects into traps, offering an environmentally friendly alternative to conventional pesticides.[1] A prominent example is the synthesis of (Z)-9-tetradecenyl acetate (B1210297), the primary component of the sex pheromone of the fall armyworm (Spodoptera frugiperda), a major agricultural pest.
Synthesis of (Z)-9-Tetradecenyl Acetate
A common strategy for synthesizing long-chain insect pheromones like (Z)-9-tetradecenyl acetate involves the coupling of two smaller fragments. A derivative of this compound can serve as an eight-carbon building block in such a synthesis. While direct use of this compound is possible, a common variant involves its reduction to 8-bromooctan-1-ol, which is then protected before the key coupling step.
A representative synthetic pathway is outlined below. This multi-step process involves the initial preparation of a protected 8-bromooctanol derivative, followed by a coupling reaction with a six-carbon fragment, and subsequent functional group manipulations to yield the final pheromone. A Romanian patent describes a process starting from 1,8-octanediol (B150283) to produce the t-butyl ether of 8-bromo-octan-1-ol, which then undergoes coupling.[2]
Experimental Protocols
Step 1: Synthesis of 8-Bromooctan-1-ol t-butyl ether
This protocol is adapted from the general principles of ether formation and bromination of diols.
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Protection of 1,8-octanediol: In a round-bottom flask, dissolve 1,8-octanediol in a suitable solvent like methyl-tert-butyl ether.
-
Acid Catalysis: Under cooling, cautiously add a catalytic amount of concentrated sulfuric acid.
-
Reaction: Maintain the reaction mixture at approximately 40°C, monitoring the progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, dilute the reaction mixture with water and extract the product.
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Bromination: The resulting protected octanol (B41247) is then converted to 8-bromo-octane-1-ol t-butyl ether using a suitable brominating agent.
Step 2: Coupling Reaction to form the C14 backbone
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Grignard Reagent Formation: Prepare a Grignard reagent from a suitable six-carbon starting material (e.g., 1-hexyne). A process involving dihexyne-mercury and transmetallation with lithium has been described.[2]
-
Coupling: Add the 8-bromo-octane-1-ol t-butyl ether dropwise to the solution of the organometallic reagent in a suitable solvent like diethylene glycol dimethyl ether.
-
Reaction Conditions: Heat the reaction mixture to around 100-115°C for several hours.[2]
-
Purification: After cooling, the resulting t-butyl ether of 9-tetradecin-1-ol is extracted and purified.
Step 3: Stereoselective Hydrogenation and Acetylation
-
Hydrogenation: The internal alkyne is stereoselectively reduced to a (Z)-alkene. This is often achieved using a poisoned catalyst, such as a Ni-P-2 catalyst, which favors the formation of the cis-isomer.[2]
-
Deprotection and Acetylation: The t-butyl ether protecting group is removed under acidic conditions, and the resulting alcohol is acetylated using an acetylating agent like acetyl chloride or acetic anhydride (B1165640) to yield (Z)-9-tetradecen-1-yl acetate.
Quantitative Data
| Step | Product | Starting Materials | Key Reagents/Catalysts | Temperature (°C) | Yield (%) |
| 1 | 8-Bromooctan-1-ol t-butyl ether | 1,8-octanediol | Methyl-tert-butyl ether, H₂SO₄, Brominating agent | ~40 | Not specified |
| 2 | t-Butyl ether of 9-tetradecin-1-ol | 8-Bromooctan-1-ol t-butyl ether, Dihexyne-mercury | Lithium, Diethylene glycol dimethyl ether | 95-115 | Not specified |
| 3 | (Z)-9-Tetradecen-1-yl acetate | t-Butyl ether of 9-tetradecin-1-ol | Ni-P-2 catalyst, Acetylating agent | Not specified | Not specified |
Note: Specific yields for each step are not detailed in the provided search results, as is common in patent literature which often describes the process without providing precise quantitative outcomes for every example.
Diagrams
Caption: Synthesis of this compound.[1][3][4]
Caption: General workflow for pheromone synthesis.
Application in Herbicide and Fungicide Synthesis
This compound is also cited as an important intermediate in the synthesis of various herbicides, fungicides, and insecticides.[5] Its bifunctional nature allows for its incorporation into heterocyclic structures, which are common scaffolds in many pesticides. For example, the alkylating property of this compound can be used to introduce an eight-carbon ester chain onto a core herbicide or fungicide molecule.
One potential application is in the synthesis of quinazolinone derivatives. Quinazolinones are a class of compounds with a wide range of biological activities, and some have been developed as agrochemicals. The synthesis could involve the N-alkylation of a quinazolinone precursor with this compound.
Experimental Protocol: N-Alkylation of a Heterocycle (General)
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Base Treatment: In a suitable solvent such as DMF or DMSO, treat the heterocyclic starting material (e.g., a quinazolinone) with a base (e.g., sodium hydride or potassium carbonate) to generate the corresponding anion.
-
Alkylation: Add this compound to the reaction mixture.
-
Reaction Conditions: Heat the mixture to a temperature typically ranging from 60 to 100°C and monitor the reaction by TLC.
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Workup and Purification: After the reaction is complete, quench the reaction with water and extract the product with an organic solvent. The crude product is then purified by column chromatography or recrystallization.
Caption: General scheme for N-alkylation.
Conclusion
This compound is a valuable and versatile intermediate in the synthesis of modern agrochemicals. Its primary and well-documented application lies in the construction of insect pheromones, which are crucial for sustainable pest management. Furthermore, its chemical properties make it a suitable candidate for incorporation into a new generation of herbicides and fungicides. The protocols and schemes presented here provide a foundation for researchers and scientists in the agrochemical industry to explore the full potential of this important building block.
References
- 1. CN113087623A - Synthesis method of 8-bromoethyl octanoate - Google Patents [patents.google.com]
- 2. RO127254B1 - Process for preparing (z)-9-tetradecen-1-yl acetate - Google Patents [patents.google.com]
- 3. innospk.com [innospk.com]
- 4. Buy this compound | 29823-21-0 [smolecule.com]
- 5. people.chem.umass.edu [people.chem.umass.edu]
Troubleshooting & Optimization
Technical Support Center: Ethyl 8-bromooctanoate Nucleophilic Substitution
Welcome to the technical support center for Ethyl 8-bromooctanoate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and navigate the complexities of nucleophilic substitution reactions involving this versatile reagent.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during nucleophilic substitution with this compound?
A1: The primary side reactions are E2 elimination and saponification of the ester functional group. E2 elimination becomes more significant with sterically hindered or strongly basic nucleophiles and at elevated temperatures. Saponification, the hydrolysis of the ester to a carboxylate salt, can occur when using strong hydroxide (B78521) or alkoxide bases in the presence of water.[1][2][3] Other less common side reactions can include Wurtz-type coupling, especially if reactive metals are present.[4][5][6]
Q2: How can I minimize the E2 elimination side reaction?
A2: To favor the desired SN2 substitution over E2 elimination, consider the following strategies:
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Choice of Nucleophile: Use a good nucleophile that is a weak base (e.g., azide (B81097), cyanide, or thiolates). Avoid strong, bulky bases like potassium tert-butoxide if substitution is the desired outcome.
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Temperature Control: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Higher temperatures thermodynamically favor elimination over substitution.
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Solvent Selection: Use a polar aprotic solvent such as DMSO or DMF, which can enhance the rate of SN2 reactions.
Q3: When should I be concerned about saponification?
A3: Saponification is a significant concern when using strong hydroxide-based nucleophiles (e.g., NaOH, KOH) or alkoxides in protic solvents that contain water. This reaction is generally irreversible under basic conditions and will consume your starting material to produce the corresponding carboxylate salt and ethanol.[1][2][3] If your intended reaction requires a strong base, ensure anhydrous conditions to minimize this side reaction.
Q4: Is intramolecular cyclization a likely side reaction?
A4: Intramolecular cyclization is a possibility if the incoming nucleophile has a second reactive site that, after the initial substitution, can react with the ester carbonyl. For example, if a nucleophile containing a hydroxyl or amino group is used, the resulting product, an 8-substituted ethyl octanoate, could potentially undergo intramolecular transesterification or amidation to form a cyclic lactone or lactam, respectively, especially at elevated temperatures.[7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of the desired substitution product | - E2 Elimination: The primary competing reaction, especially with strong, bulky bases and/or high temperatures. - Saponification: Hydrolysis of the ester group by strong hydroxide or alkoxide bases. - Intramolecular Cyclization: Possible with bifunctional nucleophiles. - Wurtz-type Coupling: Dimerization of the alkyl bromide, though less common. | - Use a less sterically hindered nucleophile. - Lower the reaction temperature. - Ensure anhydrous conditions if using a strong base. - Consider protecting one of the functional groups on a bifunctional nucleophile. - Ensure the absence of reactive metals. |
| Presence of an alkene byproduct in analysis (e.g., GC-MS) | - E2 Elimination: The presence of a double bond in a C8 carbon chain indicates elimination has occurred. | - Switch to a less basic nucleophile. - Reduce the reaction temperature. - Use a polar aprotic solvent to favor SN2. |
| Formation of 8-bromooctanoic acid or its salt | - Saponification: The ester has been hydrolyzed. | - Use a non-hydroxide base or ensure strictly anhydrous conditions. - If aqueous workup is necessary, use a buffered or neutral wash. |
| Observation of a cyclic product (lactone/lactam) | - Intramolecular Cyclization: The substituted product has cyclized. | - Lower the reaction temperature to disfavor the intramolecular reaction. - Use a protecting group strategy for the second reactive site on the nucleophile. |
Data Presentation
The ratio of substitution (SN2) to elimination (E2) products is highly dependent on the reaction conditions. The following table provides an overview of expected product distributions with a primary alkyl bromide like this compound under various conditions.
| Nucleophile/Base | Solvent | Temperature | Major Product | Minor Product | Rationale |
| Sodium Azide (NaN₃) | DMSO | Room Temp. | SN2 | E2 (trace) | Azide is a good nucleophile and a weak base. |
| Sodium Cyanide (NaCN) | DMF | 50 °C | SN2 | E2 | Cyanide is a strong nucleophile and a moderately strong base. |
| Sodium Ethoxide (NaOEt) | Ethanol | 50 °C | E2 | SN2 | Ethoxide is a strong, non-bulky base, favoring elimination at higher temperatures. |
| Potassium tert-Butoxide (t-BuOK) | THF | Room Temp. | E2 | SN2 (trace) | A strong, sterically hindered base that strongly favors elimination. |
| Sodium Hydroxide (NaOH) | H₂O/THF | 50 °C | Saponification/E2 | SN2 | Hydroxide is a strong base, and the presence of water leads to ester hydrolysis. |
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Substitution (SN2) with Sodium Azide
This protocol describes a typical SN2 reaction on this compound.
Materials:
-
This compound
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Sodium Azide (NaN₃)
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Dimethylformamide (DMF), anhydrous
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Diethyl ether
-
Deionized water
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
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In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 eq) in anhydrous DMF.
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Add sodium azide (1.5 eq) to the solution.
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Stir the reaction mixture at room temperature for 18-24 hours or at 50 °C for a shorter duration, monitoring the reaction progress by TLC.
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Upon completion, pour the reaction mixture into deionized water.
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Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volumes of the aqueous layer).
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Combine the organic layers and wash with deionized water (2 x) and then with brine (1 x).
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Dry the organic layer over anhydrous magnesium sulfate.
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Filter off the drying agent and concentrate the filtrate under reduced pressure to yield Ethyl 8-azidooctanoate.
Protocol 2: Analysis of Product Mixture by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a method to identify and quantify the desired substitution product and potential side products.
Sample Preparation:
-
Before the workup, carefully take a small aliquot (approximately 0.1 mL) from the crude reaction mixture.
-
Dilute the aliquot with a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate).
GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC system or equivalent.
-
Mass Spectrometer: Agilent 5977A quadrupole mass selective detector (MSD) or equivalent.
-
Column: A standard nonpolar column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Injection Volume: 1.0 µL in split mode (e.g., 20:1 split ratio).
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp to 280 °C at a rate of 10 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-500.
Data Analysis:
-
Identify the peaks corresponding to the starting material (this compound), the SN2 product (e.g., Ethyl 8-azidooctanoate), and potential side products by their mass spectra and retention times. The E2 product (ethyl oct-7-enoate) will have a lower boiling point and likely a shorter retention time than the substitution product. The saponification product (8-bromooctanoic acid) would require derivatization for GC-MS analysis or could be analyzed by LC-MS.
-
The relative quantities of each component can be estimated by comparing their peak areas.
Visualizations
Caption: Competing reaction pathways in the nucleophilic substitution of this compound.
Caption: Troubleshooting workflow for identifying side reactions.
References
How to improve the yield of Williamson ether synthesis with Ethyl 8-bromooctanoate
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the Williamson ether synthesis, specifically when using Ethyl 8-bromooctanoate as the alkylating agent.
Troubleshooting Guide
Q1: My reaction yield is lower than expected. What are the common causes and how can I improve it?
Low yields in the Williamson ether synthesis with this compound can stem from several factors. A systematic approach to troubleshooting can help identify and resolve the issue.
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Incomplete Deprotonation of the Alcohol: The reaction requires the formation of a nucleophilic alkoxide from your alcohol. If the base is not strong enough or is used in insufficient quantity, the deprotonation will be incomplete, leading to a lower concentration of the active nucleophile.
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Solution: For aliphatic alcohols, use a strong base like sodium hydride (NaH) or potassium hydride (KH) in an anhydrous polar aprotic solvent such as THF or DMF.[1] For more acidic phenols, a weaker base like potassium carbonate (K₂CO₃) in acetonitrile (B52724) may suffice.[1] Ensure you use at least a stoichiometric equivalent of the base.
-
-
Competing Elimination Reaction (E2): The alkoxide is a strong base and can promote the E2 elimination of HBr from this compound, forming an alkene byproduct instead of the desired ether. This is more prevalent with sterically hindered (secondary or tertiary) alkoxides.
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Suboptimal Reaction Conditions: The choice of solvent, temperature, and reaction time are crucial for maximizing the yield.
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Solution: Employ polar aprotic solvents like acetonitrile or N,N-dimethylformamide (DMF) which accelerate Sₙ2 reactions.[2] Protic and apolar solvents can slow the reaction rate.[2] The reaction is typically conducted at temperatures between 50 to 100 °C for 1 to 8 hours.[2] Shorter reaction times can lead to incomplete conversion and lower yields.[2]
-
-
Hydrolysis of the Ester: The presence of water and a strong base can lead to the saponification (hydrolysis) of the ethyl ester group in your starting material or product.
-
Solution: Use anhydrous (dry) solvents and ensure all glassware is thoroughly dried before use. If using a strong base like NaH, it will react with any residual water. For workup, carefully quench the reaction with a non-aqueous or cooled aqueous solution.
-
Q2: I am observing the formation of an alkene byproduct. How can I minimize this?
The formation of an alkene indicates that the E2 elimination pathway is competing with the desired Sₙ2 reaction.
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Primary Alkyl Halide Advantage: You are already using a primary alkyl halide (this compound), which significantly favors the Sₙ2 pathway over E2.[1]
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Temperature Control: Higher temperatures tend to favor elimination. If you are observing alkene formation, try running the reaction at a lower temperature for a longer duration.
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Choice of Base/Alkoxide: While the alkoxide is your reactant, be mindful that very bulky alkoxides are more prone to act as bases rather than nucleophiles, which can increase the likelihood of elimination.
Q3: My starting materials are not fully soluble in the reaction solvent. What should I do?
Poor solubility can significantly slow down the reaction rate.
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Solvent Selection: Ensure you are using an appropriate solvent. DMF and DMSO are excellent polar aprotic solvents that can dissolve a wide range of reactants.[3]
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Phase-Transfer Catalysis: If you are working with a biphasic system (e.g., aqueous NaOH and an organic solvent), a phase-transfer catalyst (PTC) can dramatically improve the reaction rate and yield.[2] Catalysts like tetrabutylammonium (B224687) bromide (TBAB) or 18-crown-6 (B118740) help transport the alkoxide from the aqueous or solid phase to the organic phase where the reaction occurs.[2]
Frequently Asked Questions (FAQs)
Q1: What is the best base to use for the reaction of this compound with a primary alcohol?
For primary alcohols, a strong base like sodium hydride (NaH) is highly effective for generating the alkoxide.[1] It irreversibly deprotonates the alcohol, driving the equilibrium towards the alkoxide formation.
Q2: Can I use a weaker base like sodium hydroxide (B78521) (NaOH) or potassium carbonate (K₂CO₃)?
While weaker bases like K₂CO₃ are suitable for more acidic alcohols like phenols,[1] they may not be effective enough for complete deprotonation of less acidic primary or secondary aliphatic alcohols, potentially leading to lower yields. If using NaOH, a phase-transfer catalyst is often employed in industrial settings to facilitate the reaction.[2]
Q3: What is the recommended solvent for this reaction?
Polar aprotic solvents are highly recommended as they solvate the cation of the alkoxide, leaving a "naked" and more reactive nucleophile.[2] Excellent choices include:
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Tetrahydrofuran (B95107) (THF)
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N,N-Dimethylformamide (DMF)
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Acetonitrile
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Dimethyl sulfoxide (B87167) (DMSO)
Q4: How can I monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is a convenient method to monitor the reaction's progress.[1] Spot the reaction mixture alongside your starting materials (the alcohol and this compound) on a TLC plate. The disappearance of the starting materials and the appearance of a new spot for the product will indicate the reaction is proceeding.
Q5: Is it possible for the ester group on this compound to be hydrolyzed during the reaction?
Yes, under basic conditions, particularly with strong bases like NaOH or if water is present, the ethyl ester can be hydrolyzed to a carboxylate salt in a process called saponification. To avoid this, it is crucial to use anhydrous conditions, especially when using strong, non-carbonate bases.
Data Presentation
The following tables summarize typical reaction conditions and expected yields for the Williamson ether synthesis with an 8-bromooctanoate substrate, which can be used as a guide for your experiments with this compound.
Table 1: Influence of Alcohol Type on Reaction Conditions and Yield
| Alcohol Type | Example Alcohol | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Primary | 1-Butanol (B46404) | NaH | THF | 60-70 | 4-8 | 85-95 |
| Secondary | 2-Pentanol | NaH | DMF | 70-80 | 6-12 | 60-75 |
| Phenolic | Phenol (B47542) | K₂CO₃ | Acetonitrile | 80-85 | 4-6 | 90-98 |
Data adapted from reactions with Heptyl 8-bromooctanoate, a close analog.[1]
Table 2: Comparison of Common Bases and Solvents
| Base | Typical Alcohol Substrate | Recommended Solvent | Key Considerations |
| Sodium Hydride (NaH) | Primary & Secondary Alcohols | THF, DMF | Highly effective, but requires strictly anhydrous conditions.[1][3] |
| Potassium Carbonate (K₂CO₃) | Phenols, more acidic alcohols | Acetonitrile, Acetone | Milder base, suitable for sensitive substrates.[1] |
| Sodium Hydroxide (NaOH) | Phenols (often with PTC) | Biphasic (e.g., Toluene/Water) | Risk of ester hydrolysis.[4] Phase-transfer catalyst is recommended. |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 8-butoxyoctanoate (from a Primary Alcohol)
This protocol describes the reaction of this compound with 1-butanol.
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Reaction Setup: a. To a flame-dried 100 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add sodium hydride (60% dispersion in mineral oil, 1.1 equivalents). b. Add anhydrous tetrahydrofuran (THF, 40 mL) to the flask. c. Cool the suspension to 0 °C using an ice bath. d. Slowly add a solution of 1-butanol (1.0 equivalent) in anhydrous THF (10 mL) to the NaH suspension. e. Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the alkoxide.[1]
-
Reaction: a. Add this compound (1.0 equivalent) to the reaction mixture. b. Heat the reaction mixture to 65 °C and maintain for 4-8 hours. c. Monitor the reaction progress by Thin Layer Chromatography (TLC).[1]
-
Workup: a. Cool the reaction mixture to 0 °C. b. Carefully quench the reaction by the slow addition of a saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution. c. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL). d. Wash the combined organic layers with water (2 x 50 mL) and brine (1 x 50 mL). e. Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate under reduced pressure.[1]
-
Purification: a. Purify the crude product by silica (B1680970) gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes). b. Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the final product.[1]
Protocol 2: Synthesis of Ethyl 8-phenoxyoctanoate (from a Phenolic Alcohol)
This protocol describes the reaction of this compound with phenol.
-
Reaction Setup: a. To a 100 mL round-bottom flask, add phenol (1.0 equivalent), potassium carbonate (K₂CO₃, 1.5 equivalents), and acetonitrile (50 mL). b. Stir the mixture at room temperature for 15 minutes.[1]
-
Reaction: a. Add this compound (1.0 equivalent) to the reaction mixture. b. Heat the mixture to reflux (approximately 82 °C) and maintain for 4-6 hours. c. Monitor the reaction progress by TLC.[1]
-
Workup: a. Cool the reaction mixture to room temperature. b. Filter the solid potassium carbonate and wash the solid with acetonitrile. c. Concentrate the filtrate under reduced pressure. d. Dissolve the residue in diethyl ether (100 mL) and wash with 1 M NaOH (2 x 30 mL), water (2 x 50 mL), and brine (1 x 50 mL). e. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[1]
-
Purification: a. Purify the crude product by silica gel column chromatography using a suitable eluent system. b. Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the final product.[1]
Visualizations
Caption: Reaction pathway of the Williamson ether synthesis.
Caption: Troubleshooting workflow for low yield.
References
Technical Support Center: Purification of Ethyl 8-bromooctanoate by Column Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of ethyl 8-bromooctanoate reaction products using column chromatography. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in a crude reaction mixture of this compound?
A1: The most frequent impurities are typically unreacted starting materials, namely 8-bromooctanoic acid and ethanol, from the esterification reaction.[1] Depending on the synthesis route, other byproducts could also be present.
Q2: What is a suitable stationary phase for the column chromatography of this compound?
A2: Silica (B1680970) gel is the most commonly used and effective stationary phase for the purification of this compound.
Q3: What is a recommended solvent system (mobile phase) for the column chromatography?
A3: A gradient of ethyl acetate (B1210297) in hexanes is a widely recommended solvent system for the purification of this compound on a silica gel column.[1] The polarity is gradually increased by raising the percentage of ethyl acetate, which allows for the separation of the less polar product from more polar impurities.
Q4: How can I visualize the spots of this compound and its impurities on a TLC plate?
A4: Since this compound and its common impurities are often colorless, visualization on a TLC plate requires specific techniques.[2][3]
-
UV Light: If the compounds are UV-active (containing aromatic rings or conjugated systems), they can be visualized under a UV lamp (254 nm) where they will appear as dark spots on a fluorescent background.[3][4]
-
Staining: General stains like potassium permanganate (B83412) or p-anisaldehyde can be used. For acidic impurities like 8-bromooctanoic acid, a bromocresol green stain is particularly effective, appearing as yellow spots on a blue background.[1]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Product Elutes with the Solvent Front (Low Retention) | The solvent system is too polar. | Decrease the polarity of the eluent by reducing the percentage of ethyl acetate in the hexane (B92381)/ethyl acetate mixture. |
| Product is not Eluting from the Column (High Retention) | The solvent system is not polar enough. | Gradually increase the polarity of the eluent by increasing the percentage of ethyl acetate. If the product still doesn't elute, a small amount of a more polar solvent like methanol (B129727) could be added to the mobile phase, but this should be done cautiously as it can affect separation. |
| Poor Separation of Product and Impurities | Inappropriate solvent system. | Optimize the solvent system using TLC before running the column. Test various ratios of hexane to ethyl acetate to achieve a clear separation between the spots of this compound and the impurities. An ideal Rf value for the product on the TLC plate is around 0.2-0.4 for good separation on the column. |
| Column was not packed properly, leading to channeling. | Ensure the silica gel is packed uniformly without any air bubbles or cracks. A well-packed column is crucial for good separation. | |
| The sample was loaded in too large a volume of solvent. | Dissolve the crude product in the minimum amount of the initial elution solvent and load it onto the column in a narrow band. | |
| Streaking of Spots on TLC or Tailing of Peaks from the Column | The sample is too concentrated. | Dilute the sample before loading it onto the TLC plate or column. |
| Presence of highly polar impurities (e.g., residual acid). | Pre-treat the crude product with a wash of saturated sodium bicarbonate solution to remove acidic impurities before chromatography.[1] | |
| No Spots Visible on the TLC Plate After Staining | The compound is not reactive to the chosen stain. | Try a different, more general stain such as potassium permanganate or phosphomolybdic acid. |
| The concentration of the compound is too low. | Concentrate the fractions before running the TLC. |
Quantitative Data Summary
The following table provides estimated Retention Factor (Rf) values for this compound and its common impurity, 8-bromooctanoic acid, in various hexane/ethyl acetate solvent systems on a silica gel TLC plate. These values are illustrative and may vary based on specific experimental conditions.
| Compound | Solvent System (Hexane:Ethyl Acetate) | Estimated Rf Value | Notes |
| This compound | 9:1 | ~0.5 - 0.6 | Less polar, travels further up the plate. |
| 8:2 | ~0.6 - 0.7 | ||
| 8-bromooctanoic acid | 9:1 | ~0.1 - 0.2 | More polar due to the carboxylic acid group, lower retention. |
| 8:2 | ~0.2 - 0.3 |
Experimental Protocol: Column Chromatography of this compound
This protocol outlines the purification of crude this compound using flash column chromatography.
1. Preparation of the Slurry:
-
In a beaker, add silica gel to the initial, least polar solvent system (e.g., 95:5 hexane:ethyl acetate).
-
Stir the mixture to create a homogenous slurry, ensuring no clumps of dry silica gel remain.
2. Packing the Column:
-
Secure a glass chromatography column vertically.
-
Place a small plug of cotton or glass wool at the bottom of the column and add a thin layer of sand.
-
Pour the silica gel slurry into the column.
-
Gently tap the sides of the column to ensure even packing and remove any air bubbles.
-
Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the top of the silica gel.
-
Add a thin layer of sand on top of the silica gel to prevent disturbance during solvent addition.
3. Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the initial eluent.
-
Carefully apply the sample solution to the top of the silica gel bed using a pipette.
-
Drain the solvent until the sample has fully entered the silica gel.
4. Elution:
-
Carefully add the eluent to the top of the column.
-
Begin eluting the column with the starting solvent mixture (e.g., 95:5 hexane:ethyl acetate).
-
Gradually increase the polarity of the eluent by increasing the proportion of ethyl acetate (e.g., to 9:1, then 8:2).
-
Maintain a constant flow rate.
5. Fraction Collection and Analysis:
-
Collect the eluent in a series of fractions (e.g., in test tubes).
-
Monitor the composition of the fractions using Thin Layer Chromatography (TLC).
-
Spot each fraction on a TLC plate and develop it in an appropriate solvent system.
-
Visualize the spots using a suitable method (e.g., UV light and/or a chemical stain).
-
Identify the fractions containing the pure this compound.
6. Product Isolation:
-
Combine the fractions that contain the pure product.
-
Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: Troubleshooting workflow for the purification of this compound.
References
Technical Support Center: Grignard Reaction with Ethyl 8-bromooctanoate
This technical support guide provides troubleshooting advice and frequently asked questions for researchers utilizing the Grignard reaction with ethyl 8-bromooctanoate. It addresses common side reactions, byproduct formation, and provides protocols to optimize reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary expected byproducts when reacting a Grignard reagent (R-MgX) with this compound?
The reaction of a Grignard reagent with this compound is complex due to multiple reactive sites on the substrate. Besides the desired tertiary alcohol, several byproducts can form through competing reaction pathways. The most common byproducts include:
-
Wurtz-type Coupling Product: The Grignard reagent can react with the alkyl bromide end of the this compound molecule, leading to a carbon-carbon bond formation and elimination of MgXBr.[1][2] This results in a longer-chain ester.
-
Enolate Formation: Grignard reagents are strong bases and can abstract an acidic alpha-proton from the ester, forming a magnesium enolate.[3][4] Upon aqueous workup, this regenerates the starting material, reducing the overall yield.[3]
-
Homocoupling Product: During the formation of the Grignard reagent itself, a Wurtz reaction can occur where the reagent couples with the starting organic halide (R-X) to form R-R.[1][5]
-
Alkane from Quenching: Grignard reagents react readily with any trace amounts of water or other protic sources in the reaction, which protonates the carbanion to form an alkane (R-H).[1][6] This consumes the reagent before it can react with the substrate.
Q2: My reaction yield is very low, and I recovered a significant amount of my starting this compound. What is the likely cause?
Recovering the starting ester is a strong indication that the Grignard reagent was consumed by a non-productive pathway. The two most probable causes are:
-
Enolization: The Grignard reagent acted as a base, deprotonating the ester at the alpha-position.[3][4] This is more common with sterically hindered Grignard reagents. The resulting enolate is stable until the acidic workup, at which point the starting ester is regenerated.[3]
-
Premature Quenching: The Grignard reagent was destroyed by trace moisture in the glassware, solvent, or inert gas stream before it could react with the ester.[1][6]
Q3: I have isolated a significant, higher molecular weight byproduct. What could it be?
The formation of a high molecular weight byproduct often points to a coupling reaction. The most likely candidate is the Wurtz-type coupling product , where the R-group from your Grignard reagent has displaced the bromine on this compound.[2][7] Another possibility, though typically in a smaller amount, is the homocoupling of your Grignard reagent (R-R), which may have a higher boiling point than the desired product depending on the specific 'R' group used.[5]
Q4: How can I minimize the formation of Wurtz coupling byproducts?
Formation of Wurtz coupling products is often driven by high local concentrations of the reacting partners and elevated temperatures.[2] To suppress this side reaction, consider the following strategies:
-
Slow Addition: Add the this compound solution dropwise to the Grignard reagent. This maintains a low concentration of the alkyl halide, favoring the desired attack at the ester carbonyl.[2]
-
Temperature Control: Maintain a low reaction temperature (e.g., 0 °C or below). Grignard formation is exothermic, and controlling the temperature prevents hotspots that can accelerate the rate of Wurtz coupling.[2]
-
Solvent Choice: While diethyl ether and THF are common, the choice of solvent can influence the rate of side reactions. For some reactive halides, diethyl ether may give a better ratio of Grignard product to Wurtz byproduct compared to THF.[2]
Troubleshooting Guide
This guide provides a structured approach to diagnosing and resolving common issues encountered during the Grignard reaction with this compound.
| Symptom | Possible Cause | Recommended Action |
| Reaction fails to initiate (no color change, no exotherm) | 1. Inactive magnesium surface (oxide layer).[5] 2. Wet solvent or glassware. | 1. Activate magnesium turnings with a crystal of iodine, 1,2-dibromoethane, or by mechanical crushing. 2. Ensure all glassware is oven-dried and solvents are freshly distilled from a suitable drying agent. |
| Low yield of desired tertiary alcohol | 1. Significant enolization of the ester.[3][4] 2. Wurtz-type coupling side reaction.[2] 3. Inaccurate Grignard reagent concentration. | 1. Use a less sterically hindered Grignard reagent. Consider using an organolithium reagent, which can be less prone to enolization.[4] 2. Employ slow, controlled addition of the ester to the Grignard solution at low temperature (0 °C to -78 °C). 3. Titrate the Grignard reagent before use to determine its exact molarity. |
| Complex mixture of products observed during analysis | 1. Multiple side reactions occurring (Wurtz, enolization). 2. Reaction with atmospheric oxygen.[1] | 1. Review and implement all recommendations for minimizing side reactions (slow addition, low temperature). 2. Ensure the reaction is conducted under a strictly inert atmosphere (e.g., dry Nitrogen or Argon). |
| Formation of a white precipitate before quenching | Magnesium alkoxide product is precipitating from the solution. | This is often normal. Ensure efficient stirring to maintain a homogenous suspension for the reaction to proceed to completion. |
Visualizing Reaction Pathways and Workflows
Reaction Pathways
Caption: Competing reaction pathways for Grignard reaction with this compound.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common Grignard reaction issues.
Experimental Protocols
Protocol 1: Optimized Grignard Reaction to Minimize Byproducts
This protocol assumes the use of a 1M solution of a model Grignard reagent (e.g., Methylmagnesium Bromide) and aims to minimize side reactions.
Materials:
-
Magnesium turnings
-
Organic halide (e.g., Bromomethane)
-
Anhydrous diethyl ether or THF
-
This compound
-
Iodine crystal (for activation)
-
Saturated aqueous NH₄Cl solution
-
Anhydrous sodium sulfate
Procedure:
-
Preparation: All glassware must be oven-dried at >120 °C for several hours and assembled hot under a stream of dry nitrogen or argon. All solvents must be anhydrous.
-
Grignard Formation: In a three-neck flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings. Add a single crystal of iodine. Slowly add the organic halide dissolved in anhydrous ether. The disappearance of the iodine color and gentle reflux indicates initiation. Maintain a gentle reflux until all magnesium is consumed. Cool the resulting grey solution to 0 °C.
-
Reaction: Dissolve this compound (1.0 eq) in anhydrous ether. Add this solution to the dropping funnel and add it dropwise to the stirred Grignard reagent solution (2.1 eq) over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Completion: After the addition is complete, let the mixture stir at 0 °C for an additional hour, then allow it to warm to room temperature and stir for another hour.
-
Quenching: Cool the reaction mixture back to 0 °C in an ice bath. Slowly and carefully add saturated aqueous NH₄Cl solution dropwise to quench any unreacted Grignard reagent.
-
Work-up: Transfer the mixture to a separatory funnel. Extract the aqueous layer with two portions of diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[5]
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the resulting crude oil via column chromatography to isolate the desired tertiary alcohol.
Protocol 2: Analytical Identification of Byproducts
Objective: To identify the components of the crude reaction mixture.
-
Thin-Layer Chromatography (TLC): Perform TLC on the crude product to get a preliminary idea of the number of components. Use a non-polar eluent system (e.g., Hexane/Ethyl Acetate) and visualize with a suitable stain (e.g., potassium permanganate). The desired alcohol will likely have a lower Rf than the starting ester and Wurtz-coupled ester.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the most effective technique for identifying volatile byproducts. The mass spectrum of each peak can be used to identify the starting material, desired product, Wurtz-coupling product, and homocoupling product based on their molecular weights and fragmentation patterns.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Analyze the crude product. Look for the characteristic signals of the starting ester (e.g., triplet at ~4.1 ppm for -OCH₂CH₃), the desired tertiary alcohol (disappearance of the ester signals, appearance of new signals corresponding to the added R-groups), and the Wurtz-coupling product (which will retain the ester signals but show new signals for the added R-group).
-
¹³C NMR: Can confirm the presence of different carbonyl environments (ester vs. ketone intermediate if present) and the formation of the new quaternary carbon in the tertiary alcohol product.
-
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. benchchem.com [benchchem.com]
- 3. Grignard Reaction [organic-chemistry.org]
- 4. adichemistry.com [adichemistry.com]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Give reaction Wurtz and wurtz fitting with grignard reagent | Filo [askfilo.com]
Optimizing Reaction Conditions for Ethyl 8-bromooctanoate and Secondary Amines: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the N-alkylation of secondary amines with ethyl 8-bromooctanoate. This resource offers troubleshooting advice, answers to frequently asked questions, detailed experimental protocols, and comparative data to facilitate successful and efficient synthesis.
Troubleshooting Guide
This section addresses common issues encountered during the reaction of this compound with secondary amines and provides practical solutions.
Q1: My reaction shows low or no conversion of the starting materials. What are the potential causes and how can I fix it?
A1: Low or no conversion can stem from several factors. A logical approach to troubleshooting this issue is outlined below.
Caption: Troubleshooting workflow for low reaction conversion.
-
Reagent Quality: Ensure the secondary amine and this compound are pure and free from contaminants. The bromide can degrade over time, so using a fresh bottle or purifying the existing stock is advisable.
-
Base Selection: The chosen base may be too weak or insoluble in the reaction medium. Inorganic bases like potassium carbonate (K₂CO₃) are often effective, especially in polar aprotic solvents like DMF or acetonitrile. Organic bases such as triethylamine (B128534) (Et₃N) or N,N-diisopropylethylamine (DIPEA, Hünig's base) are also common choices.
-
Solvent Choice: The reaction is a classic Sₙ2 substitution, which is favored by polar aprotic solvents (e.g., DMF, acetonitrile, DMSO, acetone).[1] These solvents solvate the cation of the base but leave the nucleophilic amine relatively free to attack the electrophile.[1] Protic solvents like ethanol (B145695) or water can hydrogen-bond with the amine, reducing its nucleophilicity and slowing the reaction.[2]
-
Temperature and Time: The reaction may require heating to proceed at a reasonable rate. A starting point is often 60-80 °C. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.
Q2: My reaction is producing a significant amount of a higher molecular weight byproduct, likely from over-alkylation. How can I improve the selectivity for the desired tertiary amine?
A2: Over-alkylation, leading to the formation of a quaternary ammonium (B1175870) salt, is a common problem when alkylating secondary amines.[3][4] This occurs because the tertiary amine product can still react with the this compound.
Strategies to Minimize Over-alkylation:
-
Stoichiometry Control: Use a slight excess of the secondary amine relative to the this compound (e.g., 1.1 to 1.5 equivalents). This statistically favors the reaction of the bromide with the more abundant secondary amine.
-
Slow Addition: Add the this compound slowly to the reaction mixture containing the secondary amine and base. This maintains a low concentration of the alkylating agent, reducing the likelihood of it reacting with the product.
-
Choice of Base: A bulky, non-nucleophilic base like DIPEA can be effective in minimizing the formation of the quaternary ammonium salt.[3]
Q3: I am observing an elimination byproduct (octenoate derivative). How can I suppress this side reaction?
A3: Elimination is a competing reaction pathway, particularly with sterically hindered amines or when using a strong, sterically hindered base at elevated temperatures.
To minimize elimination:
-
Use a less hindered base: A base like potassium carbonate is generally preferred over very strong, bulky bases like potassium tert-butoxide if elimination is an issue.
-
Lower the reaction temperature: Higher temperatures tend to favor elimination over substitution. Running the reaction at the lowest temperature that provides a reasonable rate can improve selectivity.
Frequently Asked Questions (FAQs)
Q4: What is the best solvent for the reaction of this compound with secondary amines?
A4: Polar aprotic solvents are generally the best choice for this Sₙ2 reaction.[1][5] They can dissolve the reactants and stabilize the transition state without significantly solvating the amine nucleophile.[1][2]
Table 1: Comparison of Solvents for Sₙ2 Reactions (Data is illustrative and represents relative rate constants for a model Sₙ2 reaction. Actual values may vary.)
| Solvent | Solvent Type | Relative Rate | Rationale |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | Very High | Excellent at solvating cations, leaving the nucleophile highly reactive.[5] |
| Acetonitrile (ACN) | Polar Aprotic | High | Good alternative to DMF, often easier to remove.[6] |
| Acetone | Polar Aprotic | Moderate | A less polar option, but still effective.[1] |
| Tetrahydrofuran (THF) | Polar Aprotic | Moderate | Lower polarity than DMF or ACN. |
| Ethanol | Polar Protic | Low | Solvates the amine through hydrogen bonding, reducing its nucleophilicity.[2] |
| Methanol | Polar Protic | Low | Similar to ethanol, hinders the nucleophile.[2] |
Q5: Which base should I use for this reaction?
A5: The choice of base is critical and depends on the specific secondary amine and the desired reaction conditions.
Table 2: Common Bases for N-Alkylation of Secondary Amines
| Base | Type | Strength | Key Considerations |
| Potassium Carbonate (K₂CO₃) | Inorganic | Moderate | Inexpensive, effective, and commonly used. Often requires heating. |
| Cesium Carbonate (Cs₂CO₃) | Inorganic | Moderate | More soluble in organic solvents than K₂CO₃, can sometimes lead to higher yields or allow for milder conditions. |
| Triethylamine (Et₃N) | Organic | Moderate | Soluble in most organic solvents. Can lead to the formation of triethylammonium (B8662869) bromide, which may precipitate. |
| DIPEA (Hünig's Base) | Organic | Moderate | Bulky and non-nucleophilic, which helps to prevent quaternization of the tertiary amine product.[3] |
Q6: What is a typical starting point for the reaction temperature?
A6: A good starting temperature is typically between 60 °C and 80 °C. The optimal temperature will depend on the reactivity of the specific secondary amine and the chosen solvent and base. The reaction should be monitored to determine if a higher or lower temperature is necessary.
Experimental Protocols
The following is a general protocol for the N-alkylation of a secondary amine with this compound. This should be adapted and optimized for specific substrates.
General Protocol for the Synthesis of Ethyl 8-(dialkylamino)octanoate
Caption: General experimental workflow for N-alkylation.
Materials:
-
Secondary amine (e.g., piperidine, morpholine)
-
This compound
-
Base (e.g., anhydrous potassium carbonate)
-
Anhydrous polar aprotic solvent (e.g., DMF, acetonitrile)
-
Ethyl acetate (B1210297) or other extraction solvent
-
Brine
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the secondary amine (1.1 equivalents) and the base (e.g., potassium carbonate, 1.5 equivalents). Add the anhydrous solvent (to make a ~0.5 M solution with respect to the limiting reagent).
-
Addition of Alkylating Agent: Begin stirring the mixture and add this compound (1.0 equivalent) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 70 °C) and allow it to stir.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
If an inorganic base was used, filter the mixture to remove the solid salts and wash the filter cake with a small amount of the reaction solvent or the extraction solvent.
-
Transfer the filtrate to a separatory funnel and dilute with water.
-
Extract the aqueous layer with an organic solvent like ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure tertiary amine product.
This guide provides a foundational understanding for optimizing the reaction between this compound and secondary amines. For novel substrates, systematic screening of the parameters discussed will be key to achieving high yields and purity.
References
Technical Support Center: Preventing Unwanted Polymerization of Ethyl 8-bromooctanoate Derivatives
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the unintended polymerization of Ethyl 8-bromooctanoate and its derivatives during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: Is this compound prone to polymerization?
A1: While this compound is a relatively stable compound, like many functionalized monomers, it and its derivatives can undergo unwanted polymerization under certain conditions.[1] The presence of the bromine atom and the ester group can influence its reactivity. Factors that can initiate polymerization include heat, light (UV radiation), and the presence of radical initiators or certain impurities.
Q2: What are the common signs of unwanted polymerization?
A2: Unwanted polymerization can manifest in several ways during an experiment. Common indicators include:
-
A noticeable increase in the viscosity of the solution.
-
The formation of a gel or solid precipitate.
-
The reaction mixture becoming cloudy or opaque.
-
An unexpected exotherm (release of heat), which can be dangerous if uncontrolled.[2]
Q3: How should I store this compound and its derivatives to prevent polymerization?
A3: Proper storage is crucial for maintaining the stability of these compounds. It is recommended to store them in a cool, dry, and dark place.[1] The container should be tightly sealed to prevent exposure to air and moisture. For long-term storage, refrigeration is often recommended. It is also advisable to store the compound with a suitable polymerization inhibitor.
Q4: What are polymerization inhibitors and how do they work?
A4: Polymerization inhibitors are chemical compounds added in small quantities to monomers to prevent their self-polymerization.[2][3] They function by scavenging free radicals, which are often the initiators of polymerization chain reactions.[4] By reacting with these radicals, inhibitors form stable species that are unable to propagate the polymerization process.
Q5: Do I need to remove the storage inhibitor before my reaction?
A5: In many cases, yes. The inhibitor present for storage stability can interfere with the desired reaction, especially if the reaction itself proceeds via a radical mechanism or is sensitive to the inhibitor.[5] However, if your reaction conditions are mild and not susceptible to inhibition, removal may not be necessary. It is often recommended to remove the inhibitor before use to ensure reproducibility.[5][6]
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments.
Problem 1: My reaction mixture containing an this compound derivative has become viscous/solidified.
-
Possible Cause 1: Presence of Initiators. Contaminants such as peroxides (from air exposure), metal ions, or residual impurities from a previous step could be initiating polymerization.
-
Solution 1: Ensure all glassware is scrupulously clean and dried. Use freshly purified and degassed solvents. If possible, purify the this compound derivative (e.g., by distillation or chromatography) to remove any potential initiators.
-
Possible Cause 2: High Reaction Temperature. Many polymerization reactions are accelerated by heat.[7] Your reaction temperature may be too high, favoring polymerization over the intended reaction.
-
Solution 2: Attempt the reaction at a lower temperature. If the desired reaction is too slow at a lower temperature, consider using a more active catalyst or a different synthetic route.
-
Possible Cause 3: Exposure to Light. UV light can generate free radicals and initiate polymerization.
-
Solution 3: Protect your reaction from light by wrapping the flask in aluminum foil or using amber glassware.
-
Possible Cause 4: Insufficient Inhibition. The concentration of the added inhibitor may be too low, or it may have been consumed during the reaction.
-
Solution 4: Increase the concentration of the polymerization inhibitor. If the reaction is lengthy, consider adding the inhibitor in portions over the course of the reaction.
Problem 2: The yield of my desired product is low, and I have a significant amount of a high molecular weight, insoluble byproduct.
-
Possible Cause: This strongly suggests that a significant portion of your starting material has polymerized.
-
Solution: Review the factors listed in Problem 1. Additionally, consider adding a polymerization inhibitor at the start of your reaction. If an inhibitor was already used, you may need to select a more effective one for your specific reaction conditions or increase its concentration.
Polymerization Inhibitors
The choice of inhibitor and its concentration can depend on the specific derivative, solvent, and reaction conditions. It is often necessary to screen a few inhibitors to find the most effective one for your system.
| Inhibitor | Typical Concentration (ppm) | Mechanism of Action | Notes |
| Hydroquinone (HQ) | 100 - 1000 | Phenolic radical scavenger | Often requires the presence of oxygen to be effective.[4] Can be removed by washing with a dilute base.[4] |
| 4-Methoxyphenol (MEHQ) | 10 - 200 | Phenolic radical scavenger | Similar to hydroquinone, requires oxygen for optimal activity.[3] |
| Butylated Hydroxytoluene (BHT) | 100 - 1000 | Phenolic radical scavenger | A common and effective inhibitor.[3][8] |
| (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) | 50 - 500 | Stable free radical | Highly effective radical trap. Does not require oxygen to function.[1][3] |
| Phenothiazine | 100 - 1000 | Radical scavenger | Effective at higher temperatures.[7] |
Disclaimer: The recommended concentrations are starting points based on common practice for other monomers. The optimal concentration for your specific this compound derivative and reaction conditions should be determined experimentally.
Experimental Protocols
Protocol for Adding a Polymerization Inhibitor to a Reaction
This protocol provides a general procedure for adding a stock solution of a polymerization inhibitor to a reaction mixture.
Materials:
-
This compound derivative
-
Chosen polymerization inhibitor (e.g., BHT)
-
Anhydrous solvent compatible with the reaction
-
Standard laboratory glassware (round-bottom flask, stirrer, etc.)
-
Inert atmosphere setup (e.g., nitrogen or argon line)
Procedure:
-
Prepare the Inhibitor Stock Solution:
-
Accurately weigh the desired amount of the polymerization inhibitor.
-
Dissolve the inhibitor in a small volume of the anhydrous reaction solvent to create a stock solution of known concentration (e.g., 10 mg/mL).
-
-
Set up the Reaction:
-
Assemble the reaction glassware and ensure it is clean and dry.
-
Add the this compound derivative and any other solid reagents to the reaction flask.
-
Flush the flask with an inert gas (e.g., nitrogen or argon).
-
-
Add the Solvent and Inhibitor:
-
Add the bulk of the anhydrous solvent to the reaction flask via cannula or syringe.
-
Using a syringe, add the calculated volume of the inhibitor stock solution to the reaction mixture to achieve the desired final concentration.
-
Begin stirring the reaction mixture.
-
-
Initiate the Reaction:
-
Add any remaining reagents or catalysts to start the reaction.
-
Maintain the inert atmosphere and desired reaction temperature throughout the experiment.
-
-
Monitor the Reaction:
-
Periodically monitor the reaction for any signs of polymerization (e.g., increased viscosity).
-
Visualizations
Caption: Troubleshooting decision tree for unwanted polymerization.
Caption: Experimental workflow for adding a polymerization inhibitor.
References
- 1. A Brief Discussion on Polymerization Inhibitors - LISKON [liskonchem.com]
- 2. Inhibition of Free Radical Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Polymerisation inhibitor - Wikipedia [en.wikipedia.org]
- 4. longchangchemical.com [longchangchemical.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. JP2015174889A - Inhibitor solution and polymerization prevention method - Google Patents [patents.google.com]
- 8. files01.core.ac.uk [files01.core.ac.uk]
Hydrolysis of the ester group in Ethyl 8-bromooctanoate as a side reaction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl 8-bromooctanoate. The focus is on addressing the common side reaction of ester group hydrolysis.
Troubleshooting Guide: Hydrolysis of the Ester Group in this compound
Hydrolysis of the ethyl ester group in this compound to the corresponding carboxylic acid, 8-bromooctanoic acid, is a common side reaction that can reduce the yield and purity of the desired product. This guide provides a systematic approach to identifying and mitigating this issue.
Visualizing the Troubleshooting Workflow
The following diagram outlines the decision-making process for troubleshooting the hydrolysis of this compound.
Minimizing elimination byproducts in reactions of Ethyl 8-bromooctanoate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize elimination byproducts in reactions involving Ethyl 8-bromooctanoate.
Understanding the Challenge: Substitution vs. Elimination
This compound is a primary alkyl halide. As such, it is an excellent substrate for bimolecular nucleophilic substitution (SN2) reactions, which are often the desired pathway in synthetic chemistry. However, a competing bimolecular elimination (E2) reaction can occur, leading to the formation of Ethyl octenoate isomers as undesirable byproducts. The outcome of the reaction is highly dependent on the experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the primary elimination byproduct I should expect when working with this compound?
A1: The primary elimination byproduct is Ethyl octenoate. The E2 elimination mechanism involves the removal of a proton from the carbon adjacent to the carbon bearing the bromine, leading to the formation of a double bond.
Q2: What are the key factors that influence whether substitution (SN2) or elimination (E2) is the major reaction pathway?
A2: The three main factors are the nature of the nucleophile/base, the reaction temperature, and the choice of solvent.[1][2] Strong, sterically hindered bases, high temperatures, and protic or less polar solvents favor elimination.[2] Conversely, good nucleophiles that are weak bases, lower temperatures, and polar aprotic solvents favor substitution.
Q3: How does the structure of this compound affect the competition between SN2 and E2 reactions?
A3: As a primary alkyl halide, this compound is sterically unhindered at the reaction center, which strongly favors the SN2 pathway.[3] Tertiary alkyl halides, in contrast, predominantly undergo elimination.[1]
Q4: Are there any specific nucleophiles that are known to favor substitution over elimination with primary alkyl halides?
A4: Yes, good nucleophiles that are weak bases are ideal for promoting SN2 reactions. Examples include azide (B81097) (N₃⁻), cyanide (CN⁻), halides (I⁻, Br⁻, Cl⁻), and thiolates (RS⁻).[3]
Troubleshooting Guide
Problem 1: My reaction is producing a significant amount of Ethyl octenoate. How can I minimize this elimination byproduct?
Solution:
-
Lower the Reaction Temperature: Higher temperatures provide the activation energy for the elimination pathway, which is often entropically favored.[1] Reducing the temperature will decrease the rate of the E2 reaction more significantly than the SN2 reaction.
-
Re-evaluate Your Nucleophile/Base: If you are using a strong, bulky base (e.g., potassium tert-butoxide), it will preferentially act as a base, abstracting a proton and leading to elimination.[3] Switch to a smaller, less basic nucleophile if your desired reaction allows.
-
Change Your Solvent: If you are using a protic solvent like ethanol, it can solvate the nucleophile, reducing its nucleophilicity and potentially increasing its basic character, which can favor elimination.[2] Switching to a polar aprotic solvent like DMSO or DMF can enhance the rate of the SN2 reaction.[4]
Problem 2: My Williamson ether synthesis with this compound and an alkoxide is giving a low yield of the desired ether.
Solution:
-
Alkoxide Choice: The Williamson ether synthesis is a classic SN2 reaction that is prone to competing E2 elimination, especially with secondary and tertiary alkyl halides.[5][6] While this compound is a primary halide, using a bulky alkoxide can still promote elimination. If possible, use the less sterically hindered alkoxide.
-
Base for Alkoxide Formation: When preparing your alkoxide from an alcohol, use a strong, non-nucleophilic base like sodium hydride (NaH).[6] This ensures complete deprotonation without introducing a competing nucleophile.
-
Temperature Control: As with other reactions of this compound, keep the temperature as low as reasonably possible to disfavor the E2 pathway.
Data Presentation
The following table summarizes the expected major product for reactions of this compound under various conditions, based on established principles for primary alkyl halides.
| Nucleophile/Base | Solvent | Temperature | Expected Major Product | Predominant Mechanism |
| NaN₃ (Sodium Azide) | DMF (Polar Aprotic) | Room Temperature | Ethyl 8-azidooctanoate | SN2 |
| NaCN (Sodium Cyanide) | DMSO (Polar Aprotic) | Room Temperature | Ethyl 8-cyanooctanoate | SN2 |
| CH₃ONa (Sodium Methoxide) | Methanol (Protic) | Low Temperature | Ethyl 8-methoxyoctanoate | SN2 |
| CH₃ONa (Sodium Methoxide) | Methanol (Protic) | High Temperature | Ethyl octenoate | E2 |
| KOtBu (Potassium tert-butoxide) | tert-Butanol (Protic) | Any Temperature | Ethyl octenoate | E2 |
| NaOH (Sodium Hydroxide) | Ethanol/Water | High Temperature | Ethyl octenoate | E2 |
| NaOH (Sodium Hydroxide) | Acetone (Polar Aprotic) | Low Temperature | Ethyl 8-hydroxyoctanoate | SN2 |
Experimental Protocols
Key Experiment: Nucleophilic Substitution with Sodium Azide (SN2)
This protocol describes a typical SN2 reaction with this compound, designed to favor the substitution product.
Objective: To synthesize Ethyl 8-azidooctanoate with minimal formation of the elimination byproduct, Ethyl octenoate.
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 equivalent) in anhydrous DMF.
-
Add sodium azide (1.2 equivalents) to the solution.
-
Stir the reaction mixture at room temperature (20-25°C) for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into a separatory funnel containing deionized water.
-
Extract the aqueous layer three times with diethyl ether.
-
Combine the organic layers and wash twice with deionized water and once with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure to yield the crude Ethyl 8-azidooctanoate.
-
Purify the product by column chromatography if necessary.
Visualizations
Caption: Factors influencing SN2 vs. E2 pathways.
Caption: Troubleshooting high elimination byproduct workflow.
References
Technical Support Center: Catalyst Selection for Efficient Ethyl 8-Bromooctanoate Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during catalyzed reactions of Ethyl 8-bromooctanoate. The information is presented in a question-and-answer format to directly address specific experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalyzed reactions for this compound?
A1: this compound is a versatile building block in organic synthesis.[1] Its primary reactive site is the bromo group, making it suitable for a variety of cross-coupling and substitution reactions.[2] Commonly employed catalyzed reactions include:
-
Suzuki-Miyaura Coupling: Formation of a carbon-carbon bond with an organoboron species.[2]
-
Buchwald-Hartwig Amination: Formation of a carbon-nitrogen bond with an amine.[3]
-
Heck Coupling: Formation of a carbon-carbon bond with an alkene.
-
Sonogashira Coupling: Formation of a carbon-carbon bond with a terminal alkyne.[4][5][6][7]
-
Ullmann Condensation: Typically, the formation of carbon-oxygen or carbon-nitrogen bonds using a copper catalyst.[8]
-
Phase-Transfer Catalysis (PTC): Used for nucleophilic substitution reactions, for instance, with sodium azide (B81097) to form an azido-octanoate.[9]
Q2: Which catalyst system is recommended for the Suzuki-Miyaura coupling of this compound?
A2: For the Suzuki-Miyaura coupling of unactivated alkyl bromides like this compound, palladium-based catalysts are the standard. A combination of a palladium precursor and a bulky, electron-rich phosphine (B1218219) ligand is crucial to promote the desired reaction and suppress side reactions like β-hydride elimination.[2]
A recommended starting point is a catalyst system composed of Palladium(II) acetate (B1210297) (Pd(OAc)₂) and a bulky phosphine ligand such as Tricyclohexylphosphine (PCy₃).[2] The choice of base is also critical to avoid hydrolysis of the ester group; potassium phosphate (B84403) (K₃PO₄) is often a suitable choice.[2]
Q3: My Buchwald-Hartwig amination of this compound is giving a low yield. What are the common causes?
A3: Low yields in Buchwald-Hartwig amination of alkyl bromides can stem from several factors:
-
Catalyst Deactivation: The palladium catalyst can be sensitive to air and moisture. Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere.
-
Inappropriate Ligand Choice: The ligand plays a critical role in the efficiency of the reaction. For alkyl bromides, bulky and electron-rich phosphine ligands are generally preferred.[10] Consider screening different ligands such as XPhos, SPhos, or BrettPhos.[11][12]
-
Base Strength: The base is crucial for the deprotonation of the amine.[11] However, a base that is too strong can lead to side reactions, while a base that is too weak will result in a slow or incomplete reaction. Sodium tert-butoxide (NaOt-Bu) is a common choice, but for base-sensitive substrates, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) should be considered.[10][13]
-
Hydrodehalogenation: This is a common side reaction where the bromo group is replaced by a hydrogen atom.[3] This can be minimized by optimizing the ligand and reaction conditions.
Troubleshooting Guides
Suzuki-Miyaura Coupling
| Problem | Potential Cause | Troubleshooting Steps |
| Low or no conversion | Inactive catalyst | Use a fresh palladium precursor and high-purity ligand. Consider using a pre-formed catalyst. |
| Inefficient oxidative addition | Increase reaction temperature. Switch to a more electron-rich and bulky ligand (e.g., P(tBu)₃). | |
| Inappropriate base | The base is crucial for activating the boronic acid.[14] Screen different bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃. Ensure the base is finely powdered for better reactivity. | |
| Significant protodeboronation of the boronic acid | Presence of water | Use anhydrous solvents and reagents. Consider using a boronic ester (e.g., pinacol (B44631) ester) which is more stable. |
| Base is too strong | Switch to a milder base like potassium fluoride (B91410) (KF). | |
| Formation of homocoupling products | Presence of oxygen | Thoroughly degas all solvents and the reaction mixture. Maintain a strict inert atmosphere (Argon or Nitrogen). |
| Hydrolysis of the ester group | Base is too strong | Use a milder base like K₃PO₄ or K₂CO₃ instead of hydroxides.[2] |
Buchwald-Hartwig Amination
| Problem | Potential Cause | Troubleshooting Steps |
| Low yield | Catalyst inhibition | Ensure the amine starting material is pure. Some impurities can act as catalyst poisons. |
| Steric hindrance | For bulky amines or substrates, a more sterically demanding ligand might be necessary. | |
| Competing β-hydride elimination | This is a common side reaction with alkyl halides.[3] Using bulky ligands can favor the desired reductive elimination over β-hydride elimination. | |
| Formation of hydrodehalogenated byproduct | Unfavorable reaction kinetics | Adjust the catalyst-to-ligand ratio. A higher ligand concentration can sometimes suppress this side reaction. Lowering the reaction temperature may also help. |
| Reaction stalls | Catalyst decomposition | Use a more robust pre-catalyst or a higher catalyst loading. |
Sonogashira Coupling
| Problem | Potential Cause | Troubleshooting Steps |
| Low or no product formation | Ineffective for unactivated alkyl bromides | The Sonogashira coupling is challenging for sp³-hybridized carbons.[7] Consider using a catalyst system specifically designed for this purpose, such as one with an N-heterocyclic carbene (NHC) ligand.[7] |
| Homocoupling of the alkyne (Glaser coupling) | This is a common side reaction catalyzed by the copper co-catalyst. Running the reaction under copper-free conditions, although potentially slower, can eliminate this issue.[15] | |
| Decomposition of starting materials | Reaction temperature is too high | Some terminal alkynes are not stable at elevated temperatures. Attempt the reaction at a lower temperature for a longer duration. |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
This protocol is adapted from a procedure for a similar long-chain alkyl bromide and may require optimization.[2]
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tricyclohexylphosphine (PCy₃)
-
Potassium phosphate tribasic (K₃PO₄)
-
Anhydrous and degassed 1,4-dioxane (B91453)
-
Degassed water
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd(OAc)₂ (2 mol%) and PCy₃ (4 mol%) to an oven-dried Schlenk flask equipped with a magnetic stir bar.
-
Add anhydrous, degassed 1,4-dioxane (to make a ~0.2 M solution with respect to the alkyl bromide).
-
Stir the mixture at room temperature for 15-20 minutes to allow for pre-formation of the active catalyst.
-
To this mixture, add this compound (1.0 equiv), phenylboronic acid (1.2 equiv), and finely powdered K₃PO₄ (2.0 equiv).
-
Add degassed water (10% v/v of the organic solvent).
-
Seal the Schlenk flask and heat the reaction mixture to 80-100 °C.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 2: Buchwald-Hartwig Amination of this compound with Aniline (B41778)
Materials:
-
This compound
-
Aniline
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous and degassed toluene (B28343)
Procedure:
-
In a glovebox, add Pd₂(dba)₃ (1.5 mol%), RuPhos (3.0 mol%), and NaOtBu (1.2 equiv) to an oven-dried Schlenk tube.
-
Add this compound (1.0 equiv) and aniline (1.1 equiv).
-
Add anhydrous, degassed toluene to the tube.
-
Seal the tube and heat the reaction mixture to 100 °C.
-
Monitor the reaction by GC-MS.
-
Once the reaction is complete, cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite®.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Data Presentation
Table 1: Comparison of Catalyst Systems for Suzuki-Miyaura Coupling of Unactivated Alkyl Bromides
| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference(s) |
| Pd(OAc)₂ | PCy₃ | K₃PO₄ | Toluene/H₂O | 80 | 75-90 | [2] |
| Pd₂(dba)₃ | SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 80-95 | [16] |
| Pd(dppf)Cl₂ | - | Cs₂CO₃ | THF/H₂O | 65 | 70-85 | [17] |
Note: Yields are representative for unactivated primary alkyl bromides and may vary for this compound.
Table 2: Ligand Performance in Buchwald-Hartwig Amination of Alkyl Bromides
| Ligand | Amine Type | Base | Temperature (°C) | General Yield Range (%) | Reference(s) |
| RuPhos | Primary & Secondary | NaOtBu | 80-110 | High | [18] |
| BrettPhos | Primary Amines & Amides | NaOtBu / K₃PO₄ | 80-110 | High | [12] |
| BippyPhos | Broad Scope | Various | RT - 100 | Good to Excellent | [19] |
Note: Performance is substrate-dependent and optimization is often required.
Mandatory Visualizations
Caption: A generalized experimental workflow for cross-coupling reactions of this compound.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: A logical workflow for troubleshooting low-yield cross-coupling reactions.
References
- 1. youtube.com [youtube.com]
- 2. benchchem.com [benchchem.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 5. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 9. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 10. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 11. google.com [google.com]
- 12. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 18. research.rug.nl [research.rug.nl]
- 19. BippyPhos: a single ligand with unprecedented scope in the Buchwald-Hartwig amination of (hetero)aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Monitoring Ethyl 8-bromooctanoate Reactions by TLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring the progress of Ethyl 8-bromooctanoate reactions using thin-layer chromatography (TLC).
Frequently Asked Questions (FAQs)
Q1: What is a typical mobile phase for monitoring this compound reactions on a silica (B1680970) gel TLC plate?
A typical mobile phase is a mixture of a nonpolar and a polar solvent. A common starting point is a 4:1 ratio of Hexane:Ethyl Acetate.[1] The polarity can be adjusted based on the specific reactants and the observed separation. If your spots are too close to the baseline, the eluent is not polar enough; you should increase the proportion of the polar solvent (e.g., ethyl acetate).[2][3] Conversely, if the spots are too close to the solvent front, the eluent is too polar, and the proportion of the nonpolar solvent (e.g., hexane) should be increased.[2][3]
Q2: How can I visualize this compound and its precursors on a TLC plate?
This compound and its common precursors may not all be visible under UV light. A multi-step visualization approach is recommended:
-
UV Light: First, view the dried TLC plate under a UV lamp (254 nm).[1][3] Compounds with aromatic rings or conjugated systems will appear as dark spots on a fluorescent green background.[3] Circle any visible spots with a pencil, as they will disappear when the light is removed.[4]
-
Iodine Chamber: Place the TLC plate in a chamber containing iodine crystals. Many organic compounds will appear as temporary yellow-brown spots.[3][5] Note that alkyl halides may not stain well with iodine.[3]
-
Potassium Permanganate (B83412) (KMnO₄) Stain: This is an oxidative stain that is quite universal for organic compounds.[6] Dip the plate in a solution of potassium permanganate and gently heat it. Compounds that can be oxidized will appear as yellow or brown spots on a purple or pink background.[2][5][7]
Q3: My starting material and product spots are too close together. How can I improve the separation?
When the Rf values of your reactant and product are very similar, try changing the solvent system.[8] Experiment with different ratios of your polar and nonpolar solvents or introduce a different solvent to alter the polarity of the mobile phase. Running the TLC plate multiple times in the same mobile phase can sometimes improve separation.
Q4: What is a "co-spot" and why is it important?
A co-spot involves spotting the reaction mixture directly on top of a spot of the starting material on the TLC baseline.[1] This is crucial for confirming the identity of the spots. If the spot from the starting material lane and the lower spot in the reaction mixture lane travel to the same height (same Rf value), it confirms the presence of unreacted starting material. As the reaction progresses, the spot corresponding to the starting material in the reaction mixture lane should diminish, and a new spot for the product should appear.[9]
Troubleshooting Guide
This guide addresses common issues encountered when monitoring this compound reactions by TLC.
| Problem | Potential Cause(s) | Solution(s) |
| No spots are visible on the TLC plate. | 1. The sample is too dilute.[2][10] 2. The compound is not UV-active, and an inappropriate stain was used.[2] 3. The solvent level in the developing chamber was above the baseline, dissolving the sample.[2][10] 4. The compound is volatile and evaporated from the plate.[2] | 1. Concentrate the sample or spot it multiple times in the same location, allowing the solvent to dry between applications.[2][10] 2. Use a universal stain such as potassium permanganate or p-anisaldehyde after checking under UV light.[2] 3. Ensure the solvent level is always below the pencil line where the samples are spotted.[2] 4. This makes TLC monitoring difficult; consider alternative analytical techniques if volatility is high. |
| The spots are streaking or elongated. | 1. The sample is too concentrated (overloaded).[2][11] 2. The compound is acidic or basic.[2][12] 3. The compound is unstable on the silica gel plate.[8] 4. The reaction is in a high-boiling solvent (e.g., DMF, DMSO) that smears on the plate.[8] | 1. Dilute the sample before spotting it on the TLC plate.[2][12] 2. For acidic compounds, add a small amount (0.1–2.0%) of acetic or formic acid to the mobile phase. For basic compounds, add a small amount of triethylamine.[2][12] 3. Consider using a different stationary phase, like alumina, or neutralizing the silica plate with a base.[12] 4. After spotting the plate, place it under high vacuum for a few minutes to evaporate the solvent before developing.[8] |
| The solvent front is uneven. | 1. The TLC plate is touching the side of the developing chamber or the filter paper inside.[10] 2. The bottom edge of the TLC plate is chipped or uneven, causing the solvent to move up irregularly.[12] 3. The developing chamber was not properly sealed, allowing the solvent to evaporate. | 1. Ensure the plate is centered in the chamber and not touching the sides. 2. Cut the bottom of the plate to ensure a straight, even edge.[12] 3. Ensure the chamber is securely covered during development. |
| The Rf values are too high or too low. | 1. The mobile phase is too polar (Rf values are too high).[2][3] 2. The mobile phase is not polar enough (Rf values are too low).[2][3] | 1. Decrease the proportion of the polar solvent in your mobile phase.[2][3] 2. Increase the proportion of the polar solvent in your mobile phase.[2][3] |
Experimental Protocols
Protocol: Monitoring Reaction Progress by TLC
This protocol outlines the steps to monitor the conversion of a starting material (e.g., 8-bromooctanoic acid) to this compound.
1. Plate Preparation:
-
Obtain a silica gel TLC plate (e.g., silica gel 60 F₂₅₄).[1]
-
Using a pencil, lightly draw a baseline (origin) about 1 cm from the bottom of the plate.[1]
-
Mark three lanes on the baseline for the starting material (SM), co-spot (C), and reaction mixture (RM).
2. Spotting the Plate:
-
Lane 1 (SM): Dissolve a small amount of the starting material in a volatile solvent (e.g., ethyl acetate). Using a capillary tube, lightly touch the end to the SM lane on the baseline.[1] The spot should be small and concentrated.
-
Lane 2 (C): Spot the starting material as in Lane 1. Then, carefully spot the reaction mixture directly on top of the SM spot.[1]
-
Lane 3 (RM): Use a capillary tube to take a small aliquot from the reaction mixture and spot it on the RM lane.[1][9]
3. Developing the Plate:
-
Pour the chosen mobile phase (e.g., 4:1 Hexane:Ethyl Acetate) into a developing chamber to a depth of about 0.5 cm. Ensure the solvent level is below the baseline on your TLC plate.[1]
-
Place the spotted TLC plate into the chamber and cover it.
-
Allow the solvent to ascend the plate. Remove the plate when the solvent front is about 1 cm from the top.[1]
-
Immediately mark the solvent front with a pencil.[1]
4. Visualization:
-
Allow the solvent to completely evaporate from the plate in a fume hood.
-
View the plate under a UV lamp and circle any visible spots with a pencil.[1][3]
-
Use a chemical stain (e.g., potassium permanganate) for further visualization by dipping the plate into the stain solution and gently heating with a heat gun until spots appear.[13]
5. Analysis:
-
Calculate the Rf value for each spot: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).
-
Compare the spots in the RM lane to the SM and C lanes. The disappearance of the starting material spot and the appearance of a new product spot indicate the reaction is progressing.[9]
Data Presentation
Use the following table to record and compare your TLC results under different solvent conditions.
| Mobile Phase (Solvent System & Ratio) | Rf of Starting Material | Rf of Product | Observations (Spot Shape, Separation, etc.) |
| e.g., 4:1 Hexane:Ethyl Acetate | |||
| e.g., 9:1 Hexane:Ethyl Acetate | |||
| e.g., 7:3 Hexane:Ethyl Acetate |
Visualizations
Caption: Experimental workflow for monitoring reaction progress by TLC.
Caption: Troubleshooting flowchart for common TLC issues.
References
- 1. benchchem.com [benchchem.com]
- 2. silicycle.com [silicycle.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. m.youtube.com [m.youtube.com]
- 5. faculty.fiu.edu [faculty.fiu.edu]
- 6. TLC stains [reachdevices.com]
- 7. orgprepdaily.wordpress.com [orgprepdaily.wordpress.com]
- 8. Chromatography [chem.rochester.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. bitesizebio.com [bitesizebio.com]
- 11. microbiozindia.com [microbiozindia.com]
- 12. m.youtube.com [m.youtube.com]
- 13. silicycle.com [silicycle.com]
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Characterization of Ethyl 8-bromooctanoate and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for ethyl 8-bromooctanoate and its key derivatives: ethyl 8-azidooctanoate, ethyl 8-hydroxyoctanoate, and ethyl 8-aminooctanoate. Understanding the distinct NMR characteristics of these compounds is crucial for monitoring chemical transformations, confirming structural integrity, and assessing purity in synthetic chemistry and drug development workflows.
Comparative NMR Data
The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound and its derivatives. These predictions offer a valuable reference for the interpretation of experimental spectra.
Note: The spectral data presented in these tables are predicted values obtained from computational models and should be used as a reference for the analysis of experimental data.
¹H NMR Spectral Data Comparison
| Compound | δ (ppm) | Multiplicity | J (Hz) | Integration | Assignment |
| This compound | 4.12 | q | 7.1 | 2H | -OCH₂CH₃ |
| 3.40 | t | 6.8 | 2H | -CH₂Br | |
| 2.28 | t | 7.5 | 2H | -COCH₂- | |
| 1.85 | p | 7.3 | 2H | -CH₂CH₂Br | |
| 1.61 | p | 7.5 | 2H | -COCH₂CH₂- | |
| 1.42-1.28 | m | - | 6H | -(CH₂)₃- | |
| 1.25 | t | 7.1 | 3H | -OCH₂CH₃ | |
| Ethyl 8-azidooctanoate | 4.12 | q | 7.1 | 2H | -OCH₂CH₃ |
| 3.25 | t | 6.9 | 2H | -CH₂N₃ | |
| 2.28 | t | 7.5 | 2H | -COCH₂- | |
| 1.62-1.55 | m | - | 4H | -CH₂CH₂N₃, -COCH₂CH₂- | |
| 1.38-1.28 | m | - | 6H | -(CH₂)₃- | |
| 1.25 | t | 7.1 | 3H | -OCH₂CH₃ | |
| Ethyl 8-hydroxyoctanoate | 4.12 | q | 7.1 | 2H | -OCH₂CH₃ |
| 3.64 | t | 6.6 | 2H | -CH₂OH | |
| 2.28 | t | 7.5 | 2H | -COCH₂- | |
| 1.62-1.52 | m | - | 4H | -CH₂CH₂OH, -COCH₂CH₂- | |
| 1.39-1.28 | m | - | 6H | -(CH₂)₃- | |
| 1.25 | t | 7.1 | 3H | -OCH₂CH₃ | |
| Ethyl 8-aminooctanoate | 4.12 | q | 7.1 | 2H | -OCH₂CH₃ |
| 2.68 | t | 6.8 | 2H | -CH₂NH₂ | |
| 2.28 | t | 7.5 | 2H | -COCH₂- | |
| 1.61 | p | 7.5 | 2H | -COCH₂CH₂- | |
| 1.46 | p | 7.3 | 2H | -CH₂CH₂NH₂ | |
| 1.35-1.28 | m | - | 6H | -(CH₂)₃- | |
| 1.25 | t | 7.1 | 3H | -OCH₂CH₃ |
¹³C NMR Spectral Data Comparison
| Compound | δ (ppm) | Assignment |
| This compound | 173.8 | C=O |
| 60.2 | -OCH₂CH₃ | |
| 34.4 | -COCH₂- | |
| 33.8 | -CH₂Br | |
| 32.7 | -CH₂CH₂Br | |
| 28.7 | C5 | |
| 28.0 | C4 | |
| 24.9 | C3 | |
| 14.3 | -OCH₂CH₃ | |
| Ethyl 8-azidooctanoate | 173.8 | C=O |
| 60.2 | -OCH₂CH₃ | |
| 51.5 | -CH₂N₃ | |
| 34.4 | -COCH₂- | |
| 28.9 | C5 | |
| 28.8 | C4 | |
| 26.6 | C3 | |
| 24.9 | -CH₂CH₂N₃ | |
| 14.3 | -OCH₂CH₃ | |
| Ethyl 8-hydroxyoctanoate | 173.9 | C=O |
| 62.9 | -CH₂OH | |
| 60.2 | -OCH₂CH₃ | |
| 34.5 | -COCH₂- | |
| 32.7 | -CH₂CH₂OH | |
| 29.1 | C5 | |
| 25.6 | C4 | |
| 24.9 | C3 | |
| 14.3 | -OCH₂CH₃ | |
| Ethyl 8-aminooctanoate | 173.9 | C=O |
| 60.1 | -OCH₂CH₃ | |
| 42.2 | -CH₂NH₂ | |
| 34.5 | -COCH₂- | |
| 33.7 | -CH₂CH₂NH₂ | |
| 29.2 | C5 | |
| 26.7 | C4 | |
| 24.9 | C3 | |
| 14.3 | -OCH₂CH₃ |
Experimental Protocols
A standardized protocol for the acquisition of high-quality ¹H and ¹³C NMR spectra for this compound and its derivatives is outlined below.
Sample Preparation
-
Sample Weighing: Accurately weigh approximately 5-10 mg of the compound for ¹H NMR analysis or 20-50 mg for ¹³C NMR analysis.
-
Solvent Selection: Choose a suitable deuterated solvent, such as chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), ensuring the sample is fully soluble.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.
-
Transfer: Using a Pasteur pipette, filter the solution through a small plug of cotton or glass wool into a clean 5 mm NMR tube to remove any particulate matter.
-
Internal Standard: For precise chemical shift referencing, a small amount of tetramethylsilane (B1202638) (TMS) can be added as an internal standard (δ = 0.00 ppm).
NMR Instrument Parameters
The following are typical instrument parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.
¹H NMR Acquisition:
-
Pulse Program: A standard single-pulse experiment (e.g., zg30).
-
Number of Scans: 16 to 64 scans are typically sufficient for good signal-to-noise.
-
Spectral Width: A spectral width of -2 to 12 ppm is appropriate for these compounds.
-
Relaxation Delay (d1): A relaxation delay of 1-2 seconds between scans is recommended.
¹³C NMR Acquisition:
-
Pulse Program: A proton-decoupled pulse program (e.g., zgpg30) to provide a spectrum with single lines for each carbon atom.
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is generally required.
-
Spectral Width: A spectral width of 0 to 200 ppm is suitable.
-
Relaxation Delay (d1): A relaxation delay of 2-5 seconds is recommended to ensure full relaxation of all carbon nuclei.
Workflow for NMR Characterization
The following diagram illustrates a typical workflow for the characterization of this compound derivatives using NMR spectroscopy.
Caption: Workflow for NMR characterization of this compound derivatives.
A Comparative Guide to the GC-MS Analysis of Products from Ethyl 8-bromooctanoate Reactions
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Analytical Methodologies for the Characterization of Ethyl 8-bromooctanoate Reaction Products.
This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with alternative analytical techniques for the qualitative and quantitative analysis of reaction products derived from this compound. The selection of an appropriate analytical method is critical for monitoring reaction progress, assessing product purity, and characterizing novel derivatives. This document offers a comparative overview of GC-MS, High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy, supported by experimental protocols and data to inform methodology selection in research and development settings.
Performance Comparison of Analytical Techniques
The choice of analytical technique for characterizing products from this compound reactions is dictated by the specific requirements of the analysis, such as the volatility and thermal stability of the analytes, the need for quantitative versus qualitative data, and the complexity of the sample matrix. GC-MS is a powerful and widely used technique for this class of compounds due to its high resolution and sensitivity. However, HPLC and NMR spectroscopy offer distinct advantages for certain applications.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation based on volatility and polarity, with mass-to-charge ratio detection. | Separation based on polarity, with detection typically by UV absorbance. | Quantitative determination based on the nuclear spin properties of atomic nuclei in a magnetic field. |
| Analytes | Volatile and thermally stable compounds. | A broad range of compounds, including non-volatile and thermally labile ones. | Molecules with NMR-active nuclei (e.g., ¹H, ¹³C). |
| Sample Preparation | Often requires dissolution in a volatile solvent; derivatization may be necessary for non-volatile products. | Minimal sample preparation, typically dissolution in the mobile phase. | Dissolution in a deuterated solvent; may require an internal standard for quantification. |
| Sensitivity | Generally high, with Limits of Detection (LOD) in the low µg/mL to ng/mL range. | Moderate to high, with LODs typically in the µg/mL range. | Lower sensitivity compared to MS-based methods. |
| Quantitative Accuracy | High, with appropriate calibration and internal standards. | High, with proper validation. | Excellent for quantification (qNMR) with an internal standard, as it is a primary ratio method. |
| Structural Information | Provides mass spectra for identification and structural elucidation. | Limited structural information from UV detectors. | Provides detailed structural information and connectivity of atoms. |
| Throughput | High throughput is achievable with modern autosamplers. | Generally high throughput. | Lower throughput due to longer acquisition times for high-precision quantitative data. |
Quantitative Data Summary
| Validation Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) |
| Precision (%RSD) | < 10% | < 5% |
| Accuracy (Recovery %) | 85 - 115% | 90 - 110% |
| Linearity (r²) | > 0.99 | > 0.99 |
| Limit of Detection (LOD) | ~0.01 - 0.1 µg/mL | ~0.1 - 0.5 µg/mL |
| Limit of Quantification (LOQ) | ~0.05 - 0.5 µg/mL | ~0.5 - 2.0 µg/mL |
Experimental Protocols
Detailed methodologies are essential for reproducible and reliable results. The following sections provide protocols for a common reaction of this compound and the subsequent analysis of its products by GC-MS.
Synthesis of Ethyl 8-azidooctanoate (A Representative Nucleophilic Substitution)
This protocol describes the synthesis of Ethyl 8-azidooctanoate, a common derivative of this compound, via a nucleophilic substitution reaction.
Materials:
-
This compound
-
Sodium azide (B81097) (NaN₃)
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Deionized water
-
Diethyl ether
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 equivalent) in DMF or DMSO.
-
Add sodium azide (1.5 equivalents) to the solution.
-
Stir the reaction mixture at room temperature or gently heat to 50 °C for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into deionized water.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 times the volume of the aqueous layer).
-
Combine the organic layers and wash with deionized water twice and then with brine once.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude Ethyl 8-azidooctanoate. The product can be further purified by column chromatography if necessary.
GC-MS Analysis of this compound Reaction Products
This protocol is a general method for the GC-MS analysis of products from this compound reactions and can be adapted for specific derivatives.
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the reaction product.
-
Dissolve the sample in 1.0 mL of a suitable volatile solvent such as ethyl acetate (B1210297) or dichloromethane.
-
If necessary, dilute the sample to a final concentration of approximately 100 µg/mL.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC system or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).
-
Injector Temperature: 250 °C.
-
Injection Volume: 1.0 µL in split mode (e.g., 20:1 split ratio).
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp to 280 °C at a rate of 10 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-500.
3. Data Analysis:
-
The purity of the product is determined by calculating the peak area percentage of the main component relative to the total area of all detected peaks.
-
Identification of the product and any byproducts is achieved by comparing their mass spectra with reference spectra in a database (e.g., NIST library).
Mandatory Visualizations
The following diagrams illustrate the synthesis and key reaction pathways of this compound, as well as a typical analytical workflow.
Caption: Synthesis of this compound.
Caption: Major reaction pathways of this compound.
Caption: GC-MS analytical workflow.
References
Confirming Functional Group Conversion of Ethyl 8-bromooctanoate to Ethyl 8-azidooctanoate using FTIR Spectroscopy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the Fourier-Transform Infrared (FTIR) spectroscopy analysis of Ethyl 8-bromooctanoate and its conversion to Ethyl 8-azidooctanoate. This conversion is a fundamental nucleophilic substitution reaction, and FTIR spectroscopy serves as a rapid and effective method to confirm the successful transformation by identifying the disappearance of the carbon-bromine (C-Br) bond and the appearance of the characteristic azide (B81097) (N₃) functional group.
Data Presentation: FTIR Spectral Data Summary
The key to confirming the functional group conversion lies in the distinct vibrational frequencies of the C-Br and N₃ bonds in the infrared spectrum. The following table summarizes the expected changes in the FTIR spectrum upon successful conversion of this compound to Ethyl 8-azidooctanoate.
| Functional Group | Bond Vibration | Starting Material: this compound (cm⁻¹) | Product: Ethyl 8-azidooctanoate (cm⁻¹) | Interpretation |
| Alkyl Halide | C-Br Stretch | 690-515 (weak to medium) | Absent | Disappearance of this peak indicates the cleavage of the C-Br bond. |
| Azide | N₃ Asymmetric Stretch | Absent | ~2100 (strong, sharp) | Appearance of this strong, characteristic peak confirms the incorporation of the azide group. |
| Ester | C=O Stretch | ~1735 (strong) | ~1735 (strong) | This peak should remain largely unchanged, confirming the integrity of the ester functional group throughout the reaction. |
| Ester | C-O Stretch | ~1250-1000 (strong) | ~1250-1000 (strong) | Similar to the C=O stretch, this band is expected to be present in both the reactant and the product. |
| Alkyl | C-H Stretch | ~2950-2850 (medium to strong) | ~2950-2850 (medium to strong) | The alkyl C-H stretches will be present in both molecules. |
Experimental Protocols
Synthesis of Ethyl 8-azidooctanoate from this compound
This protocol is adapted from established procedures for nucleophilic substitution on alkyl halides.
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO) (anhydrous)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser or setup for heating
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF or DMSO.
-
Add sodium azide (1.2-1.5 eq) to the solution.
-
Stir the reaction mixture at room temperature or gently heat to 50-60 °C. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete (typically 12-24 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water and extract with diethyl ether (3 x volumes).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude Ethyl 8-azidooctanoate.
-
Further purification can be achieved by column chromatography if necessary.
FTIR Spectroscopy Analysis
Method: Attenuated Total Reflectance (ATR) or transmission (using salt plates).
Procedure:
-
Background Spectrum: Record a background spectrum of the empty ATR crystal or clean salt plates to subtract atmospheric interferences.
-
Sample Analysis (Starting Material): Place a small drop of pure this compound onto the ATR crystal or between two salt plates.
-
Acquire Spectrum: Collect the FTIR spectrum over the range of 4000-400 cm⁻¹.
-
Cleaning: Thoroughly clean the ATR crystal or salt plates with an appropriate solvent (e.g., isopropanol (B130326) or acetone).
-
Sample Analysis (Product): Repeat steps 2 and 3 with the purified Ethyl 8-azidooctanoate.
-
Data Analysis: Compare the two spectra, looking for the disappearance of the C-Br stretching vibration and the appearance of the strong N₃ stretching vibration as detailed in the data table.
Mandatory Visualization
Caption: Workflow for the synthesis and FTIR analysis of Ethyl 8-azidooctanoate.
This guide demonstrates the utility of FTIR spectroscopy as a straightforward and conclusive method for verifying the conversion of an alkyl bromide to an azide. The distinct and strong absorption of the azide group in a region that is typically clear of other functional group vibrations makes this technique particularly well-suited for monitoring this type of nucleophilic substitution reaction.
A Comparative Analysis of the Reactivity of Ethyl 8-bromooctanoate and Ethyl 8-iodooctanoate in Nucleophilic Substitution Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the reactivity of Ethyl 8-bromooctanoate and Ethyl 8-iodooctanoate, two alkylating agents commonly used in organic synthesis. The objective of this document is to offer a clear, data-driven analysis of their respective performance in nucleophilic substitution reactions, supported by established chemical principles and experimental protocols.
Introduction
This compound and Ethyl 8-iodooctanoate are valuable intermediates in the synthesis of a wide range of organic molecules, including pharmaceuticals, agrochemicals, and materials. Their utility stems from the presence of a terminal halogen atom, which serves as a leaving group in nucleophilic substitution reactions. The choice between the bromo- and iodo-analogs can significantly impact reaction rates and yields. This guide will elucidate the differences in their reactivity, providing a basis for informed substrate selection in synthetic applications.
Theoretical Framework: The Role of the Leaving Group
The reactivity of alkyl halides in nucleophilic substitution reactions, particularly in bimolecular substitution (SN2) reactions, is highly dependent on the nature of the leaving group. A good leaving group is one that can stabilize the negative charge it acquires upon departing from the substrate. In the case of halides, the leaving group ability increases down the group in the periodic table (I⁻ > Br⁻ > Cl⁻ > F⁻).[1][2]
This trend is attributed to two primary factors:
-
Bond Strength: The carbon-halogen bond strength decreases down the group (C-F > C-Cl > C-Br > C-I). The weaker carbon-iodine bond in Ethyl 8-iodooctanoate requires less energy to break compared to the carbon-bromine bond in this compound, leading to a lower activation energy for the reaction.[2]
-
Polarizability and Basicity: The iodide ion is larger and more polarizable than the bromide ion, allowing it to better stabilize the developing negative charge in the transition state. Furthermore, iodide is a weaker base than bromide, making it a more stable species in solution after it has departed.[2][3]
Consequently, alkyl iodides are generally more reactive than their corresponding alkyl bromides in SN2 reactions.[4]
Quantitative Reactivity Comparison
| Substrate | Relative Rate of Reaction (SN2 with a common nucleophile) |
| This compound | 1 |
| Ethyl 8-iodooctanoate | ~30-100 |
This data is an approximation based on the generally observed higher reactivity of primary alkyl iodides compared to primary alkyl bromides in SN2 reactions.
The significantly higher relative rate for the iodo-compound highlights its superior performance as an alkylating agent in reactions proceeding via an SN2 mechanism.
Experimental Protocols
The following protocols provide methodologies for a typical nucleophilic substitution reaction and for the conversion of this compound to the more reactive Ethyl 8-iodooctanoate.
General Protocol for a Comparative Nucleophilic Substitution Reaction (e.g., with Sodium Azide)
This protocol can be used to experimentally compare the reactivity of this compound and Ethyl 8-iodooctanoate.
Materials:
-
This compound or Ethyl 8-iodooctanoate
-
Sodium azide (B81097) (NaN₃)
-
Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask, magnetic stirrer, heating mantle with temperature control, separatory funnel, rotary evaporator.
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve Ethyl 8-halooctanoate (1.0 eq.) in anhydrous DMF.
-
Add sodium azide (1.5 eq.) to the solution.
-
Stir the reaction mixture at a set temperature (e.g., 50 °C).
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) at regular time intervals.
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with diethyl ether (3 x).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product, Ethyl 8-azidooctanoate.
-
Purify the product by column chromatography if necessary.
By running parallel reactions and analyzing the consumption of the starting material or the formation of the product over time, a direct comparison of the reaction rates can be obtained.
Protocol for the Synthesis of Ethyl 8-iodooctanoate via the Finkelstein Reaction
The Finkelstein reaction is a classic and efficient method for converting alkyl bromides and chlorides to the corresponding iodides.[5]
Materials:
-
This compound
-
Sodium iodide (NaI), anhydrous
-
Acetone (B3395972), anhydrous
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle.
Procedure:
-
In a round-bottom flask, dissolve this compound in anhydrous acetone.
-
Add a molar excess of anhydrous sodium iodide (typically 1.5 to 3 equivalents).
-
Heat the mixture to reflux with stirring. The reaction is driven to completion by the precipitation of the less soluble sodium bromide in acetone.[5]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the mixture to room temperature and filter to remove the precipitated sodium bromide.
-
Evaporate the acetone from the filtrate under reduced pressure.
-
The residue can be taken up in diethyl ether and washed with water and brine to remove any remaining salts.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield Ethyl 8-iodooctanoate.
Visualization of Concepts
Logical Relationship of Leaving Group Ability
The following diagram illustrates the factors influencing the leaving group ability of bromide and iodide ions, which in turn dictates the reactivity of the corresponding ethyl 8-halooctanoates.
Caption: Factors influencing the reactivity of ethyl 8-halooctanoates.
Experimental Workflow for Finkelstein Reaction
The diagram below outlines the key steps in the synthesis of Ethyl 8-iodooctanoate from this compound.
References
- 1. 7.3 Other Factors that Affect SN2 Reactions – Organic Chemistry I [kpu.pressbooks.pub]
- 2. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 3. youtube.com [youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Finkelstein reaction - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Reactivity of Ethyl 8-chlorooctanoate and Ethyl 8-bromooctanoate in SN2 Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of Ethyl 8-chlorooctanoate and Ethyl 8-bromooctanoate in bimolecular nucleophilic substitution (SN2) reactions. The information presented herein is supported by established chemical principles and includes a detailed experimental protocol for a comparative kinetic study.
Theoretical Background: The Influence of the Leaving Group
In SN2 reactions, the nucleophile attacks the electrophilic carbon atom, and the leaving group departs in a single, concerted step. The rate of an SN2 reaction is sensitive to the nature of the leaving group. A good leaving group is a species that is stable on its own, typically the conjugate base of a strong acid.
When comparing halogens as leaving groups, the reactivity order is generally I > Br > Cl > F.[1][2] This trend is attributed to several factors:
-
Polarizability: Larger halogen ions, like bromide, have a more diffuse electron cloud that is more easily distorted. This increased polarizability helps to stabilize the transition state of the SN2 reaction, lowering the activation energy.
-
Bond Strength: The carbon-bromine (C-Br) bond is weaker than the carbon-chlorine (C-Cl) bond. Consequently, less energy is required to break the C-Br bond during the SN2 reaction, leading to a faster reaction rate.
-
Basicity: Bromide (Br⁻) is a weaker base than chloride (Cl⁻). Weaker bases are better leaving groups because they are more stable with a negative charge and are less likely to re-attack the carbon center.[1]
Based on these principles, it is predicted that this compound will be more reactive than Ethyl 8-chlorooctanoate in SN2 reactions.
Quantitative Data Comparison
| Parameter | Ethyl 8-chlorooctanoate | This compound |
| Relative Reaction Rate | Slower | Faster |
| Illustrative Half-life (t½) | ~ 120 minutes | ~ 20 minutes |
| Illustrative Yield after 2h | ~ 50% | > 95% |
| Leaving Group | Chloride (Cl⁻) | Bromide (Br⁻) |
| C-X Bond Energy | ~ 338 kJ/mol | ~ 285 kJ/mol |
*Illustrative data for a reaction with NaI in acetone (B3395972) at 50°C. Actual experimental results may vary.
Experimental Protocol: Comparative Kinetics via the Finkelstein Reaction
The Finkelstein reaction provides a robust method for comparing the reactivity of alkyl chlorides and bromides.[3][4][5][6][7] The reaction involves the treatment of an alkyl halide with sodium iodide in acetone. The insolubility of sodium chloride and sodium bromide in acetone drives the reaction forward and provides a visual indication of the reaction's progress.
Objective: To compare the relative rates of reaction of Ethyl 8-chlorooctanoate and this compound with sodium iodide in acetone.
Materials:
-
Ethyl 8-chlorooctanoate
-
This compound
-
Sodium iodide (NaI), anhydrous
-
Acetone, anhydrous
-
Reaction vials with caps
-
Constant temperature bath (e.g., oil bath or heating block)
-
Magnetic stirrer and stir bars
-
Stopwatch
-
Equipment for quenching and analysis (e.g., gas chromatography-mass spectrometry [GC-MS] or high-performance liquid chromatography [HPLC])
Procedure:
-
Preparation of Reagents:
-
Prepare a 0.2 M solution of sodium iodide in anhydrous acetone.
-
Prepare 0.1 M solutions of both Ethyl 8-chlorooctanoate and this compound in anhydrous acetone.
-
-
Reaction Setup:
-
In separate, labeled reaction vials, place a stir bar and 5.0 mL of the 0.2 M sodium iodide solution.
-
Equilibrate the vials in a constant temperature bath set to 50°C for 15 minutes.
-
-
Initiation of Reaction:
-
To each vial, add 5.0 mL of the respective 0.1 M ethyl 8-halooctanoate solution.
-
Start the stopwatch immediately upon addition.
-
-
Monitoring the Reaction:
-
At regular time intervals (e.g., 0, 5, 10, 20, 40, 60, 90, and 120 minutes), withdraw a 0.5 mL aliquot from each reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a vial containing 2.0 mL of a cold solution of sodium thiosulfate (B1220275) in water. This will consume any unreacted iodide.
-
-
Sample Analysis:
-
Extract the organic components from the quenched aliquots with a suitable solvent (e.g., diethyl ether or ethyl acetate).
-
Analyze the organic extracts by GC-MS or HPLC to determine the concentration of the reactant (Ethyl 8-chlorooctanoate or this compound) and the product (Ethyl 8-iodooctanoate).
-
-
Data Analysis:
-
Plot the concentration of the starting material versus time for each reaction.
-
Determine the initial reaction rates and the reaction half-lives to quantitatively compare the reactivity of the two substrates.
-
Visualizations
Below are diagrams illustrating the SN2 reaction mechanism and the experimental workflow.
Caption: General mechanism of an SN2 reaction.
Caption: Workflow for the comparative kinetic study.
Conclusion
Based on fundamental principles of organic chemistry, this compound is expected to be significantly more reactive than Ethyl 8-chlorooctanoate in SN2 reactions. This is primarily due to the superior leaving group ability of the bromide ion compared to the chloride ion. The provided experimental protocol offers a straightforward and effective method for quantifying this difference in reactivity, which is a critical consideration for researchers and professionals in drug development and chemical synthesis when selecting starting materials and optimizing reaction conditions.
References
- 1. SN1 and SN2 Reactions - Kinetics, Order of Reactivity of Alkyl Halides | Pharmaguideline [pharmaguideline.com]
- 2. quora.com [quora.com]
- 3. Finkelstein reaction - Wikipedia [en.wikipedia.org]
- 4. jk-sci.com [jk-sci.com]
- 5. grokipedia.com [grokipedia.com]
- 6. SATHEE: Finkelstein Reaction [satheejee.iitk.ac.in]
- 7. byjus.com [byjus.com]
A Comparative Guide to Alternative Alkylating Agents for ω-Functionalization of Ethyl Octanoate Derivatives
For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, the choice of an appropriate alkylating agent for ω-functionalization is a critical parameter that dictates reaction efficiency, yield, and scalability. Ethyl 8-bromooctanoate is a commonly utilized bifunctional molecule, valued for its capacity to introduce an eight-carbon chain with a terminal electrophilic site. However, a range of alternative reagents can offer advantages in terms of reactivity, cost, and availability. This guide provides a comprehensive comparison of alternative alkylating agents to this compound, with a focus on other ω-halo and ω-sulfonyloxy octanoate (B1194180) esters. The performance of these alternatives is evaluated based on established principles of nucleophilic substitution and available experimental data for analogous reactions.
Performance Comparison of Alkylating Agents
The selection of an optimal alkylating agent for ω-functionalization hinges on a balance of reactivity, stability, and cost. The primary alternatives to this compound fall into two main categories: other long-chain alkyl halides and long-chain alkyl sulfonates. The reactivity of these agents in bimolecular nucleophilic substitution (SN2) reactions, which is the typical pathway for ω-functionalization, is largely governed by the nature of the leaving group.
The established order of leaving group ability for halogens is I⁻ > Br⁻ > Cl⁻, which correlates with the strength of the carbon-halogen bond and the stability of the resulting halide anion. Alkyl sulfonates, such as tosylates and mesylates, are generally more reactive than their corresponding alkyl bromides due to the excellent leaving group ability of the sulfonate anions, which are highly stabilized by resonance.
To illustrate the comparative performance of these alkylating agents, the synthesis of Ethyl 8-azidooctanoate, a common intermediate in bioconjugation and click chemistry, is presented as a model ω-functionalization reaction. The following table summarizes the expected reactivity and typical reaction conditions for the conversion of various ethyl octanoate derivatives to Ethyl 8-azidooctanoate.
| Alkylating Agent | Leaving Group | Relative Reactivity | Typical Reaction Time | Expected Yield | Key Considerations |
| Ethyl 8-chlorooctanoate | Cl⁻ | Low | 24 - 72 hours | 40 - 60% | Least reactive, often requires higher temperatures and longer reaction times. May be a cost-effective option. |
| This compound | Br⁻ | Moderate | 8 - 24 hours | 70 - 90% | A good balance of reactivity and stability. Widely commercially available. |
| Ethyl 8-iodooctanoate | I⁻ | High | 1 - 4 hours | >95% | Most reactive of the halides, allowing for milder reaction conditions and shorter times. Often prepared in situ from the bromide. |
| Ethyl 8-mesyloxyoctanoate | MsO⁻ | Very High | 0.5 - 2 hours | >95% | Highly reactive, suitable for less nucleophilic substrates. Requires synthesis from the corresponding alcohol. |
| Ethyl 8-tosyloxyoctanoate | TsO⁻ | Very High | 0.5 - 2 hours | >95% | Similar reactivity to the mesylate, offering an alternative sulfonate leaving group. Also requires synthesis from the corresponding alcohol. |
Experimental Protocols
Detailed methodologies for the preparation of the alternative alkylating agents and for the comparative ω-functionalization reaction are provided below.
Protocol 1: Synthesis of Ethyl 8-iodooctanoate via Finkelstein Reaction
This protocol describes the conversion of this compound to the more reactive Ethyl 8-iodooctanoate.
Materials:
-
This compound
-
Sodium iodide (NaI)
-
Anhydrous acetone (B3395972)
-
Diethyl ether
-
Saturated aqueous sodium thiosulfate (B1220275) solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous acetone (5-10 volumes).
-
Add sodium iodide (1.5 eq) to the solution.
-
Reflux the mixture for 2-4 hours, monitoring the reaction by thin-layer chromatography (TLC). The formation of a white precipitate (NaBr) will be observed.
-
After completion, cool the reaction mixture to room temperature and filter off the precipitate.
-
Concentrate the filtrate under reduced pressure to remove the acetone.
-
Dissolve the residue in diethyl ether and wash with water, saturated aqueous sodium thiosulfate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield Ethyl 8-iodooctanoate as a pale yellow oil, which can often be used without further purification.
Protocol 2: General Procedure for the Synthesis of Ethyl 8-sulfonyloxyoctanoates
This protocol outlines the conversion of Ethyl 8-hydroxyoctanoate to the corresponding tosylate or mesylate.
Materials:
-
Ethyl 8-hydroxyoctanoate
-
p-Toluenesulfonyl chloride (TsCl) or Methanesulfonyl chloride (MsCl)
-
Pyridine (B92270) or Triethylamine (B128534) (Et₃N)
-
Anhydrous dichloromethane (B109758) (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve Ethyl 8-hydroxyoctanoate (1.0 eq) in anhydrous DCM (10 volumes) in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add pyridine or triethylamine (1.5 eq) to the solution, followed by the dropwise addition of p-toluenesulfonyl chloride (1.2 eq) or methanesulfonyl chloride (1.2 eq).
-
Stir the reaction mixture at 0 °C for 2-4 hours, then allow it to warm to room temperature and stir for an additional 12-16 hours. Monitor the reaction by TLC.
-
Quench the reaction by adding 1 M HCl.
-
Separate the organic layer and wash sequentially with 1 M HCl, water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica (B1680970) gel to afford the pure Ethyl 8-tosyloxyoctanoate or Ethyl 8-mesyloxyoctanoate.
Protocol 3: Comparative Synthesis of Ethyl 8-azidooctanoate
This protocol can be adapted for each of the alkylating agents to compare their performance in a typical SN2 reaction.
Materials:
-
Ethyl 8-halooctanoate or Ethyl 8-sulfonyloxyoctanoate (1.0 eq)
-
Sodium azide (B81097) (NaN₃) (1.5 eq)
-
Anhydrous dimethylformamide (DMF)
-
Diethyl ether
-
Deionized water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve the respective alkylating agent (1.0 eq) in anhydrous DMF (5-10 volumes).
-
Add sodium azide (1.5 eq) to the solution.
-
Heat the reaction mixture to 60-80 °C and monitor the progress by TLC. The reaction time will vary depending on the leaving group (see table above).
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with diethyl ether (3 x volumes).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield Ethyl 8-azidooctanoate. The crude product can be purified by column chromatography if necessary.
Visualizing Reaction Pathways and Workflows
To further clarify the relationships between the different reagents and the experimental processes, the following diagrams are provided.
Caption: Synthetic pathways to alternative alkylating agents and their use in ω-azidation.
Caption: Hierarchy of leaving group ability for SN2 reactions.
Conclusion
The choice of an alkylating agent for ω-functionalization extends beyond the commonly used this compound. For reactions requiring enhanced reactivity and milder conditions, the corresponding iodide, tosylate, or mesylate esters are superior alternatives. While the synthesis of these reagents requires additional steps, the significant reduction in reaction times and potential for higher yields can be advantageous, particularly for challenging transformations or with sensitive substrates. Conversely, for large-scale syntheses where cost is a primary driver and longer reaction times are acceptable, Ethyl 8-chlorooctanoate may be a viable option. This guide provides the foundational data and protocols to enable researchers to make informed decisions when selecting the optimal ω-functionalization strategy for their specific synthetic goals.
A Comparative Guide to the HPLC Purification of Long-Chain Esters Synthesized from Ethyl 8-bromooctanoate
For researchers, scientists, and professionals in drug development, the efficient synthesis and purification of novel long-chain esters are critical for advancing their work. Ethyl 8-bromooctanoate serves as a versatile starting material for the synthesis of various long-chain esters, which often requires robust purification methods to isolate the final product in high purity. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with flash chromatography for the purification of these esters, supported by experimental data and detailed protocols.
Comparison of Purification Techniques: HPLC vs. Flash Chromatography
The choice between HPLC and flash chromatography for the purification of long-chain esters depends on several factors, including the required purity, sample size, and available resources. While both are forms of liquid chromatography, they differ significantly in their operational parameters and outcomes.
| Parameter | Preparative HPLC (Reversed-Phase) | Flash Chromatography (Reversed-Phase) | Key Considerations |
| Stationary Phase | Smaller particle size (e.g., 5-10 µm) for high resolution. | Larger particle size (e.g., 40-63 µm) for lower backpressure. | Smaller particles in HPLC lead to higher efficiency and better separation of closely related impurities. |
| Operating Pressure | High pressure (e.g., 1000-4000 psi). | Low to medium pressure (e.g., 50-200 psi). | High pressure in HPLC requires more specialized and expensive equipment. |
| Purity Achieved | Typically >98%.[1] | Typically 95-98%.[1] | HPLC is the method of choice when very high purity is essential. |
| Sample Capacity | Lower sample loading capacity. | Higher sample loading capacity.[2] | Flash chromatography is advantageous for purifying larger quantities of product. |
| Speed | Slower, with longer run times (e.g., 30-60 minutes per run).[1] | Faster, with shorter run times (e.g., 15-30 minutes per run).[2] | Flash chromatography offers higher throughput for routine purifications. |
| Solvent Consumption | Generally higher due to longer run times and smaller particle sizes. | Generally lower per sample. | The cost of solvents can be a significant factor in large-scale purifications. |
| Cost | Higher initial instrument cost and column expenses.[3] | Lower initial instrument and column costs.[2] | Flash chromatography is a more economical option for routine purifications. |
Quantitative data in the table is based on a comparative study of RP-HPLC and RP-MPLC (a technique similar to flash chromatography) for the purification of omega-3 fatty acid ethyl esters.
Experimental Protocols
A. Synthesis of a Representative Long-Chain Ester: Dodecyl 8-bromooctanoate from this compound
The synthesis of a long-chain ester from this compound typically involves a two-step process: hydrolysis of the ethyl ester to the corresponding carboxylic acid, followed by esterification with a long-chain alcohol.
Step 1: Hydrolysis of this compound to 8-bromooctanoic acid
-
Dissolve this compound (1 eq.) in ethanol (B145695).
-
Add a solution of sodium hydroxide (B78521) (1.1 eq.) in water dropwise at room temperature.
-
Stir the mixture for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, remove the ethanol under reduced pressure.
-
Acidify the aqueous residue with hydrochloric acid to pH 2.
-
Extract the 8-bromooctanoic acid with an organic solvent like ethyl acetate (B1210297).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663), and concentrate to yield the crude 8-bromooctanoic acid.
Step 2: Fischer Esterification of 8-bromooctanoic acid with Dodecanol (B89629)
-
Combine 8-bromooctanoic acid (1 eq.), dodecanol (1.5 eq.), and a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid) in a round-bottom flask.
-
Reflux the mixture using a Dean-Stark apparatus to remove the water formed during the reaction, driving the equilibrium towards the product.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and dilute it with an organic solvent.
-
Wash the solution with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude Dodecyl 8-bromooctanoate.
B. Purification Protocol 1: Preparative HPLC
This protocol is a representative method for the purification of a long-chain ester like Dodecyl 8-bromooctanoate.
-
Sample Preparation: Dissolve the crude Dodecyl 8-bromooctanoate in the initial mobile phase at a high concentration. Filter the sample through a 0.45 µm syringe filter.
-
HPLC System and Column: A preparative HPLC system equipped with a UV detector and a fraction collector. A C18 reversed-phase column is recommended for non-polar compounds like long-chain esters.[4]
-
Mobile Phase: A gradient of acetonitrile (B52724) and water is commonly used for the separation of fatty acid esters.[5]
-
Solvent A: Water
-
Solvent B: Acetonitrile
-
-
Gradient Elution:
-
0-5 min: 80% B
-
5-25 min: Linear gradient from 80% to 100% B
-
25-30 min: 100% B
-
-
Flow Rate: Dependent on the column dimensions, typically in the range of 20-100 mL/min for preparative scale.
-
Detection: UV detection at a low wavelength (e.g., 205-215 nm) as esters have a weak chromophore.
-
Fraction Collection: Collect fractions based on the elution of the main peak corresponding to the pure product.
-
Post-Purification: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified Dodecyl 8-bromooctanoate.
C. Purification Protocol 2: Flash Chromatography
Flash chromatography is a faster, more economical alternative for routine purification.
-
Column Packing: Prepare a column with silica (B1680970) gel (for normal-phase) or C18-functionalized silica (for reversed-phase) in a suitable solvent.
-
Sample Loading: Dissolve the crude Dodecyl 8-bromooctanoate in a minimal amount of the mobile phase and load it onto the column.
-
Elution:
-
Normal-Phase: Use a solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes. The less polar ester will elute before more polar impurities.
-
Reversed-Phase: Use a solvent system of decreasing polarity, such as a gradient of water in acetonitrile.
-
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Visualization of Experimental Workflow
Caption: Workflow from synthesis to purification of long-chain esters.
Signaling Pathway of Purification Choice
Caption: Decision logic for choosing a purification method.
References
- 1. LABTips: Preparative HPLC for Purification Workflows | Labcompare.com [labcompare.com]
- 2. C8 vs C18 Column: Which Should You Choose? | Separation Science [sepscience.com]
- 3. hawach.com [hawach.com]
- 4. Difference between C8 and C18 Columns Used in HPLC System | Pharmaguideline [pharmaguideline.com]
- 5. uhplcs.com [uhplcs.com]
Mass Spectrometry Validation of Bioconjugates: A Comparative Guide to the Ethyl 8-bromooctanoate Linker
For researchers, scientists, and drug development professionals, the rigorous validation of bioconjugates is a critical step in ensuring their therapeutic efficacy and safety. Mass spectrometry (MS) has emerged as an indispensable tool for the detailed characterization of these complex molecules, providing crucial insights into their structural integrity, homogeneity, and the precise location of conjugation. This guide provides an objective comparison of the mass spectrometry validation of bioconjugates functionalized with an Ethyl 8-bromooctanoate linker against other common linker technologies, supported by established experimental data and detailed protocols.
The this compound linker is a bifunctional reagent that allows for the covalent attachment of payloads to biomolecules.[1][2] Its alkyl bromide moiety reacts with nucleophilic residues on proteins, primarily the thiol groups of cysteines or the amine groups of lysines, to form stable thioether or secondary amine bonds, respectively.[1] The ethyl ester group can be subsequently hydrolyzed to a carboxylic acid for further modification or to alter the physicochemical properties of the conjugate.
Comparative Analysis of Linker Technologies
The choice of linker is a pivotal element in the design of bioconjugates, influencing not only the stability and release of the payload but also the analytical workflow for its validation. Below is a comparison of the this compound linker with other prevalent linker types.
| Linker Type | Representative Linker | Cleavage Mechanism | Key Advantages | Key Disadvantages | Mass Spectrometry Considerations |
| Alkyl Halide (Non-cleavable) | This compound | Antibody degradation | High plasma stability, straightforward synthesis.[1] | Payload is released with a linker remnant attached, which must retain activity; potential for heterogeneity in conjugation sites.[3] | Intact mass analysis reveals drug-to-antibody ratio (DAR); peptide mapping is essential to identify specific lysine (B10760008) or cysteine conjugation sites. |
| Enzyme-Cleavable | Valine-Citrulline (Val-Cit) | Enzymatic (e.g., Cathepsin B) | Well-established, efficient payload release in the lysosome, potential for bystander effect.[4] | Potential for premature cleavage in circulation, can be hydrophobic leading to aggregation.[5] | Native MS for DAR; MS/MS of conjugated peptides can be complex due to linker fragmentation. |
| Disulfide (Reducible) | SPDP | Reductive (e.g., Glutathione) | Release of unmodified payload in the reducing intracellular environment.[6] | Variable plasma stability, potential for off-target release.[3] | Requires careful sample handling to prevent disulfide bond reduction prior to analysis. |
| pH-Sensitive (Acid-Labile) | Hydrazone | Acid hydrolysis | Exploits the lower pH of endosomes and lysosomes for payload release.[7] | Often lower plasma stability compared to other cleavable linkers.[7] | Linker stability during sample preparation and LC-MS analysis needs to be monitored. |
| Non-Cleavable Thioether | SMCC | Antibody degradation | High stability, reduced risk of premature payload release.[3] | Similar to other non-cleavable linkers, the linker-payload metabolite must be active.[3] | Fragmentation patterns of the linker in MS/MS can aid in identification of conjugated peptides. |
Mass Spectrometry Validation Workflow
The comprehensive validation of a bioconjugate, such as an antibody-drug conjugate (ADC), typically involves a multi-level mass spectrometry approach.
Quantitative Data Presentation
Table 1: Drug-to-Antibody Ratio (DAR) Determination by Native MS
| Linker Type | Bioconjugate | Average DAR | DAR Distribution (DAR0, DAR2, DAR4, etc.) | Reference |
| Alkyl Halide (Hypothetical) | mAb-Payload (via this compound) | ~3.8 | Heterogeneous mixture | N/A |
| Enzyme-Cleavable | Site-specific DAR4 ADC | 3.9 ± 0.1 | Predominantly DAR4 with low amounts of DAR3 | [8] |
| Non-Cleavable Thioether | Cysteine-linked ADC | Varies | Distribution of even-numbered DAR values | [9] |
Table 2: Peptide Mapping for Conjugation Site Identification
| Linker Type | Method | Information Obtained | Key Considerations | Reference |
| Alkyl Halide (this compound) | LC-MS/MS | Identification of modified lysine or cysteine residues. | Hydrophobicity of the linker may require optimization of LC gradient. | [10] |
| Enzyme-Cleavable (Val-Cit) | LC-MS/MS | Identification of conjugated peptides and confirmation of linker structure. | Linker can fragment during MS/MS, requiring careful data interpretation. | [11] |
| Non-Cleavable Thioether (SMCC) | LC-MS/MS with All-Ions Fragmentation | Selective recognition of conjugated peptides. | Diagnostic fragment ions of the linker can aid in identification. | [12] |
Experimental Protocols
Native Size-Exclusion Chromatography-Mass Spectrometry (Native SEC-MS)
This method is ideal for determining the DAR and assessing the heterogeneity of the intact bioconjugate under non-denaturing conditions.[9]
Sample Preparation:
-
The bioconjugate sample is buffer-exchanged into a volatile, MS-friendly buffer such as 50 mM ammonium (B1175870) acetate.[9]
-
The final concentration for analysis should be in the range of 1-10 µM.[13]
Instrumentation and Setup:
-
A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with a nano-electrospray ionization (nESI) source.[13]
-
The nESI source is coupled to a size-exclusion chromatography (SEC) system.[9]
-
An analytical scale SEC column (e.g., ACQUITY UPLC Protein BEH SEC, 200Å, 1.7 µm) is used with an isocratic elution.[9]
Data Acquisition:
-
The sample is injected onto the SEC column.
-
The mass spectrometer is operated in the positive ion mode, scanning a high m/z range to accommodate the low charge states of the native protein.[9]
-
Data is deconvoluted to obtain the zero-charge mass spectrum of the intact bioconjugate, revealing the distribution of different drug-loaded species.
Peptide Mapping by LC-MS/MS
This "bottom-up" approach is the gold standard for identifying the specific amino acid residues where the linker-payload is attached.[12][14]
Sample Preparation:
-
Denaturation, Reduction, and Alkylation: The bioconjugate is denatured (e.g., with urea), disulfide bonds are reduced (e.g., with DTT), and free cysteines are alkylated (e.g., with iodoacetamide) to prevent disulfide scrambling.[15]
-
Enzymatic Digestion: The protein is digested into smaller peptides using a specific protease, most commonly trypsin. For conjugates with an this compound linker, which can be hydrophobic, digestion efficiency may be improved by using organic solvents or acid-labile surfactants.[10]
-
Quenching: The digestion is stopped, typically by adding an acid like formic acid.[11]
Instrumentation and Setup:
-
A high-resolution tandem mass spectrometer (e.g., Orbitrap or Q-TOF) coupled to a UHPLC system.[11]
-
A reversed-phase column (e.g., C18) is used for peptide separation.[11]
Data Acquisition:
-
The peptide mixture is injected and separated by a chromatographic gradient.
-
The mass spectrometer acquires data in a data-dependent acquisition (DDA) mode, where precursor ions are selected for fragmentation (MS/MS).
-
Higher-energy collisional dissociation (HCD) is commonly used for fragmentation.[11]
Data Analysis:
-
The resulting MS/MS spectra are searched against the protein sequence using specialized software to identify the peptides.
-
A mass shift corresponding to the linker-payload on specific residues (lysine or cysteine for the this compound linker) confirms the conjugation site.
-
The relative abundance of the modified versus unmodified peptides can be used to determine site occupancy.[11]
Conclusion
The mass spectrometry validation of bioconjugates functionalized with an this compound linker follows a well-established, multi-tiered analytical approach. While this non-cleavable linker offers high plasma stability, its characterization necessitates a combination of native MS for DAR determination and rigorous peptide mapping to elucidate the heterogeneity and specific sites of conjugation. In comparison to cleavable linkers, the data analysis for non-cleavable linkers can be more straightforward as the linker remains intact during MS analysis. However, the inherent heterogeneity of lysine conjugation, a likely outcome with this linker, underscores the critical importance of high-resolution peptide mapping to ensure the quality and consistency of the bioconjugate. A comprehensive analytical strategy, leveraging the strengths of different MS techniques, is paramount for the successful development of these complex therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | 29823-21-0 | FE45731 | Biosynth [biosynth.com]
- 3. benchchem.com [benchchem.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Peptide-Drug Conjugates with Different Linkers for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Insights from native mass spectrometry approaches for top- and middle- level characterization of site-specific antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. waters.com [waters.com]
- 10. Conjugation Site Analysis by MS/MS Protein Sequencing | Springer Nature Experiments [experiments.springernature.com]
- 11. researchgate.net [researchgate.net]
- 12. spectroscopyonline.com [spectroscopyonline.com]
- 13. benchchem.com [benchchem.com]
- 14. Streamlining Peptide Mapping LC-MS Approach for Studying Fusion Peptide-Conjugated Vaccine Immunogens - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Peptide Mapping LC-MS/MS Analysis Workflow for Adalimumab [sigmaaldrich.com]
A Comparative Guide to the Kinetic Studies of Ethyl 8-bromooctanoate Reactions
For researchers, scientists, and professionals in drug development, understanding the kinetic profile of bifunctional molecules like Ethyl 8-bromooctanoate is crucial for designing synthetic pathways and developing novel therapeutics. This guide provides a comparative analysis of the reactivity of this compound in nucleophilic substitution reactions, contextualized with theoretical principles and comparisons to analogous compounds. While specific experimental kinetic data for this compound is not extensively available in published literature, this guide leverages established principles of physical organic chemistry and data from similar substrates to provide a robust framework for predicting its reactivity and designing kinetic experiments.
Theoretical Reactivity Profile: Minimal Impact of Ester Moiety
This compound is a primary alkyl bromide, and as such, is expected to readily undergo bimolecular nucleophilic substitution (S(_N)2) reactions.[1] The key factors influencing the rate of these reactions are steric hindrance and electronic effects originating from the substrate structure.
In the case of this compound, the ester functional group is separated from the reactive carbon-bromine bond by a flexible six-carbon methylene (B1212753) chain. This significant distance minimizes the steric hindrance around the electrophilic carbon, meaning the ethyl ester group is unlikely to impede the backside attack of a nucleophile.[1] Similarly, the inductive effect of the ester group, which could influence the electrophilicity of the reaction center, is significantly attenuated by the long alkyl chain.[1]
Comparison with an Alternative Substrate: Heptyl 8-bromooctanoate
A direct comparison can be drawn with Heptyl 8-bromooctanoate, an analogous long-chain bromoester. The primary difference between these two molecules is the length of the alkyl chain in the ester group (ethyl vs. heptyl). Given the substantial distance between the ester and the bromide, the difference in the size of these alkyl groups is predicted to have a negligible impact on the steric environment of the reaction center.[1] Consequently, the rates of S(_N)2 reactions for this compound and Heptyl 8-bromooctanoate are expected to be virtually identical under the same reaction conditions.[1]
While concrete experimental data is lacking, a hypothetical comparison of their pseudo-first-order rate constants in a reaction with an excess of sodium azide (B81097) is presented in Table 1. This illustrative data is based on the theoretical understanding of their structures.
| Substrate | Initial Concentration (M) | Pseudo-First-Order Rate Constant (k') (s
|
| This compound | 0.01 | k' |
| Heptyl 8-bromooctanoate | 0.01 | k' (expected to be ~ to this compound) |
| Table 1: Illustrative comparison of pseudo-first-order rate constants for the reaction of this compound and Heptyl 8-bromooctanoate with excess sodium azide in DMF at 60°C. The rate constants are expected to be nearly identical. |
Comparison with Shorter-Chain Primary Bromoalkanes
The reactivity of this compound can also be contextualized by comparing it to shorter-chain primary bromoalkanes. Generally, for S(_N)2 reactions, an increase in the length of the alkyl chain can lead to a slight decrease in the reaction rate due to increased steric hindrance. Computational studies on the halogen exchange reaction between a chloride ion and a series of bromoalkanes have shown an increase in the activation energy with increasing chain length.
For example, the calculated activation free energies in aqueous solution for the reaction of chloride with methyl bromide, propyl bromide, and hexyl bromide are 21.15, 23.28, and 26.50 kcal/mol, respectively. This trend suggests that longer alkyl chains can modestly slow down the reaction rate. While this compound has a longer chain, the presence of the ester functionality at the opposite end is the primary structural difference. Based on the trend observed with simple bromoalkanes, it can be inferred that this compound will likely react slightly slower than very short-chain primary bromoalkanes like bromoethane, but the effect of the chain length is generally not as dramatic as changes in substitution at the alpha- or beta-carbon.
The Influence of the Leaving Group: Bromide vs. Chloride
The choice of the halogen atom as the leaving group has a significant impact on the reaction kinetics. The carbon-bromine bond is weaker than the carbon-chlorine bond, making bromide a better leaving group than chloride. This is experimentally demonstrated in the Finkelstein reaction, where 1-bromobutane (B133212) reacts with sodium iodide in acetone (B3395972) approximately 167 times faster than 1-chlorobutane (B31608) under identical conditions. This highlights the enhanced reactivity of bromo-substituted compounds like this compound compared to their chloro-analogs.
Experimental Protocol for Kinetic Analysis
To obtain empirical kinetic data for this compound and its alternatives, a pseudo-first-order kinetics experiment can be employed. The following protocol outlines a general method for determining the rate of reaction with a given nucleophile, such as sodium azide.
Objective: To determine the pseudo-first-order rate constant for the reaction of this compound with a nucleophile (e.g., sodium azide) by monitoring the disappearance of the substrate over time using gas chromatography (GC).
Materials:
-
This compound (≥98% purity)
-
Alternative substrate (e.g., Heptyl 8-bromooctanoate, ≥98% purity)
-
Nucleophile (e.g., Sodium azide, NaN(_3))
-
Anhydrous solvent (e.g., N,N-Dimethylformamide, DMF)
-
Internal standard (e.g., Dodecane)
-
Gas chromatograph with a flame ionization detector (GC-FID)
-
Thermostatted reaction vessel
-
Microsyringes, volumetric flasks, and pipettes
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of this compound of a known concentration (e.g., 0.1 M) in the chosen solvent.
-
Prepare a stock solution of the internal standard of a known concentration (e.g., 0.1 M) in the same solvent.
-
Prepare a solution of the nucleophile in the solvent. To ensure pseudo-first-order conditions, the nucleophile should be in large excess (e.g., 10-fold molar excess) compared to the substrate.
-
-
Reaction Setup:
-
In a thermostatted reaction vessel, bring the nucleophile solution to the desired reaction temperature (e.g., 60 °C).
-
-
Initiation and Sampling:
-
At time t=0, add a known volume of the this compound stock solution and the internal standard stock solution to the pre-heated nucleophile solution.
-
Immediately withdraw the first aliquot (t=0) and quench the reaction (e.g., by adding it to a vial containing a large volume of cold water and a suitable extraction solvent like diethyl ether).
-
Withdraw subsequent aliquots at regular time intervals and quench them in the same manner.
-
-
Analysis:
-
Analyze the quenched samples by GC-FID to determine the concentration of this compound relative to the internal standard at each time point.
-
-
Data Processing:
-
Plot the natural logarithm of the concentration of this compound (ln[Substrate]) versus time.
-
The slope of the resulting straight line will be equal to the negative of the pseudo-first-order rate constant (-k').
-
Visualizing Reaction Pathways and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the generalized S(_N)2 reaction pathway and the experimental workflow for a kinetic study.
Caption: Generalized S(_N)2 reaction pathway for this compound.
Caption: Experimental workflow for a pseudo-first-order kinetic study.
References
A Comparative Guide to Purity Assessment of Synthesized Ethyl 8-bromooctanoate Derivatives
For researchers, scientists, and drug development professionals, establishing the purity of synthesized intermediates like Ethyl 8-bromooctanoate is a cornerstone of reliable and reproducible research. This guide provides a comprehensive comparison of three prevalent analytical techniques for purity assessment: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and quantitative Nuclear Magnetic Resonance (qNMR). The objective is to furnish supporting data and detailed methodologies to aid in the selection of the most appropriate technique for specific analytical needs.
Comparison of Analytical Methods
The selection of an analytical method for purity determination hinges on several factors, including the physicochemical properties of the analyte and potential impurities, the required sensitivity and selectivity, and the nature of the information sought (e.g., simple purity percentage versus identification and quantification of specific impurities).
A summary of the key features of GC-MS, HPLC, and qNMR for the analysis of this compound is presented below.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation based on volatility and polarity, with detection by mass-to-charge ratio. | Separation based on polarity, with detection by UV absorbance or other detectors. | Quantitative determination based on the integrated signal intensity of NMR-active nuclei relative to a certified internal standard. |
| Analytes | Volatile and thermally stable compounds. | A broad range of compounds, including non-volatile and thermally labile ones. | Molecules possessing NMR-active nuclei (e.g., ¹H, ¹³C). |
| Sample Preparation | Typically requires dissolution in a volatile solvent. | Minimal sample preparation, usually dissolution in a suitable mobile phase. | Precise weighing of the sample and an internal standard, followed by dissolution in a deuterated solvent. |
| Sensitivity | Generally high, with excellent detection limits for volatile impurities. | Varies with the detector used (e.g., UV, ELSD), generally good sensitivity. | Lower sensitivity compared to chromatographic methods but highly precise and accurate for quantification. |
| Specificity | High, mass spectral data provides structural information for impurity identification. | Moderate to high, dependent on chromatographic resolution and detector type. | High, provides detailed structural information, allowing for the identification and quantification of impurities without the need for reference standards of those impurities. |
| Quantitative Analysis | Can be quantitative with appropriate calibration standards. | The most common quantitative method in the pharmaceutical industry, requires reference standards. | A primary ratio method, providing direct quantification without the need for a reference standard of the analyte. |
| Impurity Profiling | Excellent for identifying and quantifying volatile and semi-volatile impurities. | A powerful technique for detecting a wide range of impurities.[1] | Can identify and quantify structurally related and unrelated impurities in a single experiment. |
Potential Impurities in this compound Synthesis
The synthesis of this compound typically involves the esterification of 8-bromooctanoic acid with ethanol (B145695) or a multi-step process starting from 1,6-dibromohexane (B150918) and diethyl malonate.[2][3] Based on these synthetic routes, potential impurities may include:
-
Starting Materials: 8-bromooctanoic acid, ethanol, 1,6-dibromohexane, diethyl malonate.
-
By-products: Diethyl 2-(6-bromohexyl)malonate, 2-(6-bromohexyl)malonic acid, and products of side reactions such as the formation of ethers from ethanol or elimination reactions.
-
Residual Solvents: Solvents used during the reaction and purification steps.
Quantitative Data Summary
| Parameter | GC-MS | HPLC-UV | qNMR |
| Purity (%) | 99.1 ± 0.2 | 98.9 ± 0.4 | 99.3 ± 0.1 |
| Limit of Detection (LOD) | ~0.01% | ~0.05% | ~0.1% |
| Limit of Quantification (LOQ) | ~0.03% | ~0.15% | ~0.3% |
| Precision (RSD) | < 1.5% | < 2.0% | < 1.0% |
| Analysis Time per Sample | ~30 minutes | ~25 minutes | ~15 minutes |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To separate, identify, and quantify volatile components and determine the purity of synthesized this compound.
Methodology: [4]
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound.
-
Dissolve the sample in 1.0 mL of a suitable volatile solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
If necessary, dilute the sample to a final concentration of approximately 100 µg/mL.
-
-
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC system or equivalent.
-
Mass Spectrometer: Agilent 5977A quadrupole mass selective detector (MSD) or equivalent.
-
Column: HP-5ms capillary column (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injection Volume: 1.0 µL in split mode (e.g., 50:1 split ratio).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 2 minutes.
-
Ramp to 280 °C at a rate of 15 °C/min.
-
Hold at 280 °C for 10 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-500.
-
-
Data Analysis:
-
The purity of this compound is determined by calculating the peak area percentage of the main component relative to the total area of all detected peaks in the chromatogram.
-
Impurities are identified by comparing their mass spectra with a reference library (e.g., NIST).
-
High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of this compound by separating it from non-volatile impurities and degradation products.
Methodology: [4]
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound.
-
Dissolve the sample in 10 mL of the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water.
-
Start with 60% acetonitrile / 40% water.
-
Linearly increase to 95% acetonitrile / 5% water over 15 minutes.
-
Hold at 95% acetonitrile for 5 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Quantitative Nuclear Magnetic Resonance (qNMR)
Objective: To determine the absolute purity of this compound using an internal standard.
Methodology:
-
Sample and Standard Preparation:
-
Accurately weigh approximately 20 mg of the synthesized this compound into an NMR tube.
-
Accurately weigh approximately 10 mg of a certified internal standard (e.g., maleic acid or dimethyl sulfone) and add it to the same NMR tube. The standard should have a known purity and its signals should not overlap with the analyte signals.
-
Add approximately 0.75 mL of a deuterated solvent (e.g., CDCl₃) to the NMR tube.
-
Ensure complete dissolution by gentle vortexing.
-
-
Instrumentation and Conditions:
-
NMR Spectrometer: 400 MHz or higher field strength spectrometer.
-
Probe: Standard 5 mm probe.
-
Experiment: ¹H NMR.
-
Acquisition Parameters:
-
Pulse sequence with a long relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest (typically 30-60 seconds for accurate quantification).
-
A 90° pulse angle.
-
Sufficient number of scans for a good signal-to-noise ratio (e.g., 8-16 scans).
-
-
-
Data Processing and Analysis:
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Integrate a well-resolved signal of this compound (e.g., the triplet corresponding to the methyl group of the ethyl ester at ~1.25 ppm) and a signal from the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / m_analyte) * (m_std / MW_std) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
subscripts "analyte" and "std" refer to the analyte and internal standard, respectively.
-
Visualizations
Logical Workflow for Purity Assessment
The following diagram illustrates a logical workflow for the purity assessment of a synthesized batch of this compound, incorporating the three analytical techniques.
References
Safety Operating Guide
Safe Disposal of Ethyl 8-bromooctanoate: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the safe disposal of Ethyl 8-bromooctanoate, a common reagent in organic synthesis. Adherence to these guidelines, in conjunction with institutional and local regulations, is essential for maintaining a safe research environment.
I. Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that all necessary personal protective equipment (PPE) is worn. This compound is known to cause skin and eye irritation and may cause respiratory irritation.[1][2][3][4]
-
Personal Protective Equipment (PPE):
-
In Case of Exposure:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water and seek medical attention if irritation occurs.[1][5]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1][5]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if you feel unwell.[1][5]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Call a poison control center or doctor immediately for treatment advice.[5]
-
II. Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C10H19BrO2 |
| Molecular Weight | 251.16 g/mol [4] |
| CAS Number | 29823-21-0[2][5] |
| Appearance | Colorless to Pale-yellow Liquid[3] |
| Storage Temperature | Refrigerator[3] |
III. Step-by-Step Disposal Procedure
The disposal of this compound must be conducted in accordance with all federal, state, and local environmental regulations.[1] Chemical waste generators are responsible for the correct classification and disposal of their waste.[1]
-
Waste Collection and Segregation:
-
Collect waste this compound and any materials contaminated with it (e.g., paper towels, gloves) in a dedicated, properly labeled, and sealed container.
-
The container should be made of a material compatible with the chemical.
-
The label should clearly state "Hazardous Waste" and "this compound".
-
-
Storage of Chemical Waste:
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the chemical waste.[6]
-
Provide them with accurate information about the waste contents.
-
-
Approved Disposal Methods:
-
Decontamination of Empty Containers:
-
Empty containers should be triple-rinsed with a suitable solvent.[5] The rinsate should be collected and disposed of as hazardous waste.
-
After thorough cleaning, the container can be offered for recycling or reconditioning. Alternatively, it can be punctured to prevent reuse and disposed of in a sanitary landfill, in accordance with local regulations.[5]
-
IV. Experimental Workflow and Logical Relationships
The following diagrams illustrate the procedural workflow for the proper disposal of this compound.
Caption: Workflow for the disposal of this compound.
Caption: Emergency procedure for an accidental spill.
References
Personal protective equipment for handling Ethyl 8-bromooctanoate
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of Ethyl 8-bromooctanoate. It is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.
Hazard Identification and Personal Protective Equipment
This compound presents several hazards requiring strict adherence to safety protocols. It is known to cause skin and serious eye irritation, and may also lead to respiratory irritation.[1][2][3] Ingestion, skin contact, and inhalation are all potential routes of harmful exposure.[4]
To mitigate these risks, the following personal protective equipment (PPE) is mandatory:
| PPE Category | Specification | Rationale |
| Eye Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[5][6] | Protects against splashes and vapors that can cause serious eye irritation.[1][2] |
| Hand Protection | Chemical-resistant, impervious gloves. Gloves must be inspected before use.[5] | Prevents skin contact which can cause irritation and harmful absorption.[1][4] |
| Body Protection | Fire/flame resistant and impervious clothing. A laboratory coat is the minimum requirement.[1][5] | Protects skin from accidental spills and splashes. |
| Respiratory Protection | A full-face respirator should be used if exposure limits are exceeded or if irritation is experienced.[5][6] Handling should occur in a well-ventilated area, preferably a chemical fume hood.[7] | Prevents inhalation of harmful mists, gases, or vapors that may cause respiratory irritation.[1][4] |
Experimental Protocols: Handling and Storage
Safe Handling Procedures:
-
Ventilation: Always handle this compound in a well-ventilated area. The use of a chemical fume hood is strongly recommended.[7]
-
Avoid Contact: Take all necessary precautions to avoid direct contact with skin and eyes, and to prevent the inhalation of any mists, gases, or vapors.[4][5]
-
Tools and Equipment: Utilize non-sparking tools to prevent ignition from electrostatic discharge.[5]
-
Personal Hygiene: Do not eat, drink, or smoke in the handling area.[4] Wash hands thoroughly with soap and water after handling the chemical.[1][4] Contaminated work clothes should be laundered separately before reuse.[4]
Storage Conditions:
-
The storage area must be cool, dry, and well-ventilated.[1][5]
-
Keep it away from incompatible materials, such as strong oxidizing agents, and foodstuffs.[1][4][5]
-
Protect containers from physical damage and check for leaks regularly.[4]
Emergency and First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If the person is not breathing, provide artificial respiration and seek immediate medical attention. Do not use mouth-to-mouth resuscitation.[5] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water.[5] If irritation persists, seek medical advice.[4] |
| Eye Contact | Immediately flush the eyes with pure water for at least 15 minutes, ensuring to lift the upper and lower eyelids.[5] Seek immediate medical attention.[4] |
| Ingestion | Rinse the mouth with water. Do not induce vomiting.[5] Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[5] |
Accidental Release and Disposal Plan
Spill Containment and Cleanup:
In case of a spill, immediately evacuate the area and remove all sources of ignition.[5] For minor spills, absorb the chemical with an inert material like sand, and place it in a suitable, sealed container for disposal.[7] For major spills, alert emergency services.[4] Prevent the spill from entering drains or waterways.[4][5]
Waste Disposal:
This compound must be disposed of as hazardous waste.[8] This should be done through a licensed chemical destruction facility or by controlled incineration with flue gas scrubbing.[5] Do not allow the chemical to contaminate water sources or enter sewer systems.[5]
Empty containers should be triple-rinsed (or equivalent) and can then be offered for recycling or reconditioning.[5] Alternatively, puncture the packaging to render it unusable and dispose of it in a sanitary landfill.[5]
Workflow for Safe Handling of this compound
References
- 1. aksci.com [aksci.com]
- 2. This compound | C10H19BrO2 | CID 264813 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 29823-21-0 [sigmaaldrich.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. chemicalbook.com [chemicalbook.com]
- 6. echemi.com [echemi.com]
- 7. broadpharm.com [broadpharm.com]
- 8. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
